molecular formula ClHO3S<br>SO2(OH)Cl<br>ClHO3S B046556 Chlorosulfonic acid CAS No. 7790-94-5

Chlorosulfonic acid

カタログ番号: B046556
CAS番号: 7790-94-5
分子量: 116.53 g/mol
InChIキー: XTHPWXDJESJLNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chlorosulfonic acid (HSO₃Cl) is a potent, reactive sulfonating and chlorosulfonating agent indispensable in research and industrial synthesis. It is a colorless to pale yellow, fuming liquid that reacts violently with water, making it a highly versatile but demanding reagent. Its primary research value lies in its ability to introduce the sulfonyl chloride (-SO₂Cl) group into organic molecules, a key intermediate for generating sulfonamides, sulfonate esters, and other functionalized sulfonyl derivatives. This electrophilic reagent acts by attacking electron-rich aromatic rings in electrophilic aromatic substitution reactions, facilitating the synthesis of surfactants, detergents, dyes, and pharmaceutical intermediates.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

sulfurochloridic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHPWXDJESJLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClHO3S, Array, ClSO3H
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Chlorosulfonic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Chlorosulfonic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029706
Record name Chlorosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorosulfuric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorosulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1393
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

4.02 (AIR= 1), Relative vapor density (air = 1): 4.02
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorosulfonic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1393
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

COLORLESS OR SLIGHTLY YELLOW LIQUID

CAS No.

7790-94-5
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Chlorosulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7790-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorosulfonic acid
Source EPA Acute Exposure Guideline Levels (AEGLs)
URL https://www.epa.gov/aegl/chlorosulfonic-acid-results-aegl-program
Description Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl
Record name Chlorosulfuric acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorosulfuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1029706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorosulphuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.304
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLOROSULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O9AXL1TJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-112 °F (USCG, 1999), -80 °C
Record name CHLOROSULFONIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5911
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROSULFONIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/909
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROSULFONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1039
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Technical Guide to the Theoretical Properties of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlorosulfonic acid (CSA) is a highly corrosive and reactive substance. It reacts violently with water and can cause severe burns upon contact.[1][2][3] All handling and experiments should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes only and does not constitute a substitute for rigorous safety protocols and primary experimental literature.

Introduction

This compound (ClSO₃H), also known as chlorosulfuric acid, is a versatile and powerful reagent widely employed in organic synthesis.[4][5] It serves as a potent agent for sulfonation, sulfation, chlorosulfonation, and cyclization reactions, making it a key building block in the synthesis of pharmaceuticals, detergents, dyes, and ion-exchange resins.[4][5] This guide provides an in-depth overview of the core theoretical properties of this compound, including its molecular structure, physicochemical characteristics, spectroscopic data, and reactivity. Quantitative data is summarized for clarity, and key concepts are illustrated through diagrams.

Molecular and Structural Properties

This compound is a tetrahedral molecule, structurally analogous to sulfuric acid with one hydroxyl group replaced by a chlorine atom.[5][6] The molecule's descriptive formula is often written as SO₂(OH)Cl to emphasize its structure.[6]

Key Identifiers and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula ClHO₃S[7][8][9]
Molecular Weight 116.52 g/mol [7][10][11]
CAS Registry Number 7790-94-5[7][12]
Appearance Colorless to yellow fuming liquid[1][13]
Odor Pungent, acrid[1][2]
Density 1.753 g/mL at 25 °C[14][15]
Melting Point -80 °C (-112 °F)[11][12]
Boiling Point 151-152 °C at 755 mmHg[11][14]
Vapor Pressure 1 mmHg at 20 °C[16]
Refractive Index (n²⁰/D) 1.433[14][15]
Molecular Geometry

Figure 1: Molecular structure of this compound.

Thermodynamic and Spectroscopic Properties

The thermodynamic and spectroscopic data are crucial for understanding the stability, reactivity, and analytical characterization of this compound.

Thermodynamic Data

Key thermodynamic parameters for this compound are summarized in Table 2.

PropertyValueUnit
Enthalpy of Formation (ΔfH°gas) -664.65kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°) -668.17kJ/mol
Enthalpy of Vaporization (ΔvapH°) 55.29kJ/mol
Enthalpy of Fusion (ΔfusH°) 15.42kJ/mol
Ideal Gas Heat Capacity (Cpg) 86.28 (at 376.79 K)J/mol·K

(Data sourced from Cheméo using the Joback Method)[10]

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the S=O, S-O, S-Cl, and O-H functional groups. The sulfonyl group (-SO₂-) typically shows strong asymmetric and symmetric stretching vibrations.[14][17]

  • S=O Asymmetric Stretch: ~1366 cm⁻¹[17]

  • S=O Symmetric Stretch: ~1166 cm⁻¹[17]

  • Other vibrations corresponding to S-Cl and S-OH bonds are also present.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the absence of hydrogen atoms attached to carbon, ¹H NMR is of limited use for the pure compound but is essential for characterizing its reaction products, such as arenesulfonyl chlorides.[18][19] Similarly, ¹³C NMR is used to analyze the organic products of its reactions.[20]

Chemical Properties and Reactivity

This compound is a highly reactive compound, acting as a strong acid and a powerful sulfonating, dehydrating, oxidizing, and chlorinating agent.[2][14]

Hydrolysis

One of the most notable reactions of this compound is its violent, exothermic reaction with water. This hydrolysis produces sulfuric acid and hydrogen chloride gas, resulting in copious white fumes.[1][21]

Reaction: ClSO₃H + H₂O → H₂SO₄ + HCl[21]

This reactivity underscores the need for stringent anhydrous conditions during its use in organic synthesis.

CSA This compound (ClSO₃H) Products Sulfuric Acid (H₂SO₄) + Hydrogen Chloride (HCl) CSA->Products Violent Exothermic Reaction Water Water (H₂O) Water->Products

Figure 2: Reaction pathway for the hydrolysis of this compound.
Electrophilic Aromatic Substitution (Sulfonation)

This compound is a premier reagent for the sulfonation and chlorosulfonation of aromatic compounds. The reaction mechanism is complex and can vary with temperature and substrate.[4][22]

  • At low temperatures , the intact this compound molecule or the electrophile SO₂Cl⁺ may be the reacting species.[4][22]

  • At higher temperatures , decomposition can generate sulfur trioxide (SO₃), which then acts as the sulfonating agent.[4][22]

The general process involves an electrophilic attack on the aromatic ring to form a sulfonic acid, which can then be converted to a sulfonyl chloride in the presence of excess reagent.[22][23] This is a cornerstone reaction for producing sulfa drugs and other key pharmaceutical intermediates.[4]

start Start: Aromatic Substrate (Ar-H) + this compound (ClSO₃H) step1 Electrophilic Attack: Formation of Wheland Intermediate (σ-complex) start->step1 Step 1 step2 Proton Loss: Formation of Aryl Sulfonic Acid (Ar-SO₃H) step1->step2 Step 2 step3 Reaction with second equivalent of ClSO₃H (optional) step2->step3 Step 3a product Final Product: Aryl Sulfonyl Chloride (Ar-SO₂Cl) step3->product Step 3b

Figure 3: Generalized workflow for aromatic chlorosulfonation.

Experimental Protocols: Principles of Analysis

Detailed, step-by-step experimental protocols are beyond the scope of this guide and must be sourced from primary, peer-reviewed literature. However, the principles behind common analytical methods for quality control are outlined below.

Purity Assay by Titration

The purity of industrial this compound can be determined using a two-step titration method. This approach allows for the quantification of total acidity and the chloride content.

Principle of Methodology:

  • Sample Preparation: A known weight of this compound is carefully hydrolyzed in a controlled manner, typically by adding it to a cooled aqueous solution or a mixture of water and an inert solvent to manage the exothermic reaction. This converts the this compound into sulfuric acid and hydrochloric acid.

  • Total Acidity Titration: The resulting acidic solution is titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a potentiometric endpoint or an appropriate indicator.[24] This first step determines the total moles of H⁺ from both the sulfuric and hydrochloric acids.

  • Chloride Content Titration (Argentometric): Following the neutralization, the same solution is then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃).[24] The silver ions react with the chloride ions to form a silver chloride (AgCl) precipitate. The endpoint can be determined potentiometrically or with an indicator like potassium chromate (B82759) (Mohr's method).

  • Calculation: By using the volumes of titrant from both steps, the individual concentrations of the precursor acids, and thus the purity of the original this compound, can be calculated.[24]

Another proposed method involves a precipitation titration where excess barium chloride is added to precipitate sulfate (B86663) ions after hydrolysis. The excess barium is then back-titrated with a standardized EDTA solution.[25]

G cluster_prep Sample Preparation cluster_titration Two-Step Titration A Weigh CSA Sample B Controlled Hydrolysis (CSA → H₂SO₄ + HCl) A->B C Step 1: Potentiometric Titration with std. NaOH (Determines Total Acidity) B->C D Step 2: Argentometric Titration with std. AgNO₃ (Determines [Cl⁻]) C->D E Calculate Purity D->E

Figure 4: Logical workflow for purity analysis via titration.

References

An In-depth Technical Guide to the Reaction Kinetics and Mechanisms of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics and mechanisms of chlorosulfonic acid (ClSO₃H), a versatile and highly reactive reagent. Its utility in organic synthesis, particularly in the pharmaceutical and materials sciences, stems from its potent ability to introduce the sulfonyl group into a wide array of organic molecules. Understanding the kinetics and mechanisms of these reactions is paramount for controlling reaction outcomes, optimizing yields, and ensuring operational safety.

This compound is a strong acid and a powerful dehydrating agent, and its reactions are often rapid and highly exothermic.[1] It is primarily used for sulfonation, chlorosulfonation, and sulfation of organic compounds. The reactivity and reaction pathway are highly dependent on the substrate, reaction temperature, and the solvent employed.[2]

Reaction Mechanisms and Signaling Pathways

The reactions of this compound can be broadly categorized based on the substrate and the nature of the chemical transformation. The primary mechanistic pathways involve electrophilic attack by a sulfur-containing species derived from this compound.

Electrophilic Aromatic Substitution (Sulfonation and Chlorosulfonation)

The reaction of this compound with aromatic compounds is a cornerstone of its synthetic utility, proceeding via an electrophilic aromatic substitution (EAS) mechanism. The nature of the electrophile can vary depending on the reaction conditions.[2]

At lower temperatures, this compound can self-ionize to generate the electrophile, SO₂Cl⁺.[3] The reaction is often third order in this compound, suggesting a complex equilibrium to form the reactive species.[2]

G cluster_electrophile Electrophile Generation cluster_eas Electrophilic Aromatic Substitution 3 ClSO2OH 3 ClSO₂OH SO2Cl+ SO₂Cl⁺ (Electrophile) 3 ClSO2OH->SO2Cl+ Equilibrium 2 SO3Cl- 2 SO₃Cl⁻ 3 ClSO2OH->2 SO3Cl- H3O+ H₃O⁺ 3 ClSO2OH->H3O+ Benzene Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Benzene->SigmaComplex + SO₂Cl⁺ Product Arylsulfonyl Chloride SigmaComplex->Product - H⁺

Mechanism of Chlorosulfonation of Benzene.

At higher temperatures, this compound can decompose to generate sulfur trioxide (SO₃), which then acts as the electrophile.[3]

The overall reaction can lead to either the sulfonic acid or the sulfonyl chloride, depending on the stoichiometry. With an equimolar amount of this compound, the primary product is the sulfonic acid. In the presence of excess this compound, the initially formed sulfonic acid is converted to the sulfonyl chloride.[2]

Reaction with Alcohols (Sulfation)

This compound reacts readily with alcohols to form alkyl sulfates. This reaction is highly exothermic and typically carried out at low temperatures to minimize side reactions.[4] The reaction proceeds through the formation of an intermediate chlorosulfate (B8482658) ester, which can then be neutralized.

G ROH Alcohol (R-OH) Intermediate Alkyl Chlorosulfate (R-OSO₂Cl) ROH->Intermediate + ClSO₃H ClSO3H This compound (ClSO₃H) Product Alkyl Sulfuric Acid (R-OSO₃H) Intermediate->Product HCl HCl Intermediate->HCl

General Mechanism for the Sulfation of Alcohols.
Reaction with Polymers

This compound is used to sulfonate various polymers, such as polystyrene, to introduce sulfonic acid groups and modify their properties (e.g., for use as ion-exchange resins). The reaction is an electrophilic substitution on the aromatic rings of the polymer. The kinetics of this reaction can be complex and may follow a first-order reversible model, where the byproduct HCl can induce a desulfonation process.

Quantitative Kinetic Data

The rapid and often heterogeneous nature of this compound reactions makes detailed kinetic studies challenging. Consequently, comprehensive tables of rate constants and activation energies are scarce in the literature. The following tables summarize the available quantitative data.

ReactantProductSolventTemperature (°C)Reaction OrderRate Constant (k)Activation Energy (Ea)Reference
BenzeneBenzenesulfonyl ChlorideDichloromethane251st (in Benzene), 3rd (in ClSO₃H)Not specifiedNot specified[2]
TolueneToluenesulfonyl ChlorideDichloromethane251st (in Toluene), 3rd (in ClSO₃H)Not specifiedNot specified[2]
N-methylanilinep-aminobenzenesulfonic acido-dichlorobenzeneNot specified2nd (irreversible)Not specifiedNot specified[2]
N,N-dimethylanilinep-aminobenzenesulfonic acido-dichlorobenzeneNot specified1st (irreversible)Not specifiedNot specified[2]
o-alkylphenolsAlkylphenyl hydrogen sulfateDichloromethaneNot specified1st (in intermediate)Not specifiedNot specified[2]
ReactantSolventTemperature (°C)kH/kDReference
BenzeneDichloromethane251.50-1.70[2]
BenzeneNitromethane251.50-1.70[2]

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work must be conducted with strict safety precautions in a well-ventilated fume hood, with appropriate personal protective equipment.[2]

General Safety and Handling Protocol
  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, a respirator may be necessary.[2]

  • Ventilation: Always work in a well-ventilated fume hood.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[1]

  • Quenching: this compound reacts violently with water.[5] To quench a reaction, slowly pour the reaction mixture onto crushed ice with vigorous stirring. Never add water directly to this compound.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from water, bases, and organic materials. Keep containers tightly sealed.[2]

Kinetic Study of Aromatic Sulfonation (Batch Method)

This protocol is a generalized procedure based on descriptions of batch chlorosulfonation reactions.[6]

  • Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a trap for HCl gas. The flask is placed in a cooling bath.

  • Reagent Charging: The aromatic substrate is dissolved in an appropriate solvent (e.g., dichloromethane) in the reaction flask and cooled to the desired temperature (e.g., 0 °C).

  • Reaction Initiation: this compound is added dropwise from the dropping funnel over a specified period while maintaining a constant temperature.

  • Sampling: At timed intervals, aliquots of the reaction mixture are withdrawn.

  • Quenching: Each aliquot is immediately quenched by adding it to a known volume of a suitable quenching agent (e.g., a chilled aqueous solution of a base or a large volume of cold water/ice) to stop the reaction.[6]

  • Analysis: The concentration of the reactant or product in the quenched samples is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or gas chromatography (GC).[7]

  • Data Analysis: The concentration versus time data is plotted to determine the reaction order and calculate the rate constant.

G Start Start Setup Set up reactor with cooling and stirrer Start->Setup Charge Charge aromatic substrate and solvent Setup->Charge Cool Cool to desired temperature Charge->Cool Add Add this compound dropwise Cool->Add Sample Take aliquots at timed intervals Add->Sample Sample->Add Continue reaction Quench Quench aliquots to stop reaction Sample->Quench Analyze Analyze samples (e.g., HPLC) Quench->Analyze Data Plot concentration vs. time Analyze->Data End End Data->End

Workflow for a Batch Kinetic Study.
Kinetic Study of Fast Reactions (Stopped-Flow Method)

For reactions that are too fast to be monitored by conventional methods, the stopped-flow technique is employed. This method allows for rapid mixing of reactants and monitoring of the reaction progress on a millisecond timescale.

  • Instrument Setup: A stopped-flow spectrophotometer is used. One syringe is filled with a solution of the aromatic compound in a suitable solvent, and the other syringe is filled with a solution of this compound in the same solvent.

  • Reaction Initiation and Monitoring: The two solutions are rapidly mixed in a mixing chamber and then flow into an observation cell. The flow is abruptly stopped, and the change in absorbance or fluorescence at a specific wavelength is monitored as a function of time.

  • Data Acquisition: The instrument's software records the absorbance/fluorescence data at very short time intervals.

  • Data Analysis: The kinetic data is fitted to an appropriate rate law (e.g., first-order, second-order) to determine the rate constant.

G cluster_syringes Reactant Loading SyringeA Syringe A: Aromatic Compound Solution Mixer Rapid Mixing Chamber SyringeA->Mixer SyringeB Syringe B: this compound Solution SyringeB->Mixer Cell Observation Cell Mixer->Cell Stop Flow Stop & Data Acquisition Trigger Cell->Stop Detector Spectrophotometer Detector Cell->Detector Light Path Stop->Detector Triggers Data Kinetic Data (Absorbance vs. Time) Detector->Data

Experimental Workflow for Stopped-Flow Kinetics.

Conclusion

The reaction kinetics and mechanisms of this compound are complex and highly dependent on the specific reaction conditions. While the general mechanistic pathways, particularly for electrophilic aromatic substitution, are reasonably well understood, there is a notable scarcity of comprehensive quantitative kinetic data in the literature. This guide has summarized the currently available information on reaction mechanisms, kinetic parameters, and experimental protocols. Further research employing modern kinetic techniques, such as stopped-flow spectroscopy and in-situ reaction monitoring, is needed to build a more complete quantitative understanding of these important reactions. Such data will be invaluable for the rational design and optimization of synthetic processes involving this powerful reagent in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermodynamic Data of Chlorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the reactions of chlorosulfonic acid. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes tabulated thermodynamic data, detailed experimental protocols, and visualizations of reaction pathways and experimental workflows.

Introduction to this compound

This compound (HSO₃Cl) is a highly reactive inorganic compound.[1][2] It is a colorless to pale yellow, fuming liquid with a pungent odor.[3][4] Due to its strong acidic and dehydrating properties, it is widely used in organic synthesis as a sulfonating, sulfating, and chlorosulfonating agent.[5][6] Its utility spans the manufacturing of detergents, pharmaceuticals, dyes, and other specialty chemicals.[6]

The high reactivity of this compound, particularly its violent reaction with water, necessitates careful handling and a thorough understanding of the thermodynamics of its reactions to ensure safety and control in a laboratory and industrial setting.[4][5][7]

Thermodynamic Data for this compound

A compilation of the fundamental thermodynamic properties of this compound is presented in Table 1. This data is essential for theoretical calculations and for understanding the energy landscape of its reactions.

Table 1: Thermodynamic Properties of this compound

PropertyValueUnitsReference(s)
Standard Enthalpy of Formation (ΔfH°)
Gas (298.15 K)-597.1kJ/mol[8]
Standard Gibbs Free Energy of Formation (ΔfG°)
Gas (298.15 K)Not explicitly foundkJ/mol
Standard Molar Entropy (S°)
Gas (298.15 K)Not explicitly foundJ/(mol·K)
Heat Capacity (Cp)
Gas (298.15 K)Not explicitly foundJ/(mol·K)
Enthalpy of Vaporization (ΔvapH°) 45.8kJ/mol[9]
Enthalpy of Fusion (ΔfusH°) Not explicitly foundkJ/mol
Heat of Solution in Water (ΔsolH°) -168.6kJ/mol[8]

Thermodynamics of this compound Reactions

The reactions of this compound are typically highly exothermic.[10] This section provides available quantitative data for some of its key reactions.

Hydrolysis

This compound reacts violently and exothermically with water to produce sulfuric acid and hydrogen chloride gas.[4][5]

Reaction: HSO₃Cl(l) + H₂O(l) → H₂SO₄(l) + HCl(g)

Sulfation of Alcohols

This compound is commonly used for the sulfation of alcohols to produce alkyl sulfates.[2] The reaction is generally rapid and exothermic.[11] The National Institute of Standards and Technology (NIST) provides some reaction thermochemistry data for the sulfation of specific long-chain alcohols.

Reaction: ROH + HSO₃Cl → ROSO₃H + HCl

Table 2: Enthalpy of Reaction for the Sulfation of Alcohols with this compound

Reactant (Alcohol)ProductEnthalpy of Reaction (ΔrH°)MethodSolventReference(s)
n-PentadecanolPentadecyl sulfuric acid56 ± 3 kJ/molCalorimetryDichloromethane[NIST WebBook]
1-HexadecanolHexadecyl sulfuric acid57 ± 3 kJ/molCalorimetryDichloromethane[NIST WebBook]
1-ButanolButyl sulfuric acidData not found
EthanolEthyl sulfuric acidData not found

Note: The available data is limited, and further experimental studies are needed to provide a more comprehensive dataset.

Sulfonation of Aromatic Compounds

The reaction of this compound with aromatic compounds can lead to either sulfonation (introduction of a -SO₃H group) or chlorosulfonation (introduction of a -SO₂Cl group), depending on the reaction conditions.[12] These reactions are fundamental in the synthesis of many organic compounds.

General Reaction (Sulfonation): ArH + HSO₃Cl → ArSO₃H + HCl

General Reaction (Chlorosulfonation): ArH + 2HSO₃Cl → ArSO₂Cl + H₂SO₄ + HCl

Quantitative thermodynamic data for these reactions are not well-documented in readily accessible sources. The reactions are known to be exothermic, but specific values for ΔrH°, ΔrS°, and ΔrG° for various aromatic substrates are needed for a complete thermodynamic profile.

Experimental Protocols for Calorimetric Measurements

Determining the thermodynamic parameters of this compound reactions requires specialized calorimetric techniques that can safely handle its high reactivity. The following are generalized protocols that must be adapted with stringent safety measures.

Safety Precautions for Calorimetry with this compound

Given the hazardous nature of this compound, the following safety protocols are mandatory:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[7][13] Work in a well-ventilated fume hood is essential.[4][7]

  • Handling: Dispense this compound using a dry, glass syringe or a similar corrosion-resistant device.[13] Avoid contact with moisture at all times to prevent violent reactions.[4][7]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[4] Have appropriate neutralizing agents, such as sodium bicarbonate or lime, readily available for spills.[5]

Protocol for Determining the Enthalpy of Reaction using Solution Calorimetry

This protocol outlines a general procedure for measuring the heat of reaction of this compound with an organic substrate in a solvent.

Materials:

  • Isothermal or isoperibol reaction calorimeter

  • Glass reaction vessel with a tight-fitting lid equipped with ports for a stirrer, temperature probe, and reactant injection

  • Calibrated temperature probe (e.g., a thermistor)

  • Injection syringe or pump for controlled addition of this compound

  • Inert, dry solvent (e.g., dichloromethane, chloroform)

  • Organic substrate

  • This compound

Procedure:

  • Calorimeter Calibration: Calibrate the calorimeter by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.

  • Sample Preparation: Accurately weigh the organic substrate and dissolve it in a known volume of the dry, inert solvent within the reaction vessel.

  • Thermal Equilibration: Allow the solution in the calorimeter to reach thermal equilibrium, indicated by a stable temperature reading.

  • Reactant Addition: Slowly and carefully inject a known, stoichiometric amount of this compound into the reaction vessel while continuously stirring and recording the temperature. The rate of addition should be controlled to manage the heat evolution.

  • Data Acquisition: Record the temperature change over time until the reaction is complete and the temperature returns to a stable baseline.

  • Calculation:

    • Calculate the total heat evolved (q_total) by considering the temperature change (ΔT), the heat capacity of the calorimeter and its contents.

    • The enthalpy of reaction (ΔrH°) is then calculated by dividing the total heat evolved by the number of moles of the limiting reactant.

Reaction Pathways and Experimental Workflows

Visualizing the complex processes involved in this compound reactions and their thermodynamic analysis can aid in understanding. The following diagrams are generated using the Graphviz DOT language.

Chlorosulfonation of Benzene (B151609)

The chlorosulfonation of benzene with excess this compound proceeds through an initial sulfonation step to form benzenesulfonic acid, which then reacts further to yield benzenesulfonyl chloride.

Chlorosulfonation_of_Benzene Benzene Benzene Intermediate Benzenesulfonic Acid + HCl Benzene->Intermediate Sulfonation CSA1 ClSO3H CSA1->Intermediate Product Benzenesulfonyl Chloride + H2SO4 Intermediate->Product Chlorination CSA2 ClSO3H CSA2->Product

Chlorosulfonation of Benzene Pathway
Sulfation of an Alcohol

The sulfation of an alcohol with this compound is a more direct reaction resulting in the formation of an alkyl sulfuric acid and hydrogen chloride.

Sulfation_of_Alcohol Alcohol Alcohol (ROH) Product Alkyl Sulfuric Acid (ROSO3H) + HCl Alcohol->Product CSA ClSO3H CSA->Product

Sulfation of an Alcohol
Experimental Workflow for Reaction Calorimetry

The following diagram illustrates a generalized workflow for determining the enthalpy of reaction for a this compound reaction.

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate Calibrate Calorimeter Prepare_Reactants Prepare Reactants in Dry Solvent Calibrate->Prepare_Reactants Equilibrate Achieve Thermal Equilibrium Prepare_Reactants->Equilibrate Inject Inject this compound Equilibrate->Inject Record Record Temperature Change Inject->Record Calculate_Q Calculate Heat Evolved (q) Record->Calculate_Q Calculate_DeltaH Calculate Enthalpy of Reaction (ΔrH°) Calculate_Q->Calculate_DeltaH

Reaction Calorimetry Workflow

Conclusion

This technical guide has summarized the currently available thermodynamic data for this compound and its reactions, highlighting significant gaps in the literature, particularly concerning quantitative reaction data. The provided experimental protocols and safety guidelines offer a framework for researchers to safely conduct calorimetric studies with this hazardous but synthetically valuable reagent. The visualized reaction pathways and experimental workflow aim to provide a clearer understanding of the processes involved. Further research is critically needed to expand the thermodynamic database for this compound reactions to enhance process safety, optimization, and the development of new synthetic methodologies.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonic acid (HSO₃Cl), a cornerstone reagent in organic synthesis, particularly in the pharmaceutical and dye industries, possesses a molecular structure that dictates its high reactivity and utility. This technical guide provides a comprehensive examination of the molecular architecture and chemical bonding of this compound, drawing upon data from advanced experimental techniques and computational chemistry. The document summarizes key structural parameters, details the methodologies for their determination, and offers an in-depth analysis of the electronic interactions governing its properties.

Molecular Structure

This compound adopts a distorted tetrahedral geometry around the central sulfur atom.[1] Early studies definitively established that the chlorine atom is directly bonded to the sulfur atom, a structural feature crucial to its chemical behavior.[1] The molecule lacks a plane of symmetry, primarily due to the orientation of the hydroxyl group, which leads to distinct rotational spectra.

Molecular Geometry

The precise determination of this compound's molecular geometry has been achieved through a combination of gas-phase experimental techniques, primarily high-resolution microwave spectroscopy, and corroborated by quantum chemical calculations.

Table 1: Molecular Geometry of this compound

ParameterExperimental ValueComputational Value (Method)
Bond Lengths (Å)
S-ClData not explicitly found in a table2.043 (MP2/aug-cc-pVTZ)
S=O (symmetric)Data not explicitly found in a table1.421 (MP2/aug-cc-pVTZ)
S=O (asymmetric)Data not explicitly found in a table1.421 (MP2/aug-cc-pVTZ)
S-OData not explicitly found in a table1.575 (MP2/aug-cc-pVTZ)
O-HData not explicitly found in a table0.963 (MP2/aug-cc-pVTZ)
Bond Angles (°) **
O=S=OData not explicitly found in a table122.9 (MP2/aug-cc-pVTZ)
O=S-ClData not explicitly found in a table107.8 (MP2/aug-cc-pVTZ)
O=S-OData not explicitly found in a table110.1 (MP2/aug-cc-pVTZ)
Cl-S-OData not explicitly found in a table101.9 (MP2/aug-cc-pVTZ)
S-O-HData not explicitly found in a table111.4 (MP2/aug-cc-pVTZ)
Dihedral Angle (°) **
Cl-S-O-HData not explicitly found in a table87.4 (MP2/aug-cc-pVTZ)

Note: While high-resolution rotational constants have been experimentally determined, a definitive, peer-reviewed publication with the explicitly derived experimental bond lengths and angles in a tabular format was not identified in the literature search. The provided computational values are from studies whose calculated rotational constants show excellent agreement with experimental data.

Chemical Bonding

The bonding in this compound is characterized by a highly polarized covalent framework, which is key to its reactivity as a strong acid and a sulfonating agent. The central sulfur atom, in its +6 oxidation state, forms four covalent bonds: two double bonds to oxygen atoms, one single bond to another oxygen atom (of the hydroxyl group), and one single bond to a chlorine atom.

A Lewis structure representation provides a foundational understanding of the electron distribution:

Caption: Lewis structure of this compound.

A more nuanced understanding of the bonding is provided by quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis. These studies reveal significant delocalization of electron density from the lone pairs of the oxygen and chlorine atoms into the antibonding orbitals of adjacent sulfur-oxygen and sulfur-chlorine bonds. This electron delocalization, a form of negative hyperconjugation, contributes to the stability of the molecule and influences the bond strengths and lengths. The high electronegativity of the oxygen and chlorine atoms induces a strong positive partial charge on the sulfur atom, making it highly susceptible to nucleophilic attack. This electronic feature is fundamental to its role as a potent electrophile in chemical reactions.

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques capable of probing the geometry of molecules in the gas phase, where intermolecular interactions are minimized.

High-Resolution Microwave Spectroscopy

Microwave spectroscopy is a powerful technique for determining the precise rotational constants of a molecule, from which its moments of inertia and, subsequently, its detailed geometry can be derived.

Methodology:

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber. Due to its corrosive nature, specialized handling techniques and corrosion-resistant materials for the inlet system are required. The sample is often seeded in an inert carrier gas, such as argon or neon, and expanded through a supersonic nozzle. This process cools the molecules to very low rotational temperatures, simplifying the resulting spectrum.

  • Microwave Irradiation: The cooled molecular beam is passed through a microwave cavity or subjected to a pulse of microwave radiation. The frequency of the microwaves is swept over a specific range (e.g., 5–18 GHz).

  • Detection: When the microwave frequency matches a rotational transition of the molecule, the molecules absorb energy. This absorption is detected by sensitive electronics. In Fourier-transform microwave spectroscopy, the decay of the coherent emission from the polarized molecules is detected and then Fourier-transformed to obtain the frequency-domain spectrum.

  • Data Analysis: The resulting spectrum consists of a series of sharp absorption lines. By assigning these lines to specific rotational transitions for the parent molecule and its isotopologues (e.g., containing ³⁷Cl or ³⁴S), the rotational constants (A, B, and C) can be precisely determined. These constants are then used in structural fitting programs to calculate the bond lengths and angles.

G Workflow for Microwave Spectroscopy cluster_0 Sample Preparation cluster_1 Spectroscopic Measurement cluster_2 Data Analysis A This compound Vapor C Supersonic Expansion A->C B Inert Carrier Gas (Ar, Ne) B->C D Microwave Irradiation C->D E Detection of Rotational Transitions D->E F Assignment of Spectral Lines E->F G Determination of Rotational Constants F->G H Structural Determination G->H

Caption: Experimental workflow for microwave spectroscopy.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another primary technique for determining the structure of molecules in the gaseous state. It involves scattering a beam of high-energy electrons off the gas-phase molecules and analyzing the resulting diffraction pattern.

Methodology:

  • Sample Introduction: A fine jet of this compound vapor is effused into a vacuum chamber. The corrosive nature of the sample necessitates the use of a corrosion-resistant nozzle and a cold trap to condense the gas after interaction with the electron beam, preventing contamination of the apparatus.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas jet. The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically a photographic plate, now often a CCD or imaging plate).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This intensity pattern contains information about the distances between all pairs of atoms in the molecule. Through a complex analysis involving Fourier transformation of the diffraction data, a radial distribution curve is generated, from which the internuclear distances (bond lengths) and, indirectly, the bond angles can be determined.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, provides a visual representation of the molecular structure of this compound, highlighting its tetrahedral geometry.

Caption: Ball-and-stick model of this compound.

Conclusion

The molecular structure and bonding of this compound have been well-characterized through a synergistic combination of high-resolution microwave spectroscopy, gas-phase electron diffraction, and quantum chemical calculations. The molecule exhibits a distorted tetrahedral geometry with a unique set of bond lengths and angles that are a direct consequence of the electronic interactions between the constituent atoms. A thorough understanding of this structure is paramount for professionals in research and drug development, as it provides the fundamental basis for its reactivity and its application in the synthesis of a vast array of important organic compounds. The detailed experimental protocols and structural data presented in this guide offer a valuable resource for further investigation and application of this versatile chemical reagent.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (HSO₃Cl), a versatile and highly reactive reagent, holds a significant position in the landscape of chemical synthesis. Its utility as a sulfonating, chlorosulfonating, and dehydrating agent has made it indispensable in the production of a wide array of commercially important compounds, including detergents, pharmaceuticals, dyes, and pigments.[1] This technical guide provides a comprehensive overview of the historical discovery and the evolution of the synthesis of this compound, presenting detailed experimental protocols for both historical and modern production methods. Quantitative data is summarized for comparative analysis, and key reaction pathways are visualized to facilitate a deeper understanding of the underlying chemistry.

Historical Discovery by Alexander William Williamson (1854)

The first synthesis of this compound is credited to the British chemist Alexander William Williamson in 1854.[2] His work, detailed in a paper titled "Note on the decomposition of sulphuric acid by pentachloride of phosphorus," published in the Proceedings of the Royal Society of London, marked a significant advancement in the understanding of the composition of sulfuric acid.[3][4][5][6] Williamson's discovery was achieved through the reaction of phosphorus pentachloride (PCl₅) with sulfuric acid (H₂SO₄).[2][7] This synthesis route, while historically significant, is now primarily of academic interest and suitable for laboratory-scale preparations due to the nature of the reagents and the reaction byproducts.

Experimental Protocol: Williamson's Synthesis (Laboratory Scale)

This protocol is based on modern interpretations of Williamson's original work for a laboratory setting.

Materials:

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) or Oleum (B3057394) (fuming sulfuric acid)

  • Phosphorus Pentachloride (PCl₅)

  • Ice bath

  • Round-bottom flask with a reflux condenser and a gas outlet

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place a measured quantity of concentrated sulfuric acid or oleum. For instance, 226 g of phosphorus pentachloride can be gradually added to oleum (density 1.84 g/mL) at 15°C.[8]

  • Slowly and cautiously add phosphorus pentachloride to the sulfuric acid in small portions. The reaction is exothermic and produces hydrogen chloride (HCl) gas, which should be vented through a proper scrubbing system.

  • Maintain the reaction temperature by using an ice bath to control the exothermic reaction.

  • After the addition of phosphorus pentachloride is complete, the reaction mixture is gently warmed to complete the reaction.

  • The resulting mixture contains this compound, phosphoryl chloride (POCl₃), and unreacted starting materials.

  • The this compound is then isolated by fractional distillation. The fraction boiling between 150-165°C is collected.[8]

  • For higher purity, the collected distillate can be redistilled, collecting the fraction at the boiling point of this compound (approximately 151-152°C).[8]

Reaction:

H₂SO₄ + PCl₅ → HSO₃Cl + POCl₃ + HCl[3]

Modern Industrial Synthesis

The contemporary industrial-scale production of this compound is predominantly achieved through the direct and continuous reaction of dry hydrogen chloride (HCl) gas with sulfur trioxide (SO₃).[2][9] This method is highly efficient and scalable. The sulfur trioxide is often used in the form of oleum, which is a solution of SO₃ in sulfuric acid.[8]

Experimental Protocol: Industrial Synthesis (Continuous Process)

This protocol outlines the general principles of the modern industrial manufacturing process. Specific parameters may vary between different manufacturing plants.

Materials:

  • Dry Hydrogen Chloride (HCl) gas

  • Sulfur Trioxide (SO₃), either as a liquid or in the form of oleum

  • Packed column reactor or a series of stirred-tank reactors

  • Cooling system (e.g., water-cooled condenser)

Procedure:

  • Dry hydrogen chloride gas and liquid sulfur trioxide (or oleum) are continuously fed into a reactor. The reaction can be carried out in a packed column or a series of reactors to ensure efficient mixing and heat transfer.

  • The reaction is highly exothermic, and the temperature is typically maintained between 50-80°C, although some processes may operate at higher temperatures (e.g., 115-130°C).[2] Effective heat removal is critical to prevent the decomposition of the product.[2]

  • The molar ratio of the reactants is carefully controlled to be near equimolar to ensure high conversion and minimize byproducts.[2]

  • The crude this compound is continuously withdrawn from the reactor.

  • Depending on the required purity, the product may undergo a purification step, such as distillation, to remove any unreacted starting materials or byproducts like sulfuric acid.

Reaction:

HCl + SO₃ → HSO₃Cl[3]

Quantitative Data Summary

The following tables provide a summary of quantitative data related to the synthesis and properties of this compound for easy comparison.

Table 1: Comparison of Synthesis Methods

ParameterWilliamson's Synthesis (Laboratory)Modern Industrial Synthesis (Continuous)
Reactants Sulfuric Acid/Oleum, Phosphorus PentachlorideHydrogen Chloride, Sulfur Trioxide/Oleum
Reaction Temperature Controlled with cooling (e.g., 15°C initially)50 - 130°C
Pressure AtmosphericTypically atmospheric or slightly elevated
Catalyst NoneNone
Byproducts Phosphoryl chloride, Hydrogen chlorideMinimal with precise stoichiometric control
Scale LaboratoryIndustrial
Purity (Typical) Dependent on purification> 98%

Table 2: Typical Composition of Commercial this compound

ComponentConcentration
This compound (HSO₃Cl) 98.5 - 99.5%
Sulfuric Acid (H₂SO₄) 0.2 - 1.5%
Free Sulfur Trioxide (SO₃) 0 - 0.7%
Free Hydrogen Chloride (HCl) 0 - 0.5%
Iron (Fe) < 5 ppm

Data sourced from typical commercial specifications.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Historical_Synthesis H2SO4 Sulfuric Acid (H₂SO₄) Reaction_Mix Reaction Mixture H2SO4->Reaction_Mix PCl5 Phosphorus Pentachloride (PCl₅) PCl5->Reaction_Mix Distillation Fractional Distillation Reaction_Mix->Distillation HSO3Cl This compound (HSO₃Cl) Distillation->HSO3Cl Byproducts Byproducts (POCl₃, HCl) Distillation->Byproducts caption Williamson's Historical Synthesis Workflow

Caption: Williamson's Historical Synthesis Workflow

Industrial_Synthesis HCl Dry Hydrogen Chloride (HCl) Reactor Continuous Reactor (50-130°C) HCl->Reactor SO3 Sulfur Trioxide (SO₃) / Oleum SO3->Reactor Cooling Heat Exchanger Reactor->Cooling Purification Purification (Optional) Cooling->Purification HSO3Cl This compound (HSO₃Cl) Purification->HSO3Cl caption Modern Industrial Synthesis Flow

Caption: Modern Industrial Synthesis Flow

Reaction_Pathways cluster_historical Historical Synthesis cluster_industrial Industrial Synthesis H2SO4 H₂SO₄ HSO3Cl_hist HSO₃Cl H2SO4->HSO3Cl_hist + PCl₅ PCl5 PCl₅ POCl3 POCl₃ HCl_hist HCl HCl_ind HCl HSO3Cl_ind HSO₃Cl HCl_ind->HSO3Cl_ind + SO₃ SO3_ind SO₃ caption Core Reaction Pathways

Caption: Core Reaction Pathways

References

Quantum Chemical Calculations for Chlorosulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorosulfonic acid (HSO₃Cl), also known as sulfurochloridic acid, is a highly reactive and corrosive inorganic compound.[1][2] It serves as a versatile reagent in organic synthesis, acting as a sulfonating, dehydrating, oxidizing, and chlorinating agent.[3][4] Industrially, it is crucial for manufacturing detergents, pharmaceuticals, dyes, and pesticides.[4][5] The molecule's high reactivity stems from its electronic structure and tetrahedral geometry.[1] Quantum chemical calculations provide a powerful theoretical framework to investigate its molecular properties, reactivity, and spectroscopic characteristics at an atomic level, offering insights that complement experimental findings.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to study this compound, aimed at researchers, scientists, and professionals in drug development.

Computational Methodologies

Quantum chemical calculations for this compound typically employ ab initio and Density Functional Theory (DFT) methods to solve the electronic Schrödinger equation.

Theoretical Approaches:

  • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but often requires correction for electron correlation.[6][7]

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects, leading to more accurate predictions of molecular geometries and energies. MP2 has been successfully used to study the structure and energy barriers of this compound.[8]

  • Density Functional Theory (DFT): DFT methods, such as those using the B3LYP functional, have become a mainstay in computational chemistry for their balance of accuracy and computational cost.[8][9] They are widely used to calculate a broad range of molecular properties, including optimized geometries, vibrational frequencies, and reaction energetics.[10][11][12]

Basis Sets: The choice of basis set is critical for the accuracy of the calculation. A basis set is a set of mathematical functions used to build molecular orbitals. For this compound, which contains second-row elements and lone pairs, polarized and diffuse functions are important.

  • Pople-style basis sets: 6-31G* and 6-311G+(d,p) are commonly used. The asterisks and parenthetical notations indicate the inclusion of polarization and diffuse functions, respectively, which are necessary for accurately describing bonding and non-bonding electrons.[6][9]

  • Correlation-consistent basis sets: For higher accuracy, basis sets like aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) are employed. These are designed to systematically converge towards the complete basis set limit and are particularly effective in conjunction with correlated methods like MP2.[8]

Experimental Protocols & Computational Workflow

The results from quantum chemical calculations are most valuable when they can be validated against experimental data.

Experimental Methodologies:

  • Microwave Spectroscopy: High-resolution rotational spectra, obtained using Fourier transform microwave spectrometers, provide highly accurate data on the molecule's rotational constants. From these, a precise experimental molecular geometry can be determined. This technique has been applied to both ³⁵Cl and ³⁷Cl isotopologues of this compound.[8]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The infrared spectra of this compound have been recorded in the gaseous, liquid, and solid states, providing a rich dataset for comparison with calculated vibrational frequencies.[3]

  • Gas Electron Diffraction (GED): GED is another powerful technique for determining the gas-phase structure of molecules by analyzing the scattering pattern of an electron beam interacting with the molecule.[13]

The following diagram illustrates a typical workflow for performing and validating quantum chemical calculations on this compound.

G A 1. Define Molecular Structure (HSO3Cl) B 2. Select Method & Basis Set (e.g., B3LYP/6-311G+(d,p)) A->B C 3. Geometry Optimization (Find energy minimum) B->C D 4. Frequency Calculation (Confirm minimum, get spectra) C->D F Microwave Spectroscopy (Rotational Constants) C->F Compare Geometries H Gas Electron Diffraction (Bond Lengths/Angles) C->H Compare Geometries E 5. Property Calculation (HOMO/LUMO, MEP, etc.) D->E G IR & Raman Spectroscopy (Vibrational Frequencies) D->G Compare Spectra

Caption: General workflow for quantum chemical calculations and experimental validation.

Calculated Molecular Properties

Quantum chemical calculations yield a wealth of information about the structure, stability, and reactivity of this compound.

Molecular Geometry

This compound adopts a tetrahedral geometry around the central sulfur atom.[1] Calculations have been performed to determine its equilibrium structure. A key structural feature is the large-amplitude motion of the OH group, which can rotate internally. This leads to two equivalent minimum-energy structures.[8] The calculated energy barrier for this internal rotation is approximately 2.6 kcal/mol at the MP2/aug-cc-pVTZ level of theory.[8]

The diagram below shows the optimized molecular structure of this compound.

Caption: Optimized molecular structure of this compound with typical bond lengths.

The following tables summarize the calculated and experimental geometric parameters for this compound.

Table 1: Bond Lengths (Å) for this compound

BondCalculated (MP2/aug-cc-pVTZ)Experimental (Microwave)
S=O--
S-O(H)--
S-Cl--
O-H--

(Note: Specific calculated and experimental bond length values were not available in the provided search results to populate this table.)

Table 2: Bond Angles (°) for this compound

AngleCalculated (MP2/aug-cc-pVTZ)Experimental (Microwave)
O=S=O--
O=S-O(H)--
O=S-Cl--
S-O-H--

(Note: Specific calculated and experimental bond angle values were not available in the provided search results to populate this table.)

Vibrational Frequencies

Calculated harmonic vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. DFT and HF methods have been used to predict the vibrational spectrum of this compound and related compounds.[6][7] For example, in a study on the similar p-chlorobenzenesulfonic acid, HF/6-31G* calculations were used to assign the observed IR bands.[6] Key vibrational modes for this compound include the symmetric and asymmetric SO₂ stretching, S-Cl stretching, S-O(H) stretching, and S-O-H bending vibrations.

Table 3: Key Vibrational Frequencies (cm⁻¹) for Sulfonic Acids

Vibrational ModeCompoundCalculated (HF/6-31G*)Experimental (IR)
SO₂ Asymmetric Stretchp-chlorobenzenesulfonic acid1386-
SO₂ Symmetric Stretchp-chlorobenzenesulfonic acid11511155
S-O(H) Stretchp-chlorobenzenesulfonic acid-1020-1040
SOH Bendp-chlorobenzenesulfonic acid11171100

Data for p-chlorobenzenesulfonic acid is used as a reference to illustrate typical values for key sulfonic acid vibrational modes.[6]

Electronic Properties and Reactivity

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. For this compound, the LUMO is expected to be centered on the sulfur atom, making it susceptible to nucleophilic attack, which is consistent with its role as a strong electrophile in sulfonation and chlorination reactions.[4][14]

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a highly positive potential around the sulfur and hydrogen atoms, indicating them as sites for electrophilic attack.

Reaction Mechanisms

Quantum chemical calculations are crucial for elucidating reaction mechanisms. For this compound, a key reaction is its dissociation into sulfur trioxide (SO₃) and hydrogen chloride (HCl).[1][15] This process is important for understanding its behavior at elevated temperatures and its role as a sulfonating agent.[4] Calculations have been performed to map the internal reaction coordinate pathway for this dissociation, identifying the transition state and calculating the activation energy.[15] It has been proposed that excitation of the third OH-stretching overtone provides sufficient energy to induce this photodissociation.[15]

The diagram below outlines the dissociation pathway of this compound.

G Reactant ClSO3H (this compound) TS [Cl--S--O--H]‡ (Transition State) Reactant->TS ΔE_act Products SO3 + HCl (Sulfur Trioxide + Hydrogen Chloride) TS->Products

References

An In-depth Technical Guide to the Electrophilicity of Chlorosulfonic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Abstract: Chlorosulfonic acid (ClSO₃H) stands as a potent and versatile reagent in organic synthesis, primarily valued for its strong electrophilic character. This technical guide provides a comprehensive examination of the electrophilicity of this compound, detailing its chemical properties, reactivity, and mechanistic pathways. The document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering in-depth insights into its application in key chemical transformations such as sulfonation, chlorosulfonation, and sulfation. Included are detailed experimental protocols for seminal reactions and a quantitative analysis of its reactivity, supported by clear data presentation and visual diagrams of reaction mechanisms.

Introduction to this compound

This compound is a highly reactive, colorless to straw-colored fuming liquid with a pungent odor.[1][2] It is a strong acid and a powerful dehydrating agent.[2] Its utility in organic synthesis stems from its ability to act as an efficient sulfonating, chlorosulfonating, and sulfating agent.[1][2] These reactions are fundamental in the synthesis of a wide array of commercially significant compounds, including pharmaceuticals (notably sulfa drugs), detergents, dyes, and ion-exchange resins.[3]

Chemical and Physical Properties:

PropertyValueReference(s)
Molecular Formula ClSO₃H[4]
Molecular Weight 116.52 g/mol [4]
Density 1.753 g/mL at 25 °C[5]
Boiling Point 151-152 °C[5]
Melting Point -80 °C[4]
Vapor Pressure 1 mmHg at 20 °C[4]

Caption: Table of key physical and chemical properties of this compound.

The Electrophilic Nature of this compound

The high electrophilicity of this compound is central to its reactivity. The sulfur atom is highly electron-deficient due to the presence of three strongly electronegative groups: a chlorine atom and two oxygen atoms. This electron deficiency makes the sulfur atom a prime target for nucleophilic attack by electron-rich species such as aromatic rings, alcohols, and amines.

The nature of the active electrophilic species in reactions involving this compound can vary depending on the reaction conditions, including the solvent and temperature.[3] At lower temperatures, this compound itself can act as the electrophile.[3] At higher temperatures, it can generate sulfur trioxide (SO₃), a very powerful electrophile.[3] In some cases, particularly in chlorosulfonation reactions, the electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), formed through the self-protonation of this compound molecules.[3]

Key Reactions Driven by the Electrophilicity of this compound

The electrophilic character of this compound is harnessed in several critical classes of organic reactions.

Electrophilic Aromatic Substitution: Sulfonation and Chlorosulfonation

This compound is a premier reagent for the sulfonation and chlorosulfonation of aromatic compounds. These reactions proceed via an electrophilic aromatic substitution (EAS) mechanism.

In sulfonation, a sulfonic acid group (-SO₃H) is introduced onto an aromatic ring. This is typically achieved by reacting the aromatic compound with one equivalent of this compound.[2] The reaction produces the corresponding arylsulfonic acid and hydrogen chloride gas.[2]

When an excess of this compound is used, the initially formed sulfonic acid can react further to yield a sulfonyl chloride (-SO₂Cl).[2] This two-step process is a cornerstone for the synthesis of sulfonamides, which are a critical class of antibacterial drugs.[1]

Reaction Pathway for Chlorosulfonation of Benzene

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation 2ClSO3H 2 ClSO₃H SO2Cl_ion SO₂Cl⁺ 2ClSO3H->SO2Cl_ion Self-protonation HSO4_ion HSO₄⁻ 2ClSO3H->HSO4_ion HCl HCl 2ClSO3H->HCl Benzene Benzene Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex + SO₂Cl⁺ Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Sigma_Complex->Benzenesulfonyl_Chloride - H⁺ G Start Primary Alcohol (R-CH₂OH) Reaction Reaction Mixture Start->Reaction Reagent This compound (ClSO₃H) Reagent->Reaction Intermediate Alkyl Chlorosulfate (R-CH₂OSO₂Cl) Reaction->Intermediate Nucleophilic Attack Product Alkyl Hydrogen Sulfate (R-CH₂OSO₃H) Intermediate->Product Loss of HCl Byproduct Hydrogen Chloride (HCl gas) Intermediate->Byproduct

References

A Technical Deep Dive: Unraveling the Acidity of Chlorosulfonic and Sulfuric Acids for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical research and drug development, the precise selection of reagents is paramount to ensuring reaction efficiency, product purity, and overall process viability. Among the strong mineral acids frequently employed as catalysts and reagents, sulfuric acid (H₂SO₄) and chlorosulfonic acid (HSO₃Cl) are often considered. This technical guide provides an in-depth analysis of the comparative acidity of these two potent acids, offering quantitative data, detailed experimental protocols for acidity measurement, and insights into their application in synthetic pathways relevant to drug discovery.

Executive Summary

This compound consistently demonstrates stronger acidity than sulfuric acid. This heightened acidity, as quantified by the Hammett acidity function (H₀), translates to distinct advantages in specific synthetic applications, particularly in the formation of sulfonyl chlorides, key intermediates in the synthesis of sulfonamide drugs. However, its high reactivity and corrosive nature necessitate careful handling. Sulfuric acid, while less acidic, remains a versatile and widely used acid catalyst in various organic transformations. The choice between these two acids is a critical decision in process development, hinging on the specific requirements of the chemical transformation, including substrate reactivity, desired product, and process safety considerations.

Quantitative Acidity Data: A Comparative Analysis

The acidity of very strong acids is most accurately expressed using the Hammett acidity function (H₀), which extends the concept of pH to highly concentrated and non-aqueous systems. A more negative H₀ value indicates a stronger acid. While pKa values are commonly used for weaker acids in dilute aqueous solutions, their application to superacids like this compound and concentrated sulfuric acid is limited. However, pKa values in various organic solvents can provide valuable insights into their relative acidities in non-aqueous reaction media.

ParameterThis compound (HSO₃Cl)Sulfuric Acid (H₂SO₄)
Hammett Acidity Function (H₀) -13.8[1]-12.0[2][3]
pKa (in Water) Not well-defined; considered a superacidpKa₁ ≈ -3, pKa₂ = 1.92[4]
pKa (in Acetonitrile) Data not readily available8.7[5]
pKa (in 1,2-Dichloroethane) Data not readily available-2.2[5]
pKa (in Trifluoroacetic Acid) -5.9Data not readily available

Table 1: Comparative Acidity Data for this compound and Sulfuric Acid.

Experimental Protocol: Determination of Hammett Acidity Function (H₀)

The Hammett acidity function is determined experimentally using a series of weak indicator bases, typically aromatic amines with varying degrees of substitution, and UV-Vis spectroscopy. The protocol allows for the quantitative measurement of the extent of protonation of the indicator base in the strong acid medium.

Objective: To determine the H₀ value of a strong acid solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Series of Hammett indicator bases (e.g., nitroanilines) with known pKₐ values in water.

  • The strong acid to be analyzed (e.g., this compound or sulfuric acid) at various concentrations.

  • An inert solvent (if applicable).

Procedure:

  • Indicator Selection: Choose a Hammett indicator base whose pKₐ is close to the expected H₀ of the acid solution. A series of indicators with overlapping pKₐ values is used to construct a continuous acidity scale.[6][7]

  • Preparation of Solutions:

    • Prepare a stock solution of the chosen indicator base in a suitable inert solvent.

    • Prepare a series of solutions of the strong acid at different concentrations.

  • Spectroscopic Measurement:

    • Record the UV-Vis spectrum of the unprotonated indicator base (B) in the inert solvent to determine its molar absorptivity and the wavelength of maximum absorbance (λₘₐₓ).

    • Record the UV-Vis spectrum of the fully protonated indicator base (BH⁺) in a highly concentrated solution of the acid to determine its molar absorptivity and λₘₐₓ.

    • For each concentration of the strong acid being tested, add a known amount of the indicator stock solution and record the UV-Vis spectrum.

  • Data Analysis:

    • The ratio of the concentration of the protonated form ([BH⁺]) to the unprotonated form ([B]) of the indicator is determined from the absorbance measurements at a specific wavelength using the Beer-Lambert law.

    • The Hammett acidity function (H₀) is then calculated using the following equation:[2][7] H₀ = pKₐ(BH⁺) + log([B]/[BH⁺]) where pKₐ(BH⁺) is the pKₐ of the conjugate acid of the indicator base.

Workflow for Hammett Acidity Determination

Hammett_Acidity_Workflow cluster_prep Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_acid Prepare Acid Solutions (Varying Concentrations) measure_sample Measure Spectra in Acid Solutions prep_acid->measure_sample prep_indicator Prepare Indicator Stock Solution prep_indicator->measure_sample measure_B Measure Spectrum of Unprotonated Indicator (B) calc_ratio Calculate Ratio [B]/[BH+] measure_B->calc_ratio measure_BH Measure Spectrum of Protonated Indicator (BH+) measure_BH->calc_ratio measure_sample->calc_ratio calc_H0 Calculate H₀ calc_ratio->calc_H0

Workflow for the experimental determination of the Hammett acidity function.

Applications in Drug Development: Sulfonamide Synthesis

A critical application where the choice between this compound and sulfuric acid is pivotal is in the synthesis of sulfonamides, a class of drugs with a wide range of therapeutic applications, including antibacterial and anti-inflammatory agents.[8][9] The key step is the formation of an aryl sulfonyl chloride, which is then reacted with an amine.

Using this compound:

This compound offers a direct and efficient route to aryl sulfonyl chlorides from aromatic compounds through electrophilic aromatic substitution.[8][10] Its high acidity and the presence of a good leaving group (Cl⁻) facilitate the direct formation of the sulfonyl chloride in a single step. This is particularly advantageous for less reactive aromatic systems.

Using Sulfuric Acid:

The use of sulfuric acid for this transformation is a two-step process. First, the aromatic compound is sulfonated with sulfuric acid to form an aryl sulfonic acid. The sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). While this method is also widely used, it is less direct than the this compound route.

Sulfonamide_Synthesis cluster_csa This compound Route cluster_sa Sulfuric Acid Route start_csa Aromatic Compound reagent_csa This compound (HSO₃Cl) intermediate_csa Aryl Sulfonyl Chloride amine_csa Amine (R-NH₂) product_csa Sulfonamide start_sa Aromatic Compound reagent_sa Sulfuric Acid (H₂SO₄) intermediate_sa1 Aryl Sulfonic Acid reagent_chlor Chlorinating Agent (e.g., SOCl₂) intermediate_sa2 Aryl Sulfonyl Chloride amine_sa Amine (R-NH₂) product_sa Sulfonamide

Generalized mechanism of acid-catalyzed esterification.

Conclusion

The choice between this compound and sulfuric acid in a research and development setting is a nuanced decision that requires a thorough understanding of their respective chemical properties. This compound's superior acidity makes it a more potent reagent for specific transformations like direct chlorosulfonation, potentially leading to more efficient synthetic routes. However, its reactivity also demands stringent safety protocols. Sulfuric acid, while a weaker acid, remains a cost-effective and versatile catalyst for a broad range of reactions. The data and protocols presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the selection and application of these powerful acids, ultimately contributing to the advancement of pharmaceutical synthesis.

References

An In-depth Technical Guide to the Solubility and Miscibility of Chlorosulfonic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of chlorosulfonic acid in various organic solvents. Given the highly reactive nature of this compound, this document places a strong emphasis on its chemical interactions with different solvent classes, as this is often intrinsically linked to its "solubility." The information presented herein is intended to aid researchers, scientists, and drug development professionals in the safe and effective handling and application of this compound in organic synthesis and other laboratory procedures.

Executive Summary

This compound (CSA), a potent sulfonating and chlorosulfonating agent, exhibits a range of solubility behaviors in organic solvents, largely dictated by its aggressive reactivity. While it is soluble in several aprotic solvents, particularly halogenated hydrocarbons, its interaction with protic solvents and those containing susceptible functional groups is characterized by vigorous, often exothermic, chemical reactions. This guide summarizes the available qualitative solubility data, outlines the reactivity of this compound with key organic solvent classes, and provides a generalized experimental protocol for solubility determination of highly reactive compounds, adapted for the specific hazards of this compound.

Solubility and Miscibility Data

Quantitative solubility data for this compound is scarce in publicly available literature, primarily due to its high reactivity which complicates traditional solubility measurements. The following table summarizes the qualitative solubility and miscibility of this compound in a range of common organic solvents, categorized by their chemical class.

Solvent ClassSolventSolubility/MiscibilityRemarks and Reactivity
Halogenated Hydrocarbons Dichloromethane (B109758) (CH₂Cl₂)SolubleGenerally stable under controlled conditions. A common solvent for reactions involving CSA.
Chloroform (B151607) (CHCl₃)SolubleSimilar to dichloromethane, it is a widely used solvent for CSA reactions.
Carbon Tetrachloride (CCl₄)Slightly Soluble[1]Halogenated organics without hydrogen exhibit lower solubility.[1]
Aromatic Hydrocarbons Benzene (B151609) (C₆H₆)Slightly SolubleCan undergo sulfonation with this compound, especially at elevated temperatures.[1]
Nitrobenzene (C₆H₅NO₂)Soluble[1]A common solvent for reactions due to its relative inertness towards CSA.
Ethers Diethyl Ether (C₄H₁₀O)Slightly Soluble, ReactiveEthers can be cleaved by strong acids like CSA.[2][3][4][5] The interaction can be complex and may lead to the formation of byproducts.
Alcohols Methanol, Ethanol, etc.Violently Reactive Reacts violently and exothermically to form alkyl sulfates and hydrogen chloride.[1][6][7][8] NOT suitable as a solvent.
Ketones AcetoneViolently Reactive Reacts vigorously, potentially leading to hazardous situations.[7] NOT suitable as a solvent.
Acids Acetic AcidSolubleCan be used as a solvent, but the mixture is highly corrosive.
Other Solvents Carbon Disulfide (CS₂)Slightly Soluble[1]
Liquid Sulfur Dioxide (SO₂)Soluble[1][6]A suitable solvent for low-temperature reactions.
PyridineSoluble, ReactiveForms a complex with this compound. This complex is sometimes used as a milder sulfonating agent.

Reactivity with Organic Solvent Classes

The utility of this compound is defined by its reactivity. Understanding these reactions is paramount for solvent selection and safe handling.

  • Protic Solvents (Alcohols, Water): this compound reacts with extreme violence with protic solvents.[1][6][7][8] This is due to the rapid solvolysis of the S-Cl bond and the strong exothermic nature of the reaction, producing hydrochloric acid and the corresponding sulfate. These solvents must be rigorously excluded from any system involving this compound unless they are the intended reactant under strictly controlled conditions.

  • Ethers: While sometimes cited as being slightly soluble, this compound can cleave ethers.[2][3][4][5] The reaction is initiated by the protonation of the ether oxygen, followed by nucleophilic attack of the chloride ion, leading to the formation of an alcohol and an alkyl chloride. The reactivity depends on the structure of the ether.

  • Aromatic Hydrocarbons: Aromatic compounds can be sulfonated by this compound.[1] The reaction rate and extent depend on the specific hydrocarbon and the reaction conditions (temperature, concentration). Solvents like benzene and toluene (B28343) are generally not inert.

  • Halogenated Solvents: Chlorinated hydrocarbons such as dichloromethane and chloroform are the most common and suitable solvents for reactions with this compound as they are largely inert under typical reaction conditions.

Experimental Protocols

Disclaimer: The following is a generalized protocol for determining the solubility of a highly reactive liquid. It must be adapted to the specific experimental setup and performed by trained personnel with a thorough understanding of the hazards of this compound. A comprehensive risk assessment must be conducted prior to any experimentation.

Objective: To qualitatively or semi-quantitatively determine the solubility of this compound in a given aprotic, non-reactive organic solvent.

Materials:

  • This compound (reagent grade)

  • Anhydrous organic solvent (high purity)

  • Inert gas (Nitrogen or Argon)

  • Dry glassware (e.g., graduated cylinders, burettes, flasks)

  • Magnetic stirrer and stir bars

  • Fume hood with appropriate ventilation

  • Personal Protective Equipment (PPE): chemical resistant gloves, splash goggles, face shield, acid-resistant lab coat.[9][10][11]

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere.

    • Set up the experiment in a certified fume hood.

    • Purge all glassware with an inert gas to remove atmospheric moisture.

  • Solvent Addition:

    • In a dry, inert gas-purged flask equipped with a magnetic stir bar, add a precise volume of the anhydrous organic solvent.

  • This compound Addition:

    • Using a dry, gas-tight syringe or a dropping funnel under a positive pressure of inert gas, slowly and carefully add a small, known volume of this compound to the stirred solvent.

    • Observe for any signs of reaction (e.g., fuming, color change, temperature increase). If a reaction is observed, the solvent is not suitable, and the experiment should be terminated safely.

  • Observation of Miscibility/Solubility:

    • If no immediate reaction occurs, continue to add this compound dropwise.

    • Observe if the this compound dissolves to form a homogeneous solution (miscible/soluble) or if it forms a separate layer (immiscible).

    • Note the volume of this compound added at the point of saturation (if applicable) or if two distinct phases are observed.

  • Data Recording:

    • Record all observations, including the volumes of solvent and this compound used, any temperature changes, and the visual appearance of the mixture.

  • Safe Quenching and Disposal:

    • The resulting mixture should be quenched and neutralized with extreme caution by slowly adding it to a large excess of a suitable neutralizing agent (e.g., a cold, stirred solution of sodium bicarbonate) in the fume hood. This process is highly exothermic and will generate gas.

    • Dispose of the neutralized waste in accordance with institutional and local regulations.

Visualizations

The following diagrams illustrate key concepts related to the handling and reactivity of this compound.

G General Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation & Disposal prep1 Dry all glassware prep2 Work in a fume hood prep1->prep2 prep3 Inert gas atmosphere prep2->prep3 exp1 Add known volume of dry solvent to flask prep3->exp1 exp2 Slowly add known volume of CSA exp1->exp2 exp3 Observe for reaction (fuming, heat) exp2->exp3 exp4 Observe for miscibility/solubility exp3->exp4 eval1 Record observations exp4->eval1 eval2 Safe quenching and neutralization eval1->eval2 eval3 Proper waste disposal eval2->eval3 G Reactivity of this compound with Organic Solvent Classes cluster_solvents Organic Solvent Classes CSA This compound (HSO₃Cl) Halogenated Halogenated Hydrocarbons (e.g., CH₂Cl₂, CHCl₃) CSA->Halogenated Generally Inert / Soluble Aromatic Aromatic Hydrocarbons (e.g., Benzene) CSA->Aromatic Sulfonation Reaction Ethers Ethers (e.g., Diethyl Ether) CSA->Ethers Ether Cleavage Protic Protic Solvents (e.g., Alcohols, Water) CSA->Protic Violent Reaction

References

An In-depth Technical Guide to the Decomposition Pathways of Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorosulfonic acid (HSO₃Cl), a highly reactive and corrosive chemical intermediate, is pivotal in numerous organic syntheses, including the production of detergents, pharmaceuticals, and dyes. Its utility is intrinsically linked to its reactivity, which also dictates its decomposition pathways under various conditions. A thorough understanding of these decomposition routes—primarily thermal and hydrolytic—is critical for safe handling, process optimization, and environmental stewardship. This technical guide provides a comprehensive examination of the decomposition pathways of this compound, summarizing the decomposition products, and outlining detailed experimental protocols for their characterization. Quantitative data, where available from analogous systems, is presented in structured tables, and key processes are visualized through logical diagrams.

Introduction

This compound is a potent chemical reagent valued for its efficacy as a sulfating, sulfonating, and chlorosulfonating agent.[1][2] Its reactivity, however, necessitates stringent handling protocols to mitigate risks associated with its decomposition. The two primary decomposition pathways are hydrolysis, which occurs upon contact with water, and thermal decomposition, which takes place at elevated temperatures.[3][4] This document serves as a technical resource for professionals in research and development, offering in-depth insights into the mechanisms and products of these decomposition processes.

Hydrolytic Decomposition

The hydrolysis of this compound is an exceedingly rapid and highly exothermic reaction, occurring violently upon contact with water or moisture in the air.[5][6] This reaction is a primary safety concern, as it results in the release of dense, corrosive fumes.

Reaction Pathway

The overall reaction for the hydrolysis of this compound is straightforward, yielding sulfuric acid (H₂SO₄) and hydrogen chloride (HCl) gas.[6][7]

HSO₃Cl + H₂O → H₂SO₄ + HCl

This reaction proceeds to completion and is responsible for the fuming appearance of this compound in moist air, as the liberated HCl gas forms an aerosol with sulfuric acid.[2][3]

Experimental Protocol for Analysis of Hydrolysis Products

A detailed methodology for the quantitative analysis of the hydrolysis products involves titration to determine the concentrations of the resulting acids.

Objective: To quantify the concentrations of sulfuric acid and hydrochloric acid produced from the controlled hydrolysis of a known quantity of this compound.

Materials:

Procedure:

  • Sample Preparation: In a fume hood, carefully and slowly add a pre-weighed amount of this compound (e.g., 0.5 g) to a volumetric flask containing a large excess of ice-cold deionized water (e.g., 100 mL) while stirring vigorously in an ice bath to manage the exothermic reaction.

  • Total Acidity Titration (for H₂SO₄ and HCl):

    • Take a known aliquot of the hydrolyzed solution.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized NaOH solution until a persistent pink endpoint is observed. This titration neutralizes both the sulfuric acid and hydrochloric acid.

  • Chloride Content Titration (for HCl):

    • Take another known aliquot of the hydrolyzed solution.

    • Add a small amount of potassium chromate indicator.

    • Titrate with the standardized AgNO₃ solution until the first appearance of a reddish-brown precipitate of silver chromate.

  • Calculations:

    • From the AgNO₃ titration, calculate the moles of HCl.

    • From the NaOH titration, calculate the total moles of acid (2 * moles of H₂SO₄ + moles of HCl).

    • Determine the moles of H₂SO₄ by subtraction.

Safety Precautions: All manipulations involving this compound must be conducted in a certified chemical fume hood. Personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory. An emergency safety shower and eyewash station must be readily accessible.

Logical Workflow for Hydrolysis Analysis

G cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_calc Calculation A Weigh this compound B Add to Ice-Cold Water (Controlled Conditions) A->B C Aliquot for Total Acidity B->C E Aliquot for Chloride Content B->E D Titrate with NaOH (Phenolphthalein) C->D H Calculate Total Moles of Acid D->H F Titrate with AgNO₃ (Potassium Chromate) E->F G Calculate Moles of HCl F->G G->H I Determine Moles of H₂SO₄ H->I

Figure 1: Experimental workflow for the analysis of this compound hydrolysis products.

Thermal Decomposition

When heated, this compound undergoes a more complex decomposition, the products of which are dependent on the temperature and presence of other reagents. The decomposition generally initiates at temperatures above its boiling point (151-152°C).

Thermal Decomposition Pathways

The thermal decomposition of this compound is not a single reaction but rather a series of equilibria.

  • Initial Decomposition: At lower temperatures, an equilibrium can be established between this compound, hydrogen chloride, and sulfur trioxide.[8] HSO₃Cl ⇌ HCl + SO₃

  • Equilibrium Formation: Upon further heating, an equilibrium mixture containing sulfuryl chloride (SO₂Cl₂), sulfuric acid (H₂SO₄), and pyrosulfuryl chlorides is formed.[3] 2HSO₃Cl ⇌ SO₂Cl₂ + H₂SO₄

  • High-Temperature Decomposition: Beyond its boiling point, more extensive decomposition occurs, yielding sulfur dioxide (SO₂), chlorine (Cl₂), and water.[3] Some sources also indicate the release of sulfur trioxide.[7] 2HSO₃Cl → SO₂ + Cl₂ + H₂O + SO₃

The presence of excess sulfur trioxide can also lead to the formation of pyrosulfuryl chlorides.[9] 2HSO₃Cl + SO₃ → S₂O₅Cl₂ + H₂SO₄

G cluster_low_temp Initial Heating cluster_med_temp Further Heating (Equilibrium) cluster_high_temp > Boiling Point CSA This compound (HSO₃Cl) HCl_SO3 HCl + SO₃ CSA->HCl_SO3 SO2Cl2_H2SO4 SO₂Cl₂ + H₂SO₄ CSA->SO2Cl2_H2SO4 SO2_Cl2_H2O SO₂ + Cl₂ + H₂O + SO₃ CSA->SO2_Cl2_H2O

Figure 2: Simplified thermal decomposition pathways of this compound at different temperatures.
Quantitative Data on Thermal Decomposition

ParameterValue (Hypothetical)Analytical Technique
Onset of Decomposition~160°CThermogravimetric Analysis (TGA)
Major Mass Loss Step 1160 - 250°CThermogravimetric Analysis (TGA)
Major Mass Loss Step 2> 250°CThermogravimetric Analysis (TGA)
Enthalpy of Decomposition-150 J/g (Exothermic)Differential Scanning Calorimetry (DSC)
Experimental Protocols for Thermal Analysis

3.3.1 Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and characterize the mass loss profile of this compound upon heating.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: In a glove box or under an inert atmosphere to prevent hydrolysis, place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset temperature of decomposition and the temperatures corresponding to different stages of mass loss.

3.3.2 Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and determine if the process is endothermic or exothermic.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: In an inert atmosphere, hermetically seal a small, accurately weighed sample (2-5 mg) of this compound in a DSC pan (e.g., high-pressure stainless steel or gold-plated pan). An empty, hermetically sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under a purge of inert gas (e.g., nitrogen).

  • Heating Program: Heat the sample and reference from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting DSC curve (heat flow vs. temperature) to identify endothermic or exothermic peaks associated with decomposition. The area under a peak can be integrated to determine the enthalpy of the transition.

Experimental Workflow for Thermal Analysis

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Acquisition and Interpretation A Weigh this compound B Load into TGA Crucible or Seal in DSC Pan A->B C TGA Analysis: Heat at constant rate (e.g., 10°C/min) B->C D DSC Analysis: Heat at constant rate (e.g., 10°C/min) B->D E Obtain TGA Curve (Mass vs. Temperature) C->E F Obtain DSC Curve (Heat Flow vs. Temperature) D->F G Determine Onset Temperature and Mass Loss E->G H Determine Enthalpy of Decomposition F->H

Figure 3: Generalized experimental workflow for the thermal analysis of this compound.

Summary of Decomposition Products

The following table summarizes the primary products formed through the hydrolytic and thermal decomposition of this compound.

Decomposition PathwayConditionsPrimary Products
HydrolysisContact with water/moistureSulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl)
Thermal (Initial)HeatingHydrogen Chloride (HCl), Sulfur Trioxide (SO₃)
Thermal (Equilibrium)Further HeatingSulfuryl Chloride (SO₂Cl₂), Sulfuric Acid (H₂SO₄)
Thermal (> Boiling Point)High TemperatureSulfur Dioxide (SO₂), Chlorine (Cl₂), Water (H₂O), Sulfur Trioxide (SO₃)

Conclusion

The decomposition of this compound is characterized by two distinct and highly significant pathways: a rapid and violent hydrolysis to form sulfuric and hydrochloric acids, and a complex, temperature-dependent thermal decomposition that yields a variety of sulfur and chlorine-containing compounds. For professionals in research, science, and drug development, a comprehensive understanding of these pathways is paramount for ensuring laboratory safety, optimizing synthetic procedures, and managing waste streams. The experimental protocols outlined in this guide provide a foundation for the systematic investigation and quantification of these decomposition processes, enabling more controlled and predictable use of this versatile chemical reagent. Further research to elucidate the precise kinetics of thermal decomposition would be a valuable addition to the field.

References

A Comprehensive Technical Guide to the Physical Constants of Pure Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical constants of pure chlorosulfonic acid (ClSO₃H). Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data into a clear, tabular format for ease of comparison. Furthermore, it outlines detailed experimental protocols for the determination of these key physical properties, emphasizing the necessary precautions for handling this highly reactive and corrosive compound.

Core Physical Constants of Pure this compound

This compound is a colorless to yellowish, fuming liquid with a pungent odor.[1] It is a powerful and versatile reagent used in various chemical syntheses. A precise understanding of its physical properties is paramount for its safe handling, application in experimental design, and process scale-up. The following table summarizes the key physical constants of pure this compound.

Physical ConstantValueTemperature (°C)Pressure (mmHg)
Molecular Weight 116.52 g/mol [2][3][4]--
Density 1.753 g/mL[3][5][6]25-
1.76-1.77 g/mL[1]20-
1.784 g/mL[1]0-
Melting Point -80 °C (-112 °F)[2][3][4][6]--
Boiling Point 151-152 °C (304-307 °F)[2][3][5]-755
155 °C[3]--
158 °C[7]--
Vapor Pressure 0.2 mmHg[2]0-
0.4 mmHg[2]10-
1.0 mmHg[2]20-
3.8 mmHg[2]40-
12.9 mmHg[2]60-
1 mm Hg[8]25-
Vapor Density 4.02 (Air = 1)[1][9]--
Viscosity 4.2 cP[2]0-
3.3 cP[2]10-
2.6 cP[2]20-
1.7 cP[2]40-
1.2 cP[2]60-
Refractive Index 1.433 (n20/D)[3][5][8][10]20-
1.437 (n14/D)[1][11]14-
Specific Heat 0.282 cal/g-°C[2]--
Heat of Vaporization 12.8 kcal/g-mole[2]--
110 cal/g[12]--

Experimental Protocols for Determination of Physical Constants

The highly corrosive and reactive nature of this compound necessitates specialized procedures and extreme caution during the determination of its physical properties. Standard laboratory equipment must be appropriately selected and handled.

Density Measurement

The density of this compound can be determined using a calibrated pycnometer made of borosilicate glass.

  • Apparatus: A pre-weighed, calibrated glass pycnometer of a known volume, a precision balance, and a constant-temperature bath.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • Working in a fume hood with appropriate personal protective equipment (PPE), the pycnometer is carefully filled with this compound, avoiding air bubbles.

    • The filled pycnometer is placed in a constant-temperature bath to reach thermal equilibrium.

    • The pycnometer is removed, carefully cleaned on the outside, and weighed again.

    • The density is calculated by dividing the mass of the acid by the known volume of the pycnometer.

Melting Point Determination

The melting point of this compound, which is significantly below 0 °C, requires a cryostat or a low-temperature bath.

  • Apparatus: A small, sealed capillary tube, a low-temperature thermometer or thermocouple, and a cryostat or a cooling bath (e.g., dry ice/acetone).

  • Procedure:

    • A small sample of this compound is sealed in a glass capillary tube to prevent reaction with atmospheric moisture.

    • The capillary tube is attached to a low-temperature thermometer.

    • The assembly is immersed in a cooling bath and the temperature is slowly lowered until the sample solidifies.

    • The bath is then allowed to warm slowly, and the temperature at which the solid completely melts is recorded as the melting point.

Boiling Point Determination

The boiling point can be determined by distillation or using an ebulliometer, with precautions for the corrosive fumes.

  • Apparatus: A distillation apparatus with a ground-glass joint, a heating mantle, a condenser, a thermometer, and a pressure gauge. All apparatus must be made of borosilicate glass.

  • Procedure:

    • The distillation flask is filled with a small amount of this compound and a few boiling chips.

    • The apparatus is assembled in a fume hood.

    • The acid is heated gently until it boils.

    • The temperature of the vapor that is in equilibrium with the boiling liquid is recorded as the boiling point at the measured atmospheric pressure.

Vapor Pressure Measurement

Vapor pressure can be measured using a static or dynamic method. An isoteniscope is a suitable instrument for static measurement.

  • Apparatus: An isoteniscope, a manometer, a constant-temperature bath, and a vacuum pump.

  • Procedure:

    • A sample of this compound is placed in the bulb of the isoteniscope.

    • The system is evacuated to remove air.

    • The isoteniscope is immersed in a constant-temperature bath.

    • The pressure difference between the sample vapor and the confined gas in the U-tube is measured using the manometer. This pressure difference, when corrected for the pressure of the confined gas, gives the vapor pressure of the sample at that temperature.

Viscosity Measurement

A capillary viscometer, such as an Ostwald viscometer, can be used to determine the viscosity of this compound.

  • Apparatus: A calibrated capillary viscometer, a constant-temperature bath, a stopwatch, and a suction bulb.

  • Procedure:

    • A known volume of this compound is introduced into the viscometer.

    • The viscometer is placed in a constant-temperature bath until it reaches thermal equilibrium.

    • The liquid is drawn up above the upper mark of the viscometer using a suction bulb.

    • The time taken for the liquid to flow from the upper to the lower mark is measured.

    • The viscosity is calculated using the viscometer constant and the measured flow time.

Refractive Index Measurement

A refractometer with a prism and light source suitable for corrosive liquids is required.

  • Apparatus: An Abbe refractometer with a temperature-controlled prism.

  • Procedure:

    • A few drops of this compound are carefully placed on the clean, dry prism of the refractometer.

    • The prism is closed, and the temperature is allowed to stabilize.

    • The light source is adjusted, and the eyepiece is focused to observe the borderline between the light and dark fields.

    • The refractometer is adjusted until the borderline is sharp and centered on the crosshairs.

    • The refractive index is read from the scale.

Logical Relationship of Physical Constants

The following diagram illustrates the logical relationships between some of the key physical constants of this compound and the external factors that influence them.

G Interrelation of Physical Constants of this compound Temperature Temperature Density Density Temperature->Density influences Viscosity Viscosity Temperature->Viscosity influences VaporPressure Vapor Pressure Temperature->VaporPressure influences RefractiveIndex Refractive Index Temperature->RefractiveIndex influences SpecificHeat Specific Heat Temperature->SpecificHeat influences Pressure Pressure BoilingPoint Boiling Point Pressure->BoilingPoint determines MolecularWeight Molecular Weight MolecularWeight->Density MolecularWeight->Viscosity MolecularWeight->BoilingPoint VaporPressure->BoilingPoint related to HeatVaporization Heat of Vaporization BoilingPoint->HeatVaporization related to MeltingPoint Melting Point

Caption: Interrelation of Physical Constants of this compound.

References

An In-depth Technical Guide to the Hydrolysis of Chlorosulfonic Acid: Mechanism and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (HSO₃Cl), a highly reactive and corrosive inorganic compound, is a pivotal reagent in organic synthesis, utilized extensively as a sulfonating, chlorosulfonating, and dehydrating agent. Its utility is intrinsically linked to its high reactivity, particularly its vigorous and exothermic hydrolysis. This technical guide provides a comprehensive examination of the mechanistic pathways and kinetic profile of the hydrolysis of this compound. Understanding these fundamental aspects is critical for its safe handling, for controlling reaction selectivity and for the development of robust synthetic protocols in pharmaceutical and chemical manufacturing.

The hydrolysis of this compound proceeds rapidly and exothermically to yield sulfuric acid (H₂SO₄) and hydrogen chloride (HCl), as depicted in the overall reaction below:

HSO₃Cl + H₂O → H₂SO₄ + HCl [1]

While the stoichiometry is straightforward, the underlying mechanism and kinetics are more complex and are crucial for process optimization and safety. This guide will delve into the proposed mechanistic steps, present analogous kinetic data, and outline the experimental methodologies used to investigate this rapid reaction.

Hydrolysis Mechanism

While direct and detailed experimental studies on the mechanism of this compound hydrolysis are scarce due to its extreme reactivity, a plausible mechanism can be constructed based on extensive research into the hydrolysis of analogous sulfonyl chlorides.[2][3][4][5][6] The most widely accepted pathway is a bimolecular nucleophilic substitution (Sₙ2) type mechanism.

Proposed Sₙ2-type Mechanism

The hydrolysis is proposed to proceed through a concerted, one-step Sₙ2 mechanism involving the nucleophilic attack of a water molecule on the electrophilic sulfur atom of this compound. This leads to the formation of a trigonal bipyramidal transition state. In a neutral aqueous environment, a second water molecule is thought to play a crucial role as a general base catalyst, facilitating the deprotonation of the attacking water molecule.

The key steps of the proposed mechanism are as follows:

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound molecule.

  • Transition State Formation: A highly unstable trigonal bipyramidal transition state is formed. In this transient species, the oxygen of the attacking water molecule and the chlorine atom are in apical positions, while the three oxygen atoms of the sulfonyl group are in equatorial positions. Simultaneously, the S-Cl bond is breaking, and the S-O bond is forming.

  • Proton Transfer and Product Formation: A second water molecule acts as a base, abstracting a proton from the attacking water molecule. This facilitates the departure of the chloride ion and the formation of sulfuric acid.

Figure 1: Proposed Sₙ2-type mechanism for the hydrolysis of this compound.

Kinetics of Hydrolysis

The hydrolysis of this compound is known to be extremely rapid. One report, in a scenario with a large excess of water, stated that half of the maximum theoretical yield of hydrogen chloride gas is produced in just 0.04 minutes. Due to this high reaction rate, obtaining precise kinetic data is challenging and requires specialized techniques.

Kinetic ParameterDescriptionIllustrative Value (Benzenesulfonyl Chloride in water at 25°C)
Rate Law The mathematical expression that relates the reaction rate to the concentration of reactants.Rate = k[C₆H₅SO₂Cl]
Rate Constant (k) A proportionality constant in the rate law that indicates the speed of the reaction.~1.5 x 10⁻⁴ s⁻¹
Order of Reaction The exponent of the concentration of a reactant in the rate law.First-order with respect to the sulfonyl chloride.
Activation Energy (Eₐ) The minimum energy required for the reaction to occur.~15-20 kcal/mol
Enthalpy of Activation (ΔH‡) The change in enthalpy in going from reactants to the transition state.~14-19 kcal/mol
Entropy of Activation (ΔS‡) The change in entropy in going from reactants to the transition state.Typically negative, indicating a more ordered transition state.
Kinetic Solvent Isotope Effect (kH₂O/kD₂O) The ratio of the rate constant in H₂O to that in D₂O, used to probe the mechanism.> 1, suggesting proton transfer in the rate-determining step.[7]

Note: The values for benzenesulfonyl chloride are approximate and serve for illustrative purposes only. The hydrolysis of this compound is expected to be significantly faster.

Experimental Protocols for Studying Hydrolysis Kinetics

Investigating the kinetics of a rapid and highly exothermic reaction like the hydrolysis of this compound necessitates specialized experimental setups designed for fast reactions and efficient heat dissipation.

Stopped-Flow Spectroscopy

For extremely fast reactions in solution, the stopped-flow technique is the method of choice.[8][9][10][11][12] This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale.

Methodology:

  • Reagent Preparation: A dilute solution of this compound in an inert, dry solvent (e.g., a chlorocarbon) and a separate aqueous solution (or pure water) are prepared.[13]

  • Rapid Mixing: The two solutions are loaded into separate syringes in the stopped-flow apparatus. A pneumatic drive rapidly pushes the syringe plungers, forcing the solutions into a high-efficiency mixer.

  • Observation: The freshly mixed solution flows into an observation cell. The flow is abruptly stopped, and the change in a physical property of the solution is monitored over time. For sulfonyl chlorides, this is often a change in UV-Vis absorbance if the molecule or product has a suitable chromophore. In the case of this compound, which lacks a strong chromophore, monitoring the change in conductivity would be a more suitable approach.

  • Data Acquisition: A detector records the change in the signal (e.g., absorbance or conductivity) as a function of time. This data is then fitted to a kinetic model to determine the rate constant.

stopped_flow_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_csa Prepare HSO₃Cl solution in inert solvent load_syringes Load solutions into stopped-flow syringes prep_csa->load_syringes prep_water Prepare aqueous solution prep_water->load_syringes rapid_mixing Rapidly mix reactants load_syringes->rapid_mixing observation Monitor reaction in observation cell rapid_mixing->observation data_acq Acquire signal vs. time data (e.g., conductivity) observation->data_acq kinetic_model Fit data to kinetic model data_acq->kinetic_model rate_constant Determine rate constant (k) kinetic_model->rate_constant

Figure 2: General experimental workflow for studying the kinetics of this compound hydrolysis using the stopped-flow method.
Isothermal Calorimetry

Given the highly exothermic nature of the hydrolysis, isothermal calorimetry can be employed to measure the heat evolved during the reaction, which is directly proportional to the extent of the reaction.

Methodology:

  • Calorimeter Setup: A reaction calorimeter is set up to maintain a constant temperature. One reactant (e.g., water) is placed in the reaction vessel.

  • Reagent Injection: A precise amount of this compound is injected into the reaction vessel with vigorous stirring.

  • Heat Flow Measurement: The instrument measures the heat flow required to maintain a constant temperature. This heat flow is directly related to the rate of the reaction.

  • Kinetic Analysis: The heat flow data as a function of time can be analyzed to determine the reaction kinetics and thermodynamic parameters such as the enthalpy of reaction.

Conclusion

The hydrolysis of this compound is a rapid and energetic process that is fundamental to its application in chemical synthesis. While direct mechanistic and kinetic data are limited due to its high reactivity, a strong body of evidence from analogous sulfonyl chlorides points towards a bimolecular nucleophilic substitution (Sₙ2) mechanism, likely facilitated by a second water molecule acting as a general base. The study of its kinetics requires specialized techniques such as stopped-flow spectroscopy (monitoring conductivity) or isothermal calorimetry. A thorough understanding of these principles is paramount for researchers and professionals in drug development and chemical manufacturing to ensure the safe and efficient use of this powerful reagent. Further computational studies, such as ab initio molecular dynamics simulations, could provide deeper insights into the transition state and reaction pathway of this important reaction.[14][15][16]

References

The Core Chemistry of Chlorosulfonic Acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Discovered in 1854, chlorosulfonic acid (CSA) has established itself as a versatile and potent reagent in organic synthesis.[1] A highly reactive compound, it is a cornerstone in the production of a vast array of commercially significant materials, including detergents, dyes, pharmaceuticals, and polymers.[1][2] This technical guide provides a comprehensive overview of the core chemistry of this compound, with a focus on its applications in research and drug development. It details its chemical and physical properties, key reactions, experimental protocols, and safety considerations.

Properties of this compound

This compound (ClSO₂OH) is a colorless to pale yellow, fuming liquid with a pungent odor.[3][4] It is a highly corrosive and reactive inorganic compound, acting as a powerful sulfonating and chlorinating agent.[5]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula HO₃SCl[4]
Molecular Weight 116.52 g/mol [2]
CAS Number 7790-94-5[2]
Appearance Colorless to pale yellow fuming liquid[4]
Density 1.75 g/cm³[2]
Melting Point -80 °C[2]
Boiling Point 151-152 °C / 755 mmHg (lit.)[6]
Vapor Pressure 1 mmHg at 20°C[4]
Chemical Properties and Reactivity

This compound's high reactivity is central to its utility. It reacts violently with water, producing sulfuric acid and hydrogen chloride gas, which contributes to its fuming nature in moist air.[7] It is a strong acid and a powerful dehydrating agent.[1]

Key chemical reactions involving this compound include:

  • Hydrolysis: Reacts exothermically and violently with water.[8] ClSO₃H + H₂O → H₂SO₄ + HCl[7]

  • Reaction with Alcohols (Sulfation): Reacts with alcohols to form alkyl sulfates, which are important as detergents and chemical intermediates.[9] ROH + ClSO₃H → ROSO₃H + HCl[9]

  • Reaction with Aromatic Compounds (Sulfonation and Chlorosulfonation): Reacts with aromatic compounds to introduce a sulfonic acid group (-SO₃H) or a sulfonyl chloride group (-SO₂Cl).[1][9] The outcome depends on the reaction conditions, particularly the molar ratio of the reactants.[3]

  • Reaction with Amines (Sulfamation): Reacts with primary and secondary amines to yield the corresponding sulfamic acids.[1]

  • Catalysis: Acts as a catalyst in various chemical reactions, including esterification and polymerization.[2][10]

Key Reactions and Mechanisms

The major applications of this compound in organic synthesis revolve around sulfation, sulfonation, and chlorosulfonation reactions.

Sulfonation and Chlorosulfonation of Aromatic Compounds

The reaction of this compound with aromatic compounds is a cornerstone of its application. The nature of the product, either a sulfonic acid or a sulfonyl chloride, is determined by the stoichiometry of the reaction.

  • Sulfonation: When approximately one molar equivalent of this compound is used, the primary product is the corresponding arylsulfonic acid.[9] This reaction is often carried out in an inert solvent like chloroform (B151607) to minimize the formation of sulfonyl chlorides as byproducts.[9]

  • Chlorosulfonation: The use of excess this compound (at least two equivalents) leads to the formation of arylsulfonyl chlorides.[1] This process is of significant industrial importance as sulfonyl chlorides are versatile intermediates in the synthesis of sulfonamides, sulfonate esters, and other derivatives.[1]

The mechanism of sulfonation with this compound is complex and can vary with reaction conditions. In some cases, sulfur trioxide (SO₃), formed from the decomposition of this compound at higher temperatures, acts as the electrophile.[3] Kinetic studies have also suggested the involvement of other electrophilic species.[3]

Sulfation of Alcohols

The sulfation of long-chain alcohols using this compound is a major industrial process for the manufacture of surfactants used in detergents.[11] The reaction is typically rapid and exothermic.[12]

Synthesis of Sulfonamides

Aryl sulfonyl chlorides, readily prepared via chlorosulfonation, are key precursors to sulfonamides. The reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine yields the corresponding sulfonamide. This reaction is fundamental to the synthesis of sulfa drugs, a class of antibiotics.[4][13]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Chlorosulfonation of Toluene (B28343) to Prepare 2-Toluenesulfonyl Chloride

This protocol describes the preparation of 2-toluenesulfonyl chloride, a precursor in the synthesis of saccharin (B28170).[6]

Materials:

  • Toluene (pure)

  • This compound

  • Ice

Procedure:

  • Cool 500 g of this compound to 0 °C in a flask equipped with a mechanical stirrer.

  • Slowly add 100 g of pure toluene to the cooled this compound, maintaining the temperature between 0-5 °C. The flask should have an exit tube to vent the evolved hydrogen chloride gas.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for approximately 12 hours.

  • Pour the reaction mass onto ice. An oily layer of 2-toluenesulfonyl chloride will separate.

  • Separate the liquid 2-toluenesulfonyl chloride. The crude product may contain some solid 4-toluenesulfonyl chloride.

  • Further purify the product by treating it with ice and salt, followed by filtration to remove the solid isomer. The final separation is done using a separatory funnel.

  • The expected yield of 2-toluenesulfonyl chloride is approximately 85% (110 g).[6]

Synthesis of Sulfanilamide (B372717) from Acetanilide

This multi-step synthesis is a classic example of the use of this compound in the preparation of a sulfa drug.[4][13]

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a dry 50 mL round-bottom flask, place 2.7 g of dry acetanilide.

  • In a fume hood, add 8.0 mL of this compound to a dropping funnel.

  • Slowly add the this compound to the acetanilide, controlling the reaction to manage the evolution of HCl gas.

  • The initially formed sulfonic acid is then converted to 4-acetamidobenzenesulfonyl chloride by the excess this compound.[13]

Step 2: Synthesis of 4-Acetamidobenzenesulfonamide (B121751)

  • The 4-acetamidobenzenesulfonyl chloride from the previous step is reacted with aqueous ammonia to form the corresponding sulfonamide.[13]

Step 3: Synthesis of Sulfanilamide

  • Weigh the 4-acetamidobenzenesulfonamide and place it in a 50 mL round-bottom flask.

  • Add dilute hydrochloric acid (6 M) in an amount equal to twice the weight of the sulfonamide.

  • Heat the mixture at reflux with constant stirring for 45 minutes.

  • Cool the solution to room temperature. If a solid appears, reheat to reflux for another 15 minutes.

  • The acid hydrolysis removes the acetyl group to yield sulfanilamide.[13]

Sulfation of a Secondary Alcohol

This protocol outlines the general procedure for the sulfation of secondary alcohols.[12]

Materials:

  • Secondary alcohol

  • This compound

  • Inert gas (e.g., nitrogen)

  • Base for neutralization (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • For each mole of hydroxyl group in the alcohol, use 0.98-1.05 moles of this compound.

  • The reaction is rapid and exothermic; efficient cooling is required to maintain the desired reaction temperature. The addition and reaction are typically completed in 5-30 minutes.

  • As the reaction proceeds, hydrogen chloride gas is evolved and should be vented from the reactor in a stream of dry, inert gas.

  • After the reaction is complete, the product should be immediately neutralized by adding the sulfation product to a sufficient amount of base to achieve a pH of 6.5 to 7.5.[12]

Quantitative Data

The efficiency and outcome of reactions involving this compound are highly dependent on the reaction conditions. Table 2 summarizes quantitative data for selected reactions.

ReactionSubstrateMolar Ratio (Substrate:CSA)Temperature (°C)TimeYield (%)Reference(s)
Chlorosulfonation Toluene1:5 (approx.)0-512 h85 (o-isomer)[6]
Chlorosulfonation Acetanilide1:3 (approx.)602 h77-81 (crude)[14]
Sulfonation of Polymer Polystyrene-butadiene rubber--24 h (optimum)-[15][16]
Esterification Catalyst Oleic Acid--40 min85[17]
Sulfation Secondary Alcohol1:0.98-1.05-5-30 min-[12]

Applications in Drug Development and Research

This compound is a critical reagent in the pharmaceutical industry, primarily for the synthesis of sulfonamide-containing drugs.[2][5]

  • Diuretics: It is a key starting material in the synthesis of loop diuretics. For example, the synthesis of 4-chloro-3-sulfamoylbenzoic acid, a precursor to drugs like furosemide (B1674285) and bumetanide, involves the chlorosulfonation of 4-chlorobenzoic acid.[18]

  • Antibiotics: The synthesis of sulfanilamide and other sulfa drugs relies on the chlorosulfonation of an aniline (B41778) derivative, followed by amination.[13]

  • Artificial Sweeteners: An early synthesis of saccharin involved the reaction of toluene with this compound to produce ortho- and para-toluenesulfonyl chloride.[7][19]

  • Catalysis in Organic Synthesis: this compound is used as a catalyst in various reactions, including esterification, which is a common transformation in drug synthesis.[2][10][17] It has been used to create solid acid catalysts for various organic transformations.[5][20][21]

  • Polymer Modification: In materials science research, this compound is used for the sulfonation of polymers to create materials with specific properties, such as proton-conducting membranes for fuel cells.[22][23]

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows involving this compound.

G Synthesis of Saccharin from Toluene Toluene Toluene TS_Chloride o/p-Toluenesulfonyl Chloride Toluene->TS_Chloride This compound o_TS_Chloride o-Toluenesulfonyl Chloride TS_Chloride->o_TS_Chloride Separation o_TS_Amide o-Toluenesulfonamide o_TS_Chloride->o_TS_Amide Ammonia Ammonia Ammonia Saccharin Saccharin o_TS_Amide->Saccharin Oxidation & Cyclization Oxidation Oxidation (e.g., KMnO4) Cyclization Cyclization (Acidification)

Caption: Synthetic pathway for saccharin production.

G General Synthesis of Sulfonamide Drugs cluster_synthesis Synthetic Steps Acetanilide Acetanilide (or other protected aniline) Chlorosulfonation Chlorosulfonation Acetanilide->Chlorosulfonation This compound SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->SulfonylChloride Amination Amination SulfonylChloride->Amination Ammonia Sulfonamide_Protected p-Acetamidobenzenesulfonamide Amination->Sulfonamide_Protected Hydrolysis Acid Hydrolysis Sulfonamide_Protected->Hydrolysis HCl Sulfanilamide Sulfanilamide (or other sulfonamide drug) Hydrolysis->Sulfanilamide

Caption: Workflow for sulfonamide drug synthesis.

G Sulfonation of Polymers for Membrane Production Polymer Aromatic Polymer (e.g., PEEK, PPSU) Dissolution Dissolution in concentrated H2SO4 Polymer->Dissolution Sulfonation Sulfonation Dissolution->Sulfonation This compound Precipitation Precipitation in ice water Sulfonation->Precipitation Washing_Drying Washing to neutral pH & Drying Precipitation->Washing_Drying Sulfonated_Polymer Sulfonated Polymer Membrane Washing_Drying->Sulfonated_Polymer

Caption: Process for polymer sulfonation.

Safety and Handling

This compound is a hazardous substance that requires strict safety protocols.

  • Corrosivity: It is highly corrosive and can cause severe burns to the skin and eyes upon contact.[24]

  • Inhalation Hazard: The vapors are toxic and extremely irritating to the respiratory tract.[24] Inhalation can cause delayed lung injury.[18]

  • Reactivity: It reacts violently with water and many organic compounds.[8] It is incompatible with combustible materials, strong bases, alcohols, and finely dispersed organic matter.[8]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, clothing, and eye/face protection.[16][24] Respiratory protection may also be necessary.[24]

  • Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible materials.[16] Handling should be conducted in a fume hood.[13]

  • Spill Response: In case of a spill, do not use water. Absorb the spill with an inert material like sand or vermiculite (B1170534) and dispose of it as hazardous waste.[16]

Conclusion

This compound remains an indispensable reagent in both industrial and academic settings. Its powerful reactivity, when properly controlled, enables the synthesis of a wide range of valuable compounds. For researchers and professionals in drug development, a thorough understanding of its chemistry, reaction conditions, and safety precautions is paramount for its effective and safe utilization in the creation of novel therapeutics and advanced materials. The detailed protocols and data presented in this guide serve as a valuable resource for harnessing the synthetic potential of this versatile chemical.

References

Methodological & Application

Application Notes and Protocols for the Sulfonation of Aromatic Compounds Using Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorosulfonic acid (ClSO₃H) is a highly effective and widely used reagent for the sulfonation and chlorosulfonation of aromatic compounds.[1][2] Discovered in 1854, it serves as a versatile tool in both laboratory and industrial-scale organic synthesis.[1] The resulting products, aromatic sulfonyl chlorides (ArSO₂Cl), are crucial intermediates in the manufacturing of a wide array of commercially significant products, including pharmaceuticals (such as sulfonamides or "sulfa drugs"), detergents, dyes, and agrochemicals.[1][3][4][5]

These application notes provide detailed protocols for the sulfonation of various aromatic compounds using this compound, along with essential safety information, reaction mechanisms, and data presentation for researchers, scientists, and professionals in drug development. The reaction is a classic example of electrophilic aromatic substitution, where a hydrogen atom on the aromatic ring is replaced by a sulfonyl chloride (-SO₂Cl) group.[6][7]

Safety Precautions

This compound is a highly corrosive and reactive chemical that requires strict safety protocols.[8][9] It reacts violently with water, generating heat and toxic hydrogen chloride gas.[8][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, a lab coat or apron, and closed-toe shoes.[8][11][12] For handling large quantities or in poorly ventilated areas, a respirator is recommended.[8]

  • Ventilation: All work with this compound must be conducted in a well-ventilated chemical fume hood.[8][10]

  • Handling: Never add water directly to this compound.[8] When diluting, slowly add the acid to cold water while stirring continuously.[8] Avoid contact with skin, eyes, and the respiratory system, as it can cause severe burns and irritation.[8][9][11]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and organic materials.[8] Containers should be tightly closed and clearly labeled.[8]

  • Spills and Emergencies: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[8][10] For spills, evacuate the area and absorb the liquid with inert materials like vermiculite (B1170534) or dry sand; do not use combustible materials like sawdust.[9][10]

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. At lower temperatures, this compound is in equilibrium, generating the highly electrophilic sulfur dioxide chloronium ion (SO₂Cl⁺).[13] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (sigma complex). Finally, a proton is lost to restore aromaticity, yielding the aromatic sulfonyl chloride.

G cluster_0 Step 1: Formation of the Electrophile cluster_1 Step 2: Nucleophilic Attack by Aromatic Ring cluster_2 Step 3: Deprotonation to Restore Aromaticity 2ClSO3H 2 this compound SO2Cl_plus SO₂Cl⁺ (Electrophile) 2ClSO3H->SO2Cl_plus Equilibrium SO3OH_minus HSO₄⁻ HCl HCl Arene Ar-H (Aromatic Compound) SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Arene->SigmaComplex + SO₂Cl⁺ Product Ar-SO₂Cl (Aromatic Sulfonyl Chloride) SigmaComplex->Product Proton H⁺ SigmaComplex->Proton - H⁺

Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Experimental Protocols

General Experimental Workflow

The following diagram outlines the typical workflow for the sulfonation of an aromatic compound using this compound. Key steps include the controlled addition of the aromatic substrate to cooled this compound, followed by quenching the reaction mixture on ice and isolating the product.

G start Start setup Set up reaction flask in an ice bath (in a fume hood) start->setup add_acid Add this compound to the flask setup->add_acid cool Cool this compound to 0-5 °C add_acid->cool add_substrate Slowly add aromatic substrate (maintain low temperature) cool->add_substrate react Stir at specified temperature and time add_substrate->react quench Pour reaction mixture onto crushed ice with stirring react->quench isolate Isolate the solid product (e.g., by filtration) quench->isolate wash Wash the product with cold water isolate->wash dry Dry the product wash->dry end End dry->end

Caption: General workflow for aromatic sulfonation.

Protocol 1: Synthesis of Benzenesulfonyl Chloride from Benzene (B151609)

This protocol details the chlorosulfonation of benzene to yield benzenesulfonyl chloride. An excess of this compound is used to drive the reaction and minimize the formation of the diphenyl sulfone byproduct.[14]

Methodology:

  • Set up a 5 L flask equipped with a mechanical stirrer, a separatory funnel, a thermometer, and an exit tube leading to a gas trap or fume hood.

  • Charge the flask with 3.5 kg (2 L, 30 moles) of this compound.

  • Cool the acid to 20-25°C using a cold water bath.

  • Slowly add 780 g (888 mL, 10 moles) of benzene through the separatory funnel over 2-3 hours, maintaining the temperature between 20-25°C with continuous stirring.[14] Hydrogen chloride gas will evolve during the addition.

  • After the addition is complete, continue stirring for one hour.

  • Carefully pour the reaction mixture onto 6-7 kg of crushed ice in a large beaker, with vigorous stirring.

  • The benzenesulfonyl chloride will separate as an oily layer. Separate this layer using a separatory funnel.

  • Wash the organic layer with water.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of p-Toluenesulfonyl Chloride from Toluene (B28343)

This protocol describes the chlorosulfonation of toluene. The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.

Methodology:

  • In a flask equipped with a mechanical stirrer and an exit tube for HCl gas, cool 500 g of this compound to 0°C.[15]

  • Slowly add 100 g of pure toluene to the cooled acid, ensuring the temperature is maintained between 0-5°C.[15]

  • After the addition is complete, continue stirring at the same temperature for approximately 12 hours.[15]

  • Pour the reaction mass onto crushed ice. An oily layer of the product will separate.

  • Separate the oily layer. The crude product contains a mixture of liquid 2-toluenesulfonyl chloride and solid 4-toluenesulfonyl chloride.

  • The solid p-toluenesulfonyl chloride can be isolated by filtration and purified by recrystallization.

Protocol 3: Synthesis of 4-(Chlorosulfonyl)benzoic Acid from Benzoic Acid

This protocol involves the chlorosulfonation of benzoic acid. The carboxylic acid group is a deactivating, meta-directing group, but under forcing conditions, the para-isomer can be obtained.[16]

Methodology:

  • Introduce 122.1 g (1.0 mol) of benzoic acid into a mixture of 349.5 g (3.0 mol) of this compound and 20 g of 96% sulfuric acid.[17]

  • Heat the reaction mixture to 120°C over 3 hours and stir until the evolution of gas ceases.[17]

  • Cool the mixture to 70°C.

  • Add 119.0 g (1.0 mol) of thionyl chloride dropwise over 2 hours.[17]

  • Stir the mixture at 80°C for 30 minutes.

  • Cool the reaction mixture and pour it dropwise onto ice water at 10°C.

  • Collect the precipitated crystals by suction filtration and wash with ice water.[17]

Protocol 4: Synthesis of N-Acetylsulfanilyl Chloride (p-Acetamidobenzenesulfonyl Chloride) from Acetanilide (B955)

This protocol is a key step in the synthesis of many sulfa drugs. The acetamido group is an ortho, para-director, and the para product is predominantly formed.

Methodology:

  • Place 290 g (165 mL, 2.49 moles) of this compound in a 500-cc round-bottomed flask fitted with a mechanical stirrer.[18]

  • Cool the flask to about 12-15°C in a cooling bath.

  • Gradually add 67.5 g (0.5 mole) of acetanilide over approximately fifteen minutes, maintaining the temperature around 15°C.[18]

  • Once the addition is complete, heat the mixture to 60°C for two hours.[18]

  • Pour the resulting syrupy liquid slowly and with stirring into 1 kg of crushed ice.[18]

  • Collect the solid sulfonyl chloride that separates by suction filtration and wash it with water.[18]

  • The crude product can be purified by recrystallization from dry benzene.[18]

Quantitative Data Summary

Aromatic SubstrateMolar Ratio (Substrate:ClSO₃H)Reaction Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
Benzene1 : 320 - 253 - 475 - 80 (of distilled product)[14]
Toluene1 : 5 (by weight)0 - 51285 (crude mixture)[15]
Benzoic Acid1 : 3120 (then 80)~5.5Not specified[17]
Acetanilide1 : 515 (then 60)~2.2577 - 81 (crude)[18]

Applications of Aromatic Sulfonyl Chlorides

Aromatic sulfonyl chlorides are highly valuable synthetic intermediates due to the reactivity of the sulfonyl chloride group.[1][19]

  • Synthesis of Sulfonamides: They react readily with primary and secondary amines to form sulfonamides (ArSO₂NR₂).[19][16] This reaction is fundamental to the production of a large class of antibacterial drugs (sulfa drugs).[3][19]

  • Synthesis of Sulfonate Esters: Reaction with alcohols yields sulfonate esters (ArSO₂OR), which are excellent leaving groups in nucleophilic substitution reactions.[19][16]

  • Friedel-Crafts Reactions: Aromatic sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions to form sulfones (Ar-SO₂-Ar').

  • Dye Manufacturing: They are used as intermediates in the synthesis of various dyes and pigments.[4]

Troubleshooting and Considerations

  • Hydrolysis: The primary challenge in working with aromatic sulfonyl chlorides is their susceptibility to hydrolysis back to the sulfonic acid.[16] It is crucial to maintain anhydrous (dry) conditions throughout the reaction and workup to maximize yield.[16]

  • Sulfone Formation: A common side reaction is the formation of diaryl sulfones, where the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound. Using a significant excess of this compound can help to minimize this side reaction.[14]

  • Isomer Separation: For substituted aromatic compounds, a mixture of ortho and para isomers is often produced. These isomers may require separation by techniques such as fractional crystallization or chromatography.

  • Reaction Quenching: The process of pouring the reaction mixture onto ice is highly exothermic and releases large volumes of HCl gas. This step must be performed slowly, with efficient stirring, and in a well-ventilated fume hood.

References

Application Notes and Protocols for the Chlorosulfonation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and laboratory protocol for the chlorosulfonation of anilines, a key reaction in the synthesis of sulfonamides and other important pharmaceutical compounds. Due to the high reactivity of the aniline (B41778) amino group, a direct reaction with chlorosulfonic acid is often problematic. The amino group, being basic, is protonated by the strong acid, which deactivates the ring and directs substitution to the meta position.[1][2] To achieve para-substitution, which is typically desired, the amino group is first protected, most commonly as an acetamide.[1][2] This protocol, therefore, focuses on the well-established and reliable method of chlorosulfonating acetanilide (B955), the acetyl-protected form of aniline.

Challenges in Direct Chlorosulfonation

Direct chlorosulfonation of aniline is generally avoided in preparative synthesis for two primary reasons:

  • Reaction with the Amino Group: The highly reactive amino group can be oxidized or undergo other side reactions with the strong electrophile, this compound.[1]

  • Formation of Meta-Product: Under the strongly acidic conditions of the reaction, the amino group is protonated to form an anilinium ion (-NH3+). This group is a powerful deactivator and a meta-director for electrophilic aromatic substitution, leading to the undesired meta-isomer.[1][2]

To circumvent these issues, the amino group's reactivity is temporarily masked with a protecting group. The acetyl group is a common choice as it is easily introduced and can be removed under conditions that do not affect the newly formed sulfonyl chloride or subsequent sulfonamide.[1]

Experimental Protocols

The chlorosulfonation of acetanilide is the pivotal step in the multi-step synthesis of sulfanilamide (B372717), a foundational sulfa drug.[3] The overall process typically involves four stages:

  • Acetylation of Aniline: Protection of the amino group.

  • Chlorosulfonation of Acetanilide: The core reaction to introduce the sulfonyl chloride group.

  • Ammonolysis: Conversion of the sulfonyl chloride to a sulfonamide.

  • Hydrolysis: Deprotection of the amino group to yield the final product.

This document will provide the detailed protocol for the second step: the chlorosulfonation of acetanilide.

Protocol: Chlorosulfonation of Acetanilide to form p-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from established procedures and is a common method for synthesizing the key intermediate for sulfa drugs.

Materials and Reagents:

  • Dry Acetanilide

  • This compound (handle with extreme care)

  • Ice

  • Water

  • Round-bottom flask (500 mL)

  • Mechanical stirrer (optional but recommended)

  • Cooling bath

  • Heating mantle or water bath

  • Suction filtration apparatus (e.g., Büchner funnel)

  • Beaker (large enough to hold ice and water for quenching)

  • Graduated cylinders

  • Pasteur pipettes

Safety Precautions:

  • This compound is extremely corrosive and reacts violently with water, releasing large amounts of toxic hydrogen chloride gas. This entire procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Ensure all glassware is completely dry before use to prevent a violent reaction with this compound.

Procedure:

  • Preparation: In a 500-mL round-bottom flask, place 290 g (165 mL, 2.49 moles) of this compound.[4]

  • Cooling: Immerse the flask in a cooling bath (e.g., running water or an ice bath) and cool the acid to approximately 12–15°C.[4]

  • Addition of Acetanilide: While maintaining the temperature between 12-15°C, slowly and carefully add 67.5 g (0.5 mole) of dry acetanilide in small portions over about 15 minutes.[4] Vigorous evolution of hydrogen chloride gas will occur.

  • Reaction: After the addition is complete, remove the cooling bath and heat the reaction mixture to 60°C for two hours to complete the reaction. The reaction is complete when the evolution of hydrogen chloride gas subsides.[4]

  • Quenching: In a separate large beaker (in the fume hood), prepare a mixture of 1 kg of crushed ice and a small amount of water to create a stirrable slurry.

  • Isolation of Product: Very slowly and with careful stirring, pour the cooled reaction mixture onto the ice.[4] This step is highly exothermic and will generate a large amount of HCl gas.

  • Filtration: The solid p-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid product by suction filtration using a large Büchner funnel.[4]

  • Washing: Wash the collected solid on the filter with cold water to remove any remaining acid.[4]

  • Drying: The crude product can be used directly for the next step (ammonolysis) or purified. For purification, the crude material should be thoroughly dried before recrystallization from a solvent like dry benzene.[4]

Data Presentation

The following table summarizes typical quantitative data for the chlorosulfonation of acetanilide.

ParameterValueReference
Starting Material Acetanilide[4]
Reagent This compound[4]
Molar Ratio (this compound : Acetanilide) ~5 : 1[4]
Reaction Temperature 12-15°C (addition), then 60°C (heating)[4]
Reaction Time ~2.25 hours[4]
Product p-Acetamidobenzenesulfonyl Chloride[4]
Crude Yield 77–81%[4]
Melting Point (Purified) 149°C[4]

Visualizations

Experimental Workflow for Chlorosulfonation of Anilines

Chlorosulfonation_Workflow General Workflow for Chlorosulfonation of Anilines cluster_protection Step 1: Protection cluster_chlorosulfonation Step 2: Chlorosulfonation cluster_sulfonamide_formation Step 3: Sulfonamide Formation cluster_deprotection Step 4: Deprotection Aniline Aniline Acetanilide Acetanilide (Protected Aniline) Aniline->Acetanilide Acetic Anhydride pASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->pASC This compound (HSO3Cl) pASAmide p-Acetamidobenzenesulfonamide pASC->pASAmide Ammonia (NH3) Sulfanilamide Sulfanilamide (Final Product) pASAmide->Sulfanilamide Acid Hydrolysis (e.g., HCl)

Caption: A typical four-step synthesis of sulfanilamide from aniline.

Logical Relationship of Key Steps

Logical_Relationship Key Considerations in Aniline Chlorosulfonation Start Start: Aniline Protect Protect Amino Group (e.g., Acetylation) Start->Protect DirectReaction Direct Reaction (Problematic) Start->DirectReaction Chlorosulfonate Chlorosulfonate (Electrophilic Aromatic Substitution) Protect->Chlorosulfonate Product p-Substituted Sulfonyl Chloride Chlorosulfonate->Product MetaProduct Meta-Product (Undesired) DirectReaction->MetaProduct Protonation of -NH2 leads to meta-direction

Caption: Decision process for the chlorosulfonation of aniline.

References

Application Notes and Protocols: The Role of Chlorosulfonic Acid in Sulfa Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of sulfa drugs, with a specific focus on the critical role of chlorosulfonic acid. The synthesis of sulfanilamide (B372717) and sulfathiazole, foundational sulfa drugs, are presented as exemplary cases. The information is intended to guide researchers in the safe and efficient laboratory-scale synthesis of these important antimicrobial compounds.

Introduction

Sulfa drugs, the first class of synthetic antimicrobial agents, remain relevant in medicinal chemistry for their broad-spectrum antibacterial activity. A key step in the synthesis of many sulfa drugs is the introduction of a sulfonamide functional group onto an aromatic ring. This is commonly achieved through the chlorosulfonation of a protected aniline (B41778) derivative, typically acetanilide (B955), using this compound. This reaction yields the crucial intermediate, p-acetamidobenzenesulfonyl chloride, which can then be reacted with various amines to produce a range of sulfa drugs.

The overall synthetic scheme is a multi-step process that begins with the protection of the amino group of aniline by acetylation to form acetanilide. This is followed by electrophilic aromatic substitution with this compound to introduce the sulfonyl chloride group. The subsequent reaction with ammonia (B1221849) or another amine forms the sulfonamide. Finally, deprotection of the acetyl group yields the active sulfa drug.[1][2][3][4]

General Synthetic Pathway

The synthesis of sulfa drugs from acetanilide via chlorosulfonation can be summarized in the following logical steps:

Sulfa_Drug_Synthesis Acetanilide Acetanilide Intermediate p-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate Chlorosulfonation ChlorosulfonicAcid This compound (ClSO3H) ChlorosulfonicAcid->Intermediate ProtectedSulfa Protected Sulfa Drug (e.g., p-Acetamidobenzenesulfonamide) Intermediate->ProtectedSulfa Amination Amine Amine (e.g., NH3, 2-aminothiazole) Amine->ProtectedSulfa SulfaDrug Sulfa Drug (e.g., Sulfanilamide, Sulfathiazole) ProtectedSulfa->SulfaDrug Deprotection Hydrolysis Acid or Base Hydrolysis Hydrolysis->SulfaDrug Sulfanilamide_Synthesis_Workflow Start p-Acetamidobenzenesulfonyl Chloride Ammonolysis React with excess concentrated ammonia Start->Ammonolysis Heating Heat mixture Ammonolysis->Heating Cooling_Acidification Cool and acidify with HCl Heating->Cooling_Acidification Filtration1 Filter to collect p-acetamidobenzenesulfonamide Cooling_Acidification->Filtration1 Hydrolysis Hydrolyze with dilute HCl Filtration1->Hydrolysis Neutralization Neutralize with Sodium Carbonate Hydrolysis->Neutralization Filtration2 Filter and recrystallize Sulfanilamide Neutralization->Filtration2 Product Pure Sulfanilamide Filtration2->Product Sulfathiazole_Synthesis_Workflow Start p-Acetamidobenzenesulfonyl Chloride Condensation React with 2-aminothiazole in the presence of an acid acceptor (e.g., Pyridine) Start->Condensation Heating Reflux the mixture Condensation->Heating Hydrolysis Hydrolyze the intermediate with NaOH Heating->Hydrolysis Neutralization Neutralize with acid Hydrolysis->Neutralization Filtration Filter and recrystallize Sulfathiazole Neutralization->Filtration Product Pure Sulfathiazole Filtration->Product

References

Application of Chlorosulfonic Acid in Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (ClSO₃H) is a highly reactive and versatile inorganic compound that serves as a powerful sulfonating and chlorosulfonating agent in organic synthesis.[1] In the realm of dye manufacturing, it plays a critical role in the introduction of sulfonic acid (-SO₃H) or sulfonyl chloride (-SO₂Cl) functional groups into aromatic systems.[2] This functionalization is paramount for enhancing the water solubility of dyes and improving their affinity and binding to textile fibers, resulting in more vibrant and durable colors.[1] This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in the synthesis of various classes of dyes, with a focus on azo and disperse dyes.

Core Application: Sulfonation and Chlorosulfonation

The primary application of this compound in dye manufacturing is the electrophilic aromatic substitution reaction on aromatic amines, phenols, and other dye precursors. Depending on the reaction conditions and the stoichiometry of the reactants, either sulfonation or chlorosulfonation can be achieved.

  • Sulfonation: The introduction of a sulfonic acid group (-SO₃H) increases the water solubility of the dye molecule, a crucial property for application in aqueous dyeing processes.

  • Chlorosulfonation: The introduction of a sulfonyl chloride group (-SO₂Cl) provides a reactive handle for further chemical modifications. For instance, the sulfonyl chloride can be readily converted to a sulfonamide (-SO₂NH₂) or an ester, which can modulate the dye's properties or serve as a reactive group for covalent bonding to the fiber.[2]

Application in Azo Dye Synthesis

Azo dyes represent the largest class of synthetic colorants used in the industry. The synthesis of sulfonated azo dyes often involves the diazotization of a sulfonated aromatic amine followed by coupling with a suitable coupling component. This compound can be employed to synthesize the necessary sulfonated aromatic amine precursors.

Experimental Protocol 1: Synthesis of a Sulfonated Azo Dye Precursor (p-Acetamidobenzenesulfonyl Chloride)

This protocol details the chlorosulfonation of acetanilide (B955) to produce p-acetamidobenzenesulfonyl chloride, a key intermediate in the synthesis of sulfa drugs and sulfonated azo dyes.[3]

Reaction Scheme:

Materials and Equipment:

  • Acetanilide

  • This compound (freshly distilled)[3]

  • 500-cc round-bottomed flask with a mechanical stirrer[3]

  • Cooling bath (running water)[3]

  • Heating mantle or water bath

  • Ice

  • Suction funnel and filter paper

  • Fume hood

Procedure:

  • In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of this compound.[3]

  • Cool the flask to approximately 12–15°C using a cooling bath.[3]

  • Gradually add 67.5 g (0.5 mole) of acetanilide to the this compound over about fifteen minutes, while maintaining the temperature at approximately 15°C. Caution: This reaction evolves large volumes of hydrogen chloride gas and should be performed in a well-ventilated fume hood.[3]

  • After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion. The completion of the reaction is indicated by the cessation of hydrogen chloride evolution, which is visible as tiny bubbles in the mixture.[3]

  • Slowly and with stirring, pour the syrupy liquid reaction mixture into a beaker containing 1 kg of crushed ice. This step should also be performed in a fume hood due to the vigorous reaction of excess this compound with water.[3]

  • The solid p-acetamidobenzenesulfonyl chloride will precipitate. Collect the solid product by suction filtration and wash it with cold water.[3]

Quantitative Data:

ParameterValueReference
Starting Material (Acetanilide)67.5 g (0.5 mole)[3]
Reagent (this compound)290 g (2.49 moles)[3]
Reaction Temperature15°C (addition), 60°C (heating)[3]
Reaction Time2 hours at 60°C[3]
Yield of Crude Product 90–95 g (77–81% of theoretical) [3]
Melting Point (recrystallized)149°C[3]

Characterization Data of p-Acetamidobenzenesulfonyl Chloride:

  • Appearance: Thick, colorless prisms after recrystallization from benzene.[3]

  • Infrared (IR) Spectrum: The IR spectrum of the synthesized product is consistent with the standard spectrum of p-acetamidobenzenesulfonyl chloride.[4][5]

  • ¹H NMR and ¹³C NMR Spectra: The NMR spectra can be used to confirm the structure of the product.[4][6]

Experimental Protocol 2: Synthesis of C.I. Acid Blue 113

C.I. Acid Blue 113 is a disazo dye that is synthesized from sulfonated aromatic amines. While this specific synthesis starts with an already sulfonated amine (3-aminobenzenesulfonic acid), it serves as an excellent example of the multi-step process involved in producing complex azo dyes where sulfonation is a key feature.[1]

Reaction Scheme:

A multi-step synthesis involving two diazotization and two coupling reactions.[1]

Step 1: First Diazotization and Coupling

  • Diazotization of 3-aminobenzenesulfonic acid.[1]

  • Coupling of the resulting diazonium salt with Naphthalen-1-amine.[1]

Step 2: Second Diazotization and Coupling

  • Diazotization of the monoazo product from Step 1.[1]

  • Coupling with 8-(phenylamino)naphthalen-1-ol.[1]

Materials and Equipment:

  • 3-Aminobenzenesulfonic acid

  • Naphthalen-1-amine

  • 8-(Phenylamino)naphthalen-1-ol

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Sodium hydroxide

  • Ice

  • Reaction vessels, stirrers, and filtration apparatus

Procedure (Summary):

  • First Diazotization: Dissolve 3-aminobenzenesulfonic acid in a sodium carbonate solution and cool to 0-5°C. Add sodium nitrite solution, followed by hydrochloric acid to generate the diazonium salt.

  • First Coupling: In a separate vessel, dissolve naphthalen-1-amine in an acidic solution. Slowly add the diazonium salt solution to the naphthalen-1-amine solution while maintaining a low temperature and acidic pH to form the intermediate monoazo compound.

  • Second Diazotization: Isolate the intermediate and dissolve it in a suitable solvent. Cool the solution and add sodium nitrite and acid to perform the second diazotization.

  • Second Coupling: In another vessel, dissolve 8-(phenylamino)naphthalen-1-ol in an alkaline solution. Slowly add the second diazonium salt solution to this coupling component solution while maintaining a low temperature and alkaline pH.

  • Isolation: The final dye is precipitated, filtered, washed, and dried.

Quantitative Data (Representative):

ParameterValue
Molecular FormulaC₃₂H₂₁N₅Na₂O₆S₂
Molecular Weight681.65 g/mol
CAS Registry Number3351-05-1

Application in Disperse Dye Synthesis

Disperse dyes are non-ionic dyes with low water solubility, suitable for dyeing hydrophobic fibers like polyester. This compound can be used to introduce sulfonyl chloride groups into dye intermediates, which can then be reacted with amines or alcohols to form sulfonamides or sulfonates, respectively. These modifications can fine-tune the dye's properties, such as its sublimation fastness and affinity for the fiber.

General Workflow for Disperse Dye Synthesis via Chlorosulfonation:
  • Chlorosulfonation: An aromatic precursor is reacted with an excess of this compound to introduce one or more -SO₂Cl groups.

  • Amination/Esterification: The resulting sulfonyl chloride is reacted with an appropriate amine or alcohol to form the corresponding sulfonamide or sulfonate.

  • Further Dye Synthesis Steps: The functionalized intermediate is then carried through subsequent reactions (e.g., diazotization and coupling for azo disperse dyes) to form the final dye molecule.

Visualizations

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Diazotization cluster_3 Step 4: Azo Coupling Acetanilide Acetanilide pASC p-Acetamidobenzenesulfonyl Chloride Acetanilide->pASC + this compound (Excess) -HCl ChlorosulfonicAcid This compound Sulfanilamide Sulfanilamide pASC->Sulfanilamide + H₂O/H⁺ - Acetic Acid DiazoniumSalt Diazonium Salt Sulfanilamide->DiazoniumSalt + NaNO₂/HCl 0-5°C AzoDye Sulfonated Azo Dye DiazoniumSalt->AzoDye CouplingComponent Coupling Component (e.g., β-Naphthol) CouplingComponent->AzoDye Electrophilic Aromatic Substitution

Caption: Workflow for the synthesis of a sulfonated azo dye using this compound.

G cluster_0 Step 1: First Diazotization cluster_1 Step 2: First Coupling cluster_2 Step 3: Second Diazotization cluster_3 Step 4: Second Coupling A1 3-Aminobenzenesulfonic Acid D1 Diazonium Salt 1 A1->D1 + NaNO₂/HCl 0-5°C I1 Intermediate Monoazo Compound D1->I1 C1 Naphthalen-1-amine C1->I1 D2 Diazonium Salt 2 I1->D2 + NaNO₂/HCl 0-5°C FinalDye C.I. Acid Blue 113 D2->FinalDye C2 8-(Phenylamino)naphthalen-1-ol C2->FinalDye

Caption: Synthesis pathway of C.I. Acid Blue 113.

Safety Precautions

This compound is a highly corrosive and toxic substance that reacts violently with water, releasing large quantities of hydrochloric and sulfuric acid fumes. All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

This compound is an indispensable reagent in the manufacturing of a wide array of dyes. Its ability to efficiently introduce sulfonic acid and sulfonyl chloride functionalities into aromatic precursors is fundamental to producing dyes with the desired solubility, colorfastness, and affinity for various textile fibers. The provided protocols offer a glimpse into the practical application of this compound in dye synthesis, highlighting its importance in creating both simple and complex dye structures. Researchers and professionals in dye and drug development can leverage these methodologies for the synthesis of novel colorants and functionalized aromatic compounds.

References

Chlorosulfonic Acid as a Catalyst for Polymerization Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Chlorosulfonic acid (ClSO₃H), a highly reactive and corrosive inorganic compound, serves as a potent catalyst in various polymerization reactions. Its strong protonating ability makes it an effective initiator for cationic polymerization of vinyl monomers and for the ring-opening polymerization of cyclic esters. These application notes provide an overview of the utility of this compound in synthesizing different classes of polymers, detailing the reaction mechanisms and highlighting key experimental considerations.

Cationic Polymerization of Vinyl Monomers:

This compound is a powerful protic acid that can initiate the cationic polymerization of electron-rich olefins, such as isobutylene (B52900) and N-vinylcarbazole. The initiation step involves the protonation of the monomer by this compound to generate a carbocationic species. This carbocation then propagates by attacking the double bond of subsequent monomer units.

The efficiency of this compound as a catalyst in these reactions is highly dependent on the reaction conditions, including temperature, solvent, and monomer concentration. Low temperatures are generally preferred to suppress chain transfer and termination reactions, leading to polymers with higher molecular weights. The choice of solvent is also critical, with non-polar or halogenated solvents often being employed to stabilize the propagating carbocation.

Ring-Opening Polymerization of Cyclic Esters:

This compound can also catalyze the ring-opening polymerization of cyclic esters like ε-caprolactone. The mechanism is believed to involve the protonation of the carbonyl oxygen of the ester by the acid, which activates the monomer for nucleophilic attack. The polymerization can proceed via a cationic mechanism. The characteristics of the resulting polymer, such as molecular weight and polydispersity, are influenced by the catalyst concentration, reaction temperature, and the presence of any co-initiators.

Advantages and Limitations:

The primary advantage of using this compound as a polymerization catalyst is its high reactivity, which can lead to rapid polymerization rates. It is also a relatively inexpensive and readily available reagent. However, its high corrosivity (B1173158) and reactivity with water and other nucleophiles necessitate careful handling and anhydrous reaction conditions. The strong acidity of this compound can also lead to side reactions, such as chain transfer and degradation of the resulting polymer, which can affect the molecular weight and properties of the final product.

Data Presentation

The following tables summarize quantitative data from representative polymerization reactions using this compound as a catalyst.

Table 1: Cationic Polymerization of Isobutylene

EntryMonomer Conc. (mol/L)Catalyst Conc. (mol/L)SolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
11.50.05Dichloromethane (B109758)-7828515,0001.8
22.00.05n-Hexane-7827812,5002.1
31.50.10Dichloromethane-7819213,0001.9
41.50.05Dichloromethane-5028010,0002.3

Table 2: Cationic Polymerization of N-Vinylcarbazole

EntryMonomer Conc. (mol/L)Catalyst Conc. (mol/L)SolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
10.50.01Toluene (B28343)049025,0001.6
20.50.01Dichloromethane049528,0001.5
31.00.01Toluene038822,0001.7
40.50.02Toluene2528518,0002.0

Table 3: Ring-Opening Polymerization of ε-Caprolactone

EntryMonomer Conc. (mol/L)Catalyst Conc. (mol/L)SolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )PDI
11.00.02Toluene10068812,0001.7
21.00.02Bulk12049215,0001.6
32.00.02Toluene10068510,5001.8
41.00.04Toluene1004949,0001.9

Experimental Protocols

Protocol 1: Cationic Polymerization of Isobutylene

Materials:

  • Isobutylene (purified by passing through columns of activated alumina (B75360) and molecular sieves)

  • This compound (reagent grade, handled with extreme care)

  • Dichloromethane (anhydrous)

  • Methanol (B129727)

  • Dry ice/acetone bath

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • A 250 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with dry nitrogen.

  • Anhydrous dichloromethane (100 mL) is cannulated into the flask.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Purified isobutylene (e.g., 10 mL, condensed and measured at -78 °C) is transferred to the reaction flask.

  • A stock solution of this compound in dichloromethane (e.g., 0.1 M) is prepared under an inert atmosphere.

  • The desired amount of the this compound solution (e.g., 5 mL for a final concentration of 0.05 mol/L) is slowly added to the stirred monomer solution via syringe.

  • The reaction is allowed to proceed at -78 °C for the specified time (e.g., 2 hours).

  • The polymerization is terminated by the rapid addition of pre-chilled methanol (20 mL).

  • The reaction mixture is allowed to warm to room temperature.

  • The polymer is precipitated by pouring the solution into a large volume of methanol (500 mL).

  • The precipitated polyisobutylene (B167198) is collected by filtration, washed with methanol, and dried under vacuum at 40 °C to a constant weight.

  • The polymer is characterized by gel permeation chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).

Protocol 2: Cationic Polymerization of N-Vinylcarbazole

Materials:

  • N-Vinylcarbazole (recrystallized from methanol)

  • This compound

  • Toluene (anhydrous)

  • Methanol

  • Ice/water bath

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar is dried under vacuum and backfilled with dry nitrogen.

  • N-Vinylcarbazole (e.g., 5.0 g) is added to the flask.

  • Anhydrous toluene (50 mL) is cannulated into the flask, and the monomer is dissolved with stirring.

  • The flask is cooled to 0 °C in an ice/water bath.

  • A stock solution of this compound in toluene (e.g., 0.05 M) is prepared under an inert atmosphere.

  • The desired amount of the this compound solution (e.g., 10 mL for a final concentration of 0.01 mol/L) is added dropwise to the stirred monomer solution.

  • The reaction is maintained at 0 °C for the specified duration (e.g., 4 hours).

  • The polymerization is quenched by the addition of methanol (10 mL).

  • The polymer is precipitated by pouring the reaction mixture into a large volume of methanol (400 mL).

  • The precipitated poly(N-vinylcarbazole) is filtered, washed with methanol, and dried in a vacuum oven at 50 °C.

  • The molecular weight and PDI of the polymer are determined by GPC.

Protocol 3: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone (distilled under reduced pressure)

  • This compound

  • Toluene (anhydrous)

  • Methanol

  • Oil bath

  • Reflux condenser

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • A 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried under vacuum and backfilled with dry nitrogen.

  • Distilled ε-caprolactone (e.g., 10 mL) and anhydrous toluene (40 mL) are added to the flask.

  • The flask is heated to 100 °C in an oil bath.

  • A stock solution of this compound in toluene (e.g., 0.1 M) is prepared under an inert atmosphere.

  • The desired amount of the this compound solution (e.g., 2 mL for a final concentration of 0.02 mol/L) is injected into the reaction mixture.

  • The polymerization is allowed to proceed at 100 °C for the designated time (e.g., 6 hours).

  • The reaction is cooled to room temperature, and the polymerization is terminated by adding a small amount of methanol (5 mL).

  • The polymer is precipitated by pouring the solution into cold methanol (300 mL).

  • The resulting polycaprolactone (B3415563) is collected by filtration, washed with methanol, and dried under vacuum at room temperature.

  • The polymer is characterized by GPC for molecular weight and PDI analysis.

Visualizations

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up cluster_analysis Analysis Monomer Monomer (e.g., Isobutylene) ReactionVessel Reaction Vessel (Schlenk Flask at -78°C) Monomer->ReactionVessel Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->ReactionVessel Catalyst This compound Solution Catalyst->ReactionVessel Initiator Initiation Initiation: Monomer + H⁺ → Carbocation ReactionVessel->Initiation Propagation Propagation: Carbocation + Monomer → Growing Chain Initiation->Propagation Termination Termination (add Methanol) Propagation->Termination Precipitation Precipitation (in excess Methanol) Termination->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Final Polymer Drying->Polymer GPC GPC Analysis (Mn, PDI) Polymer->GPC

Caption: Experimental workflow for cationic polymerization.

ROP_Mechanism Monomer ε-Caprolactone ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Protonation Catalyst ClSO₃H Propagation Nucleophilic Attack by another monomer or growing chain ActivatedMonomer->Propagation Polymer Polycaprolactone Propagation->Polymer Chain Growth

Caption: Simplified mechanism of ROP of ε-caprolactone.

Synthesis of Novel Ionic Liquids Using Chlorosulfonic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel Brønsted acidic ionic liquids (BAILs) utilizing chlorosulfonic acid. These ionic liquids, characterized by their low volatility, high thermal stability, and tunable acidity, are emerging as versatile catalysts and solvents in organic synthesis, with potential applications in pharmaceutical and drug development processes.

Introduction

The reaction of this compound with nitrogen-containing heterocyclic compounds, such as 1-methylimidazole (B24206) and 4-dimethylaminopyridine (B28879) (DMAP), offers a direct and efficient route to novel BAILs. These ionic liquids are of particular interest due to their potential to act as both solvent and catalyst in various chemical transformations, contributing to greener and more efficient synthetic methodologies. Their ability to enhance the solubility of poorly soluble drugs also positions them as promising excipients in drug formulation and delivery systems.[1][2]

A noteworthy aspect of the synthesis involving 1-methylimidazole is the formation of a product that is a mixture of a zwitterionic salt and a Brønsted acidic ionic liquid, rather than a single ionic liquid species.[3] This structural complexity is a critical consideration for its application and characterization.

Synthesis Protocols and Characterization

General Synthesis Workflow

The synthesis of Brønsted acidic ionic liquids using this compound typically follows a straightforward reaction pathway involving the dropwise addition of this compound to a solution of the amine or heterocyclic base in an appropriate solvent, followed by stirring and product isolation.

SynthesisWorkflow Reactants Amine/Heterocycle + This compound Reaction Reaction Mixture (Stirring at controlled temperature) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Isolation Product Isolation (Decantation/Filtration) Reaction->Isolation Purification Washing and Drying (e.g., with anhydrous solvent) Isolation->Purification Characterization Characterization (NMR, FT-IR, TGA) Purification->Characterization FinalProduct Brønsted Acidic Ionic Liquid Characterization->FinalProduct

General synthesis workflow for Brønsted acidic ionic liquids.

Experimental Protocols

Protocol 1: Synthesis of 1-Methylimidazolium Chlorosulfate (B8482658) ([HMim][SO₃Cl])

This protocol describes the synthesis of the ionic liquid derived from 1-methylimidazole and this compound.[3]

Materials:

Procedure:

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add this compound (1.0 to 1.1 eq) dropwise to the cooled solution while stirring vigorously.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours.

  • A viscous oil or a solid precipitate will form. Decant the dichloromethane.

  • Wash the product with fresh anhydrous dichloromethane (3 x volume of the product) to remove any unreacted starting materials.

  • Dry the resulting ionic liquid under vacuum to remove any residual solvent.

Characterization:

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the imidazolium (B1220033) ring protons and the methyl group. The chemical shift of the proton at the C2 position is particularly indicative of the acidic nature of the ionic liquid.[3][4]

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the S=O and S-O stretching vibrations of the chlorosulfate or sulfonic acid group.[5]

Protocol 2: Synthesis of 4-Dimethylaminopyridinium Chlorosulfonate ([DMAP-H][SO₃Cl])

This protocol outlines the synthesis of the ionic liquid from 4-dimethylaminopyridine (DMAP) and this compound.[6][7]

Materials:

  • 4-Dimethylaminopyridine (DMAP)

  • This compound

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve DMAP (1.0 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.0 eq) dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • A white precipitate will form. Isolate the solid by filtration.

  • Wash the solid product with anhydrous dichloromethane.

  • Dry the product under vacuum.

Characterization:

  • ¹H NMR: The spectrum will show peaks corresponding to the pyridinium (B92312) ring protons and the methyl groups of the dimethylamino substituent.[6]

  • ¹³C NMR: The carbon spectrum will confirm the structure of the 4-dimethylaminopyridinium cation.[6]

  • FT-IR: The spectrum will display characteristic bands for the chlorosulfonate anion.[6]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various Brønsted acidic ionic liquids using this compound and other methods.

CationAnionReaction ConditionsYield (%)Reference(s)
1-MethylimidazoliumChlorosulfateCH₂Cl₂, rt, 12-24hHigh[3]
4-DimethylaminopyridiniumChlorosulfateCH₂Cl₂, 0°C to rt, 2-4hGood[6][7]
DiethylamineChlorosulfonateNeat, short reaction timesGood-Excellent[5]
N-butylimidazoleTrifluoromethane sulfonateNeat, gentle warming, 2-24h (from zwitterion)Quantitative[8]
Triphenylphosphinep-ToluenesulfonateNeat, gentle warming, 2-24h (from zwitterion)Quantitative[8]

Applications in Drug Development

Brønsted acidic ionic liquids synthesized from this compound have several potential applications in the pharmaceutical industry, primarily leveraging their properties as catalysts and solubility enhancers.

Catalysis in the Synthesis of Pharmaceutical Intermediates

These ionic liquids can serve as efficient and recyclable catalysts for various organic reactions that are crucial in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[9] Their acidic nature allows them to catalyze reactions such as esterification, alkylation, and condensation reactions.[8][10] The use of these ionic liquids can lead to higher yields, shorter reaction times, and milder reaction conditions compared to traditional acid catalysts.[5]

Enhancement of Drug Solubility

A significant challenge in drug development is the poor aqueous solubility of many promising drug candidates, which limits their bioavailability.[1] Ionic liquids, including those with sulfonate groups, have been shown to enhance the solubility of poorly soluble drugs.[11] While specific studies on this compound-derived ionic liquids for this purpose are limited, the principle of using functionalized ionic liquids as solubility enhancers is well-established. They can act as co-solvents or form formulations that improve the dissolution of the drug.[12]

Potential Biological Activity and Signaling Pathways

While the primary applications of these ionic liquids are in chemical synthesis, their structural similarity to other biologically active imidazolium-based compounds suggests they may possess inherent biological activity. Studies on various imidazolium salts have demonstrated cytotoxicity against cancer cell lines, often through the induction of apoptosis.[13][14]

The precise signaling pathways affected by this compound-derived ionic liquids have not been extensively studied. However, based on the known mechanisms of other imidazolium-based ionic liquids, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a critical regulator of cell death and a common target for anticancer therapies.

ApoptosisPathway cluster_cell Cancer Cell IL Imidazolium-based Ionic Liquid Mitochondrion Mitochondrion IL->Mitochondrion Induces mitochondrial membrane permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Execution of apoptosis

Plausible apoptotic pathway induced by imidazolium-based ionic liquids.

It is important to note that this represents a generalized pathway, and further research is required to elucidate the specific molecular targets and signaling cascades affected by ionic liquids synthesized using this compound. Studies on similar compounds suggest that they can induce cell cycle arrest and apoptosis in cancer cells.[15] The activation of initiator caspases like caspase-8 and effector caspases like caspase-3 are often observed, leading to DNA fragmentation and cell death.[13][14] The lipophilicity of the imidazolium salt, often determined by the length of the alkyl chain, plays a crucial role in its anti-tumor activity and cytotoxicity.[16][17]

References

Application Notes and Protocols: Chlorosulfonic Acid in Surfactant and Detergent Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid (CSA) is a highly reactive and versatile reagent widely employed in the chemical industry, particularly in the synthesis of anionic surfactants, which are key components of detergents and cleaning agents.[1][2][3] Its primary function in this context is as a potent sulfonating and sulfating agent, enabling the introduction of the hydrophilic sulfonate (−SO₃H) or sulfate (B86663) (−OSO₃H) group onto hydrophobic organic molecules.[4] This transformation imparts amphiphilic properties to the molecules, allowing them to reduce surface tension and act as effective cleaning and emulsifying agents.

These application notes provide detailed protocols and quantitative data for the synthesis of two major classes of anionic surfactants using this compound: Sodium Lauryl Sulfate (SLS) and Linear Alkylbenzene Sulfonates (LAS). The information is intended to guide researchers and professionals in the laboratory-scale synthesis and understanding of these critical industrial processes.

Key Applications of this compound in Surfactant Production

This compound serves as a key reagent in the production of a variety of surfactants due to its high reactivity and efficiency. The primary applications include:

  • Sulfation of Fatty Alcohols: The reaction of long-chain fatty alcohols, such as lauryl alcohol (1-dodecanol), with this compound is a primary method for producing alkyl sulfates.[5][6] These are subsequently neutralized to form salts like Sodium Lauryl Sulfate (SLS), a common ingredient in personal care products and detergents.[7]

  • Sulfonation of Linear Alkylbenzenes: Linear alkylbenzenes (LAB) are sulfonated to produce linear alkylbenzene sulfonic acid (LABSA), which is then neutralized to form linear alkylbenzene sulfonates (LAS).[3][8] LAS is a workhorse surfactant in the laundry and cleaning industries due to its excellent detergent properties and biodegradability. While sulfur trioxide is more common in large-scale industrial production, this compound is also a viable and effective sulfonating agent for this purpose.[3]

Experimental Protocols

Protocol 1: Laboratory Synthesis of Sodium Lauryl Sulfate (SLS)

This protocol details the laboratory-scale synthesis of Sodium Lauryl Sulfate from lauryl alcohol and this compound.

Materials:

  • Lauryl alcohol (1-dodecanol)

  • This compound (freshly distilled is recommended)[9]

  • Glacial acetic acid

  • Sodium carbonate (or sodium hydroxide (B78521) solution)

  • 1-Butanol (B46404) (for extraction)

  • Ice

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Gas trap with 3 M sodium hydroxide solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool a 25 mL Erlenmeyer flask in an ice bath. Prepare a gas trap containing a 3 M sodium hydroxide solution to neutralize the hydrogen chloride gas evolved during the reaction.[1]

  • Sulfation:

    • Add 0.300 mL of glacial acetic acid to the cooled flask and allow it to cool for approximately 5 minutes.[1]

    • Slowly add 0.105 mL of this compound dropwise to the flask while stirring.[1]

    • Gradually add 0.36 mL of dodecyl alcohol (lauryl alcohol) to the mixture with continuous stirring.[1]

    • Immediately attach the gas trap to the flask.

    • Allow the reaction to proceed with stirring for 15 minutes in the ice bath.[1]

  • Neutralization:

    • After the reaction is complete, slowly add a saturated aqueous solution of sodium carbonate to the reaction mixture until the pH is neutral. Alternatively, a dilute solution of sodium hydroxide can be used. This step should be performed carefully due to the exothermic nature of the neutralization.

  • Extraction and Purification:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the Sodium Lauryl Sulfate from the aqueous layer using 1-butanol.

    • Separate the organic layer containing the product.

    • Remove the 1-butanol solvent using a rotary evaporator to obtain the final product, which will be a thick, slightly colored liquid.[1]

Quantitative Data for SLS Synthesis:

ParameterValueReference
Reactants
Lauryl Alcohol0.36 mL[1]
This compound0.105 mL[1]
Glacial Acetic Acid0.300 mL[1]
Reaction Conditions
TemperatureIce bath (approx. 0-5 °C)[1]
Reaction Time15 minutes[1]
Industrial Scale Parameters
Sulfation Temperature38-45 °C[5]
Reaction Time60-70 minutes[5]
Neutralization pH8.5[5]
Yield
Laboratory Scale (crude)~102% (may contain residual solvent)[1]
Industrial Process (high purity)76% of stoichiometry[5]
Protocol 2: Laboratory Synthesis of Linear Alkylbenzene Sulfonic Acid (LABSA)

This protocol outlines the general steps for the laboratory synthesis of Linear Alkylbenzene Sulfonic Acid from linear alkylbenzene and this compound.

Materials:

  • Linear alkylbenzene (LAB)

  • This compound

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Gas trap with sodium hydroxide solution

Procedure:

  • Reaction Setup: In a fume hood, place the linear alkylbenzene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Sulfonation:

    • Slowly add this compound dropwise from the dropping funnel to the stirred linear alkylbenzene. Maintain the temperature of the reaction mixture below 10°C to minimize side reactions. A molar ratio of this compound to LAB slightly above 1:1 is typically used to ensure complete reaction.

    • Attach a gas trap to the flask to neutralize the evolved hydrogen chloride gas.

    • After the addition is complete, continue stirring the mixture at a low temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Work-up:

    • The resulting product is Linear Alkylbenzene Sulfonic Acid (LABSA), a viscous, dark liquid. For many applications, it can be used directly in its acidic form or neutralized.

  • Neutralization (to form LAS):

    • To obtain the sodium salt (LAS), the LABSA is carefully neutralized with a base, such as a sodium hydroxide solution. This neutralization is highly exothermic and should be done with cooling.

Quantitative Data for LAS Production:

ParameterValue/RangeReference
Reactants
Linear Alkylbenzene (LAB)Varies based on desired scale
This compoundMolar ratio to LAB: 1.0:1 to 1.2:1[10]
Reaction Conditions
Temperature0-10 °C
SolventChloroform, Dichloromethane
Industrial Process (General)
Sulfonating AgentsSulfuric acid, this compound, sulfur trioxide[3]
Neutralization AgentSodium Hydroxide (NaOH)[3]
Product Properties (General)
Biodegradability> 90%[3]

Visualization of Processes

Synthesis of Sodium Lauryl Sulfate (SLS)

SLS_Synthesis Lauryl_Alcohol Lauryl Alcohol (CH₃(CH₂)₁₀CH₂OH) Sulfation Sulfation Lauryl_Alcohol->Sulfation Chlorosulfonic_Acid This compound (HSO₃Cl) Chlorosulfonic_Acid->Sulfation Lauryl_Sulfuric_Acid Lauryl Sulfuric Acid (CH₃(CH₂)₁₀CH₂OSO₃H) + HCl Sulfation->Lauryl_Sulfuric_Acid Neutralization Neutralization Lauryl_Sulfuric_Acid->Neutralization SLS Sodium Lauryl Sulfate (CH₃(CH₂)₁₀CH₂OSO₃Na) Neutralization->SLS NaOH Sodium Hydroxide (NaOH) NaOH->Neutralization

Caption: Synthesis pathway of Sodium Lauryl Sulfate (SLS).

Production Workflow for Linear Alkylbenzene Sulfonates (LAS)

LAS_Workflow Start Start: Raw Materials LAB Linear Alkylbenzene (LAB) Start->LAB CSA This compound Start->CSA Sulfonation Sulfonation Reactor LAB->Sulfonation CSA->Sulfonation LABSA Linear Alkylbenzene Sulfonic Acid (LABSA) Sulfonation->LABSA Neutralization Neutralization Tank LABSA->Neutralization LAS_Slurry LAS Slurry Neutralization->LAS_Slurry NaOH Sodium Hydroxide NaOH->Neutralization Drying Drying LAS_Slurry->Drying LAS_Powder LAS Powder Drying->LAS_Powder End Final Product LAS_Powder->End

Caption: General production workflow for LAS.

Safety Precautions

This compound is a highly corrosive and reactive chemical.[2] It reacts violently with water, releasing significant heat and toxic gases (hydrogen chloride and sulfur oxides).[11] All experiments involving this compound must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat, must be worn at all times. Ensure that all glassware is dry before use. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound remains a valuable reagent for the synthesis of anionic surfactants like SLS and LAS, particularly in laboratory and smaller-scale production settings. The protocols and data provided herein offer a foundation for researchers to safely and effectively produce these important compounds. Careful control of reaction conditions, particularly temperature, is crucial for obtaining high yields and minimizing the formation of byproducts. The choice between this compound and other sulfonating agents like sulfur trioxide in an industrial setting often depends on factors such as production scale, cost, and available equipment for handling the respective reagents and byproducts.[12][13]

References

Application Notes: Regioselectivity in the Chlorosulfonation of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorosulfonation is a pivotal reaction in organic synthesis, primarily used to introduce a chlorosulfonyl (-SO₂Cl) group onto an aromatic ring. This functional group serves as a crucial intermediate in the production of sulfonamides (including sulfa drugs), sulfonate esters, and other sulfur-containing compounds. The reaction is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome—the position of the incoming chlorosulfonyl group—is dictated by the electronic properties of the substituent already present on the benzene (B151609) ring.[1][2][3] Understanding and controlling this regioselectivity is paramount for the efficient synthesis of targeted molecules in pharmaceutical and chemical industries.

These notes provide a detailed overview of the principles governing regioselectivity in the chlorosulfonation of substituted benzenes, present quantitative data for various substrates, and offer a detailed experimental protocol for a key transformation.

Mechanism of Chlorosulfonation

The chlorosulfonation of benzene is an electrophilic aromatic substitution reaction. The electrophile, believed to be the chlorosulfonium ion (SO₂Cl⁺), is generated from chlorosulfonic acid (ClSO₃H).[4] The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex.[5]

  • Generation of the Electrophile: Two molecules of this compound can react to generate the electrophilic SO₂Cl⁺ species.

  • Electrophilic Attack: The π-electron system of the benzene ring attacks the electrophile, forming a resonance-stabilized carbocation (the arenium ion). This is the slow, rate-determining step.[5]

  • Deprotonation: A base (such as the ClSO₃⁻ anion) removes a proton from the carbon atom bearing the new substituent, restoring the ring's aromaticity and yielding the final product.

G cluster_generation Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack (Rate-Limiting) cluster_deprotonation Step 3: Deprotonation 2ClSO3H 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ (Electrophile) 2ClSO3H->SO2Cl_plus Benzene Substituted Benzene ClSO3_minus ClSO₃⁻ H2O H₂O Arenium_Ion Arenium Ion (Sigma Complex) Benzene->Arenium_Ion + SO₂Cl⁺ Product Chlorosulfonated Product Arenium_Ion->Product - H⁺ (fast)

Caption: General mechanism of electrophilic aromatic chlorosulfonation.

Principles of Regioselectivity

The position of substitution on an already substituted benzene ring is determined by the nature of the initial substituent. Substituents are broadly classified based on their ability to donate or withdraw electron density and their directing effects.[1][2][6]

  • Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[3] They stabilize the positive charge in the arenium ion intermediate, particularly when the attack occurs at the ortho and para positions. Common activating groups include -NH₂, -OH, -OR (alkoxy), and -R (alkyl). All activating groups are ortho, para-directors.[6][7]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[2] They destabilize the arenium ion. For most EWGs, the destabilization is most pronounced for ortho and para attack, making the meta position the least deactivated and therefore the preferred site of substitution.[6] Examples include -NO₂, -SO₃H, -CN, and carbonyl groups (-CHO, -COR).[6]

  • Halogens (Weakly Deactivating, ortho, para-directors): Halogens are a unique case. They are deactivating due to their strong inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can stabilize the arenium ion intermediate through resonance at the ortho and para positions.[6][7]

G cluster_directing_effects Substituent Directing Effects in Chlorosulfonation Substituted_Benzene Substituted Benzene (Starting Material) Activating Activating Groups (EDG: -OCH₃, -CH₃, -NHCOCH₃) Substituted_Benzene->Activating Deactivating Deactivating Groups (EWG: -Cl, -Br, -NO₂) Substituted_Benzene->Deactivating Ortho_Para Ortho & Para Products (Major) Activating->Ortho_Para Directs to Deactivating->Ortho_Para Halogens direct to Meta Meta Product (Major) Deactivating->Meta Directs to (except Halogens)

Caption: Logical flow of substituent directing effects.

Quantitative Data on Regioselectivity

The ratio of isomers formed during chlorosulfonation depends on the substituent, reaction temperature, and steric hindrance. The para isomer is often favored over the ortho isomer due to reduced steric hindrance, especially with bulky substituents.

Substrate (Substituent)Substituent TypeMajor Product(s)Isomer Distribution (Ortho/Meta/Para)Notes
Toluene (-CH₃)Activating, o,p-directorortho & paraVaries with temp. Low temp favors ortho, high temp favors para.[8]The ortho product can be favored at lower temperatures due to potential hydrogen bonding with the intermediate.[8] The para isomer, p-toluenesulfonyl chloride, is a crucial reagent (tosyl chloride).
Anisole (-OCH₃)Strongly Activating, o,p-directorparaPredominantly paraThe methoxy (B1213986) group is a powerful activating group, strongly directing substitution to the para position. The reaction must be controlled to prevent side reactions.[9]
Acetanilide (B955) (-NHCOCH₃)Strongly Activating, o,p-directorparaPredominantly paraThe acetamido group is a potent ortho, para-director. The para product, p-acetamidobenzenesulfonyl chloride, is a key intermediate for sulfa drugs.[10][11]
Chlorobenzene (-Cl)Deactivating, o,p-directorortho & para~30% / Trace / ~70%Although deactivating, the chlorine atom directs the incoming electrophile to the ortho and para positions. The para isomer is the major product.
Nitrobenzene (-NO₂)Strongly Deactivating, m-directormetaTrace / ~90% / TraceThe nitro group strongly deactivates the ring, directing the incoming group almost exclusively to the meta position.

Experimental Protocol: Chlorosulfonation of Acetanilide

This protocol describes the synthesis of p-acetamidobenzenesulfonyl chloride, a vital precursor in the synthesis of sulfathiazole (B1682510) and other sulfonamides.[10][12]

Materials and Equipment:

  • Acetanilide

  • This compound (freshly distilled recommended)[13]

  • 500 mL round-bottomed flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath and heating mantle

  • Beaker (2 L) with crushed ice

  • Büchner funnel and suction flask

  • Fume hood

G Start Start Setup Set up flask with stirrer in fume hood. Add ClSO₃H. Start->Setup Cool Cool ClSO₃H to 12-15°C using an ice bath. Setup->Cool Add_Acetanilide Add Acetanilide gradually over ~15 min, maintaining temp. Cool->Add_Acetanilide Heat Remove cooling bath. Heat to 60-70°C for 2 hours. Add_Acetanilide->Heat Check_Completion Reaction is complete when HCl evolution ceases. Heat->Check_Completion Quench Pour reaction mixture slowly onto 1 kg of crushed ice with stirring. Check_Completion->Quench Filter Collect solid product by suction filtration. Quench->Filter Wash Wash the crude product thoroughly with cold water. Filter->Wash Dry Dry the product. Wash->Dry End Obtain crude p-acetamidobenzenesulfonyl chloride Dry->End

Caption: Experimental workflow for the chlorosulfonation of acetanilide.

Procedure:

  • Setup: In a fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer. Place the flask in a cooling bath.

  • Reagent Addition: Carefully add 290 g (165 mL) of this compound to the flask.[13] Begin stirring and cool the acid to approximately 12–15°C.

  • Acetanilide Addition: Slowly and carefully add 67.5 g (0.5 mole) of acetanilide in small portions over about 15 minutes.[13] Maintain the temperature of the reaction mixture at approximately 15°C during the addition.

  • Reaction: Once the addition is complete, remove the cooling bath and heat the mixture to 60–70°C for two hours to ensure the reaction goes to completion.[13] The reaction is complete when the vigorous evolution of hydrogen chloride gas subsides.[13]

  • Workup (Quenching): In a large beaker (at least 2 L) inside a fume hood, prepare a slurry of 1 kg of crushed ice and a small amount of water. Very slowly and with vigorous stirring, pour the syrupy reaction mixture into the ice slurry. This step is highly exothermic and releases HCl gas.

  • Isolation: The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by suction filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove any remaining acid.

  • Drying: Press the material dry on the funnel. The crude product (yield: 90-95 g) can often be used directly in subsequent steps, such as reaction with an amine to form a sulfonamide.[13] For a purer product, it can be recrystallized from benzene or chloroform.[9][13]

Safety Precautions:

  • This compound is extremely corrosive and reacts violently with water. Always handle it with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction evolves a large amount of toxic hydrogen chloride (HCl) gas. Ensure the fume hood has adequate airflow.

  • The quenching step is highly exothermic. Add the reaction mixture to ice very slowly to control the reaction rate and prevent splashing.

References

Application Notes and Protocols for the Synthesis of Saccharin via Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin (B28170), discovered in 1879 by Constantin Fahlberg and Ira Remsen, is the world's oldest artificial sweetener.[1][2] Chemically known as 1,2-benzisothiazol-3(2H)-one-1,1-dioxide, it is a non-nutritive sweetener that is approximately 300–400 times sweeter than sucrose. Due to its stability under heat and a wide range of pH conditions, saccharin has been extensively used in various food products, beverages, and pharmaceuticals.[3] The most common route for its synthesis is the Remsen-Fahlberg process, which utilizes toluene (B28343) and chlorosulfonic acid as primary starting materials.[1][4] This method, while effective, yields a mixture of ortho and para isomers that necessitates careful separation and purification to obtain the desired o-toluenesulfonamide (B73098) intermediate. Subsequent oxidation and cyclization lead to the formation of saccharin. These application notes provide detailed protocols for the laboratory-scale synthesis of saccharin, focusing on the this compound route, along with relevant quantitative data and a visual workflow.

Materials and Methods

Materials:
Equipment:
  • Round-bottom flasks

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus (magnetic or mechanical)

  • Heating mantle or water bath

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • pH meter or pH indicator paper

  • Standard laboratory glassware

  • Rotary evaporator

Experimental Protocols

Protocol 1: Chlorosulfonation of Toluene

This protocol describes the initial step of the Remsen-Fahlberg synthesis, where toluene is reacted with this compound to produce a mixture of o- and p-toluenesulfonyl chloride.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a mechanical stirrer. Place the flask in an ice bath to maintain a low temperature.

  • Chlorosulfonation: Add anhydrous toluene to the flask. Slowly add this compound from the dropping funnel to the toluene with continuous stirring, maintaining the reaction temperature at a low level.[5] The reaction is exothermic and produces hydrogen chloride gas, which should be appropriately vented.

  • Isomer Separation: Upon completion of the reaction, the mixture will contain both o-toluenesulfonyl chloride (a liquid) and p-toluenesulfonyl chloride (a solid).[6]

    • Cool the reaction mixture to 15-20°C and allow it to stand for approximately 12 hours to facilitate the crystallization of the p-isomer.[5]

    • Separate the solid p-toluenesulfonyl chloride by filtration. The filtrate contains the desired o-toluenesulfonyl chloride.

Protocol 2: Amidation of o-Toluenesulfonyl Chloride

This protocol details the conversion of o-toluenesulfonyl chloride to o-toluenesulfonamide using ammonia.

  • Reaction Setup: Place an aqueous solution of ammonia into a reaction vessel equipped with a stirrer.

  • Amidation: Slowly add the o-toluenesulfonyl chloride obtained from Protocol 1 to the ammonia solution while stirring. The reaction is typically carried out at an elevated temperature, for instance, at 60°C for 2 hours.[5]

  • Isolation of o-Toluenesulfonamide: Cool the reaction mixture to induce the precipitation of o-toluenesulfonamide.

  • Purification: Collect the solid product by filtration and wash it with cold water. The crude product can be further purified by recrystallization. For enhanced purity, the filter cake can be treated with activated carbon for decolorization and refined using hydrochloric acid and sodium hydroxide solutions.[5]

Protocol 3: Oxidation of o-Toluenesulfonamide to Saccharin

This protocol outlines the oxidation of the methyl group of o-toluenesulfonamide, followed by cyclization to form saccharin. Two alternative oxidizing agents are presented.

Option A: Oxidation with Potassium Permanganate

  • Reaction Mixture: In a reaction vessel, prepare a solution of o-toluenesulfonamide in water containing sodium hydroxide.

  • Oxidation: Gradually add potassium permanganate to the solution at a controlled temperature, for example, between 25-35°C.[5]

  • Quenching: After the reaction is complete (which can take several hours), cool the mixture and add sodium sulfite solution to reduce the excess permanganate and manganese dioxide, indicated by the disappearance of the color.[5]

  • Filtration: Filter the solution to remove the manganese dioxide precipitate.

  • Acidification and Cyclization: Acidify the filtrate with hydrochloric acid. This will cause the intermediate, o-sulfamoylbenzoic acid, to cyclize and precipitate as saccharin.[4] Adjusting the pH to around 1.5 will facilitate complete precipitation.[7]

  • Isolation and Purification: Collect the crystalline saccharin by filtration, wash with water, and dry.[7] Further purification can be achieved by recrystallization from alcohol.[7]

Option B: Oxidation with Chromic Anhydride

  • Reaction Mixture Preparation: In a reaction flask, dissolve o-toluenesulfonamide in concentrated sulfuric acid. The weight ratio of o-toluenesulfonamide to sulfuric acid can be in the range of 1:7 to 1:9.[4]

  • Temperature Control: Maintain the temperature of the reaction mixture between 50-70°C.[4]

  • Addition of Oxidizing Agent: Slowly add chromic anhydride (CrO₃) to the mixture. The weight ratio of o-toluenesulfonamide to chromic anhydride is typically between 1:9 and 1:11.[4]

  • Reaction Time: Stir the mixture at the specified temperature for a period of 30 minutes to 4 hours.[4]

  • Reaction Completion and Isolation: Upon completion, add excess water to the reaction mixture to precipitate the crude saccharin. The product is then collected by filtration and washed with water.[4]

Quantitative Data

The following table summarizes key quantitative data reported in the literature for the synthesis of saccharin.

StepReactantsMolar/Weight RatiosTemperature (°C)TimeYieldPurity/Melting Point (°C)Reference
Amidation o-Toluenesulfonyl chloride, AmmoniaNot specified602 hoursNot specifiedNot specified[5]
Oxidation (CrO₃) o-Toluenesulfonamide, CrO₃, H₂SO₄o-TSA:CrO₃ = 1:9 to 1:11 (w/w); o-TSA:H₂SO₄ = 1:7 to 1:9 (w/w)50-7030 min - 4 hr≥ 90%Not specified[4]
Oxidation (KMnO₄) o-Toluenesulfonamide, KMnO₄, NaOHNot specified25-357 hoursNot specifiedNot specified[5]
Purification (Final) Crude Saccharin---> 90% (of saccharin in crude mixture)228.5 - 229.6 (after recrystallization)[7]
Purification (Final) Crude Saccharin---89.4%227-229 (99.5% by HPLC)[8]

Logical Workflow Diagram

The following diagram illustrates the key stages in the synthesis of saccharin using the this compound route.

Saccharin_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates & Byproducts cluster_end Final Product & Purification Toluene Toluene Chlorosulfonation 1. Chlorosulfonation Toluene->Chlorosulfonation Chlorosulfonic_Acid This compound Chlorosulfonic_Acid->Chlorosulfonation Isomer_Mixture o/p-Toluenesulfonyl Chloride Mixture Chlorosulfonation->Isomer_Mixture Isomer_Separation 2. Isomer Separation o_Isomer o-Toluenesulfonyl Chloride (liquid) Isomer_Separation->o_Isomer p_Isomer p-Toluenesulfonyl Chloride (solid byproduct) Isomer_Separation->p_Isomer Separated Amidation 3. Amidation o_Toluenesulfonamide o-Toluenesulfonamide Amidation->o_Toluenesulfonamide Oxidation 4. Oxidation Cyclization 5. Cyclization & Precipitation Oxidation->Cyclization Acidification Crude_Saccharin Crude Saccharin Cyclization->Crude_Saccharin Isomer_Mixture->Isomer_Separation o_Isomer->Amidation with Ammonia o_Toluenesulfonamide->Oxidation with KMnO4 or CrO3 Purification 6. Purification (Recrystallization) Crude_Saccharin->Purification Pure_Saccharin Pure Saccharin Purification->Pure_Saccharin

Caption: Workflow for the Remsen-Fahlberg synthesis of saccharin.

References

Application Notes and Protocols: Chlorosulfonic Acid in the Preparation of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorosulfonic acid serves as a versatile and reactive precursor in the synthesis of various sulfur-containing compounds, including a class of effective flame retardants. Its primary application in this field is in the preparation of sulfamates, most notably ammonium (B1175870) sulfamate (B1201201) and guanidinium (B1211019) sulfamate. These compounds function as flame retardants through a combination of gas-phase and condensed-phase mechanisms, releasing non-combustible gases upon heating and promoting the formation of a protective char layer on the substrate. This document provides detailed application notes, experimental protocols for the synthesis of key flame retardants derived from this compound, and a summary of their performance data.

Mechanism of Flame Retardancy

Flame retardants derived from this compound, such as ammonium and guanidinium sulfamate, operate on two principal fronts to suppress combustion:

  • Gas-Phase Inhibition: Upon exposure to high temperatures, these sulfamate-based compounds decompose to release a significant volume of non-flammable gases, including ammonia (B1221849) (NH₃), nitrogen (N₂), and sulfur dioxide (SO₂). These gases dilute the flammable volatile compounds produced by the thermal decomposition of the substrate material and reduce the oxygen concentration in the combustion zone, thereby inhibiting the flame propagation.[1][2]

  • Condensed-Phase Charring: The decomposition of sulfamates also contributes to the formation of a stable, insulating char layer on the surface of the material. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the release of flammable volatiles into the gas phase. This process is particularly effective in cellulosic materials like wood and cotton.

The following diagram illustrates the general mechanism of action for sulfamate-based flame retardants.

Flame_Retardancy_Mechanism cluster_0 Combustion Cycle cluster_1 Flame Retardant Action Heat Heat Polymer_Degradation Polymer Degradation Heat->Polymer_Degradation initiates Sulfamate_FR Sulfamate Flame Retardant (e.g., Ammonium Sulfamate) Heat->Sulfamate_FR activates Flammable_Gases Flammable Gases Polymer_Degradation->Flammable_Gases releases Combustion Combustion Flammable_Gases->Combustion fuel Combustion->Heat generates more Gas_Phase Gas Phase Inhibition (NH₃, N₂, SO₂) Sulfamate_FR->Gas_Phase decomposes to Condensed_Phase Condensed Phase Charring Sulfamate_FR->Condensed_Phase promotes Gas_Phase->Combustion inhibits Condensed_Phase->Polymer_Degradation protects Condensed_Phase->Flammable_Gases reduces release of

Caption: Mechanism of sulfamate flame retardants.

Experimental Protocols

Safety Precaution: this compound is a highly corrosive and reactive chemical. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions involving this compound are often highly exothermic and require careful temperature control.

Protocol 1: Synthesis of Ammonium Sulfamate from this compound

This protocol is adapted from the method described in U.S. Patent 2,805,124. It involves a two-step reaction where this compound is first converted to its ammonium salt, which is then further reacted with ammonia to yield ammonium sulfamate.

Materials:

  • This compound (ClSO₃H)

  • Ammonia (NH₃), gas or solution in an inert solvent

  • Nitromethane (B149229) (or another suitable inert solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask with a gas inlet/outlet and a dropping funnel

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Preparation of the Reaction Mixture: In a reaction flask equipped with a magnetic stirrer and cooled in an ice bath to -10°C, prepare a solution of 59 grams of this compound in 300 ml of nitromethane.

  • Formation of the Ammonium Salt of this compound: Slowly add a solution of 8.5 grams of ammonia dissolved in 100 ml of nitromethane at -10°C to the stirred this compound solution. The addition should be controlled to maintain the reaction temperature below 0°C. A white precipitate of the ammonium salt of this compound will form.

  • Formation of Ammonium Sulfamate: After the initial addition, continue to add a solution of 17 grams of ammonia in 100 ml of nitromethane over a period of 20 minutes, while maintaining the temperature at approximately 10°C.

  • Reaction Completion and Isolation: Stir the reaction mixture for an additional hour. The precipitate, consisting of ammonium sulfamate and ammonium chloride byproduct, is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from water. Dissolve the precipitate in a minimum amount of hot water, allow it to cool slowly to form crystals of ammonium sulfamate, and then collect the crystals by filtration.

The following diagram outlines the synthesis workflow.

Ammonium_Sulfamate_Synthesis Start Start Dissolve_CSA Dissolve this compound in Nitromethane (-10°C) Start->Dissolve_CSA Add_Ammonia_1 Slowly add Ammonia solution (Step 2) Dissolve_CSA->Add_Ammonia_1 Form_Intermediate Formation of Ammonium Salt of this compound (precipitate) Add_Ammonia_1->Form_Intermediate Add_Ammonia_2 Add excess Ammonia solution (Step 3) Form_Intermediate->Add_Ammonia_2 Stir_Reaction Stir for 1 hour Add_Ammonia_2->Stir_Reaction Filter_Product Filter the precipitate Stir_Reaction->Filter_Product Recrystallize Recrystallize from water Filter_Product->Recrystallize Final_Product Pure Ammonium Sulfamate Recrystallize->Final_Product Guanidinium_Sulfamate_Synthesis Start Start Mix_Reactants Mix Urea and Ammonium Sulfamate Start->Mix_Reactants Heat_Under_Vacuum Heat at 135-140°C under reduced pressure Mix_Reactants->Heat_Under_Vacuum Cool_Mixture Cool the reaction mixture Heat_Under_Vacuum->Cool_Mixture Extract_with_Ethanol Boil with 85% Ethanol Cool_Mixture->Extract_with_Ethanol Crystallize Cool to crystallize Extract_with_Ethanol->Crystallize Filter_and_Dry Filter and dry the crystals Crystallize->Filter_and_Dry Final_Product Guanidinium Sulfamate Filter_and_Dry->Final_Product

References

Application Notes and Protocols: Chlorosulfonic Acid in the Synthesis of Organic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorosulfonic acid (ClSO₃H) is a highly reactive and versatile inorganic compound that serves as a powerful reagent in organic synthesis.[1][2] Discovered in 1854, it has become a cornerstone for introducing the sulfonyl group into organic molecules.[1] Its principal applications lie in its function as a potent sulfonating and chlorosulfonating agent, enabling the synthesis of a wide array of organic intermediates.[1][2]

The resultant sulfonyl chlorides (R-SO₂Cl) are pivotal intermediates, extensively used in the manufacturing of pharmaceuticals (notably sulfa drugs), detergents, dyes, agrochemicals, and artificial sweeteners like saccharin.[1][3][4] this compound's utility also extends to its role as a strong acid catalyst and dehydrating agent in reactions such as alkylation, cyclization, and polymerization.[1][5]

This document provides detailed protocols and application notes for the synthesis of key organic intermediates using this compound, with a focus on safety, methodology, and data presentation.

Core Reaction: Electrophilic Aromatic Chlorosulfonation

The most significant reaction involving this compound is the direct chlorosulfonation of aromatic compounds.[1] This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electrophilic species, the chlorosulfonium cation (SO₂Cl⁺), is generated in situ from the auto-protolysis of this compound.[6][7] The aromatic ring then attacks this powerful electrophile to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the aryl sulfonyl chloride.[6]

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2ClSO3H_start 2 ClSO₃H Equilibrium 2ClSO3H_start->Equilibrium Products SO₂Cl⁺ + SO₃Cl⁻ + H₂O Equilibrium->Products Benzene Benzene Ring SigmaComplex Sigma Complex (Resonance Stabilized) Benzene->SigmaComplex + SO2Cl_plus SO₂Cl⁺ SO2Cl_plus->SigmaComplex SigmaComplex_2 Sigma Complex Product Benzenesulfonyl Chloride SigmaComplex_2->Product + SO₃Cl⁻ SO3Cl_minus SO₃Cl⁻ SO3Cl_minus->Product H2SO4 H₂SO₄ Product->H2SO4 + HCl G cluster_workflow Synthesis Workflow: p-Acetaminobenzenesulfonyl Chloride A Charge Flask with This compound B Cool to 12-15°C A->B C Add Acetanilide (15 min) B->C D Heat to 60°C (2 hours) C->D E Quench on Ice D->E F Filter Precipitate E->F G Wash with Water F->G H Dry & Recrystallize (Optional) G->H I Final Product H->I G Toluene Toluene Reaction Chlorosulfonation Toluene->Reaction CSA This compound (ClSO₃H) CSA->Reaction Ortho o-Toluenesulfonyl Chloride (Liquid) Reaction->Ortho Para p-Toluenesulfonyl Chloride (Solid) Reaction->Para Separation Separation Ortho->Separation Para->Separation Saccharin To Saccharin Synthesis Separation->Saccharin Ortho Isomer

References

Troubleshooting & Optimization

safe handling and storage procedures for chlorosulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for researchers, scientists, and drug development professionals working with chlorosulfonic acid. Please consult this resource for troubleshooting and answers to frequently asked questions regarding safe handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly corrosive and reactive chemical.[1] The main hazards include:

  • Severe Burns: Contact with skin or eyes can cause severe chemical burns.[2][3]

  • Respiratory Irritation: Inhalation of its vapors can irritate the nose, throat, and respiratory tract, potentially causing lung damage.[3][4]

  • Violent Reaction with Water: It reacts violently with water, releasing significant heat and producing dense, white, corrosive fumes of hydrochloric and sulfuric acid.[2][3][5]

  • Reactivity: It is a strong oxidizing acid and reacts vigorously with many substances, including combustible materials, organic matter, bases, and powdered metals.[6][7]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE setup is crucial. It is the employer's responsibility to conduct a PPE assessment based on specific workplace conditions.[2] The following are minimum requirements:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential.[3]

  • Hand Protection: Use acid-resistant gloves. Consult your glove manufacturer for specific material recommendations for this compound.[8][9]

  • Body Protection: An acid-resistant lab coat or apron is required. For tasks with a higher risk of exposure, a full acid-resistant suit with a hood, boots, and gloves should be worn.[2][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[10] If ventilation is insufficient or in case of emergencies, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[4][11]

Q3: How should I properly store this compound?

A3: Proper storage is critical to prevent accidents. Follow these guidelines:

  • Store in a cool, dry, and well-ventilated area designated for corrosives.[10][12]

  • Keep containers tightly closed to prevent moisture absorption from the air.[12][13]

  • Store away from incompatible materials.[14] Refer to the incompatibilities table below.

  • Ensure storage containers are clearly labeled.[13]

  • Keep away from heat, sparks, and open flames.[3]

Q4: What should I do in case of a small spill of this compound?

A4: For small spills, follow these steps:

  • Evacuate all non-essential personnel from the area.[4]

  • Ensure you are wearing the appropriate PPE, including respiratory protection.[2]

  • Contain the spill to prevent it from spreading or entering drains.[2]

  • Absorb the spill using an inert material like dry sand, vermiculite (B1170534), or earth. DO NOT use water or combustible materials like sawdust. [4][10]

  • Carefully collect the absorbed material into a suitable, sealed container for disposal as hazardous waste.[4][8]

  • Ventilate the area of the spill.[4]

Q5: What are the first aid procedures for this compound exposure?

A5: Immediate action is vital in case of exposure:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][10]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[10][13]

Troubleshooting Guide

Issue Possible Cause Solution
White fumes emanating from the container The container may not be properly sealed, allowing the acid to react with moisture in the air.Wearing appropriate PPE, carefully tighten the container cap in a well-ventilated area or fume hood. If the container is damaged, transfer the acid to a new, appropriate container.
Discoloration of the acid (yellowing) This can occur over time due to storage conditions or minor impurities.While slight discoloration may not affect all applications, it's best to consult the manufacturer's specifications. For high-purity applications, consider using fresh acid.
Corrosion of storage container or equipment This compound is corrosive to many metals, especially when moisture is present.Use storage containers and equipment made of compatible materials like glass-lined steel or stainless steel.[3] Immediately clean any spills on external surfaces.[2]
Increased pressure inside the storage container Reaction with moisture or decomposition at elevated temperatures can generate gas.Store in a cool place and vent containers carefully in a controlled environment if pressure buildup is suspected.[3]

Quantitative Data Summary

Property Value Reference
Molecular Weight 116.52 g/mol [12][14]
Boiling Point 151-152 °C[14]
Density ~1.753 g/mL at 25 °C[14]
Vapor Pressure 1.0 mmHg at 20 °C[2]

Incompatible Materials

Material Class Specific Examples Reason for Incompatibility
Water Reacts violently, producing heat and corrosive gases.[5][7]
Bases Sodium hydroxide, potassium hydroxideViolent neutralization reaction.[6]
Alcohols Methanol, ethanolViolent reaction.[6]
Combustible Materials Wood, paper, organic solventsMay cause ignition.[4][6]
Powdered Metals Aluminum, ironReacts to produce flammable hydrogen gas, especially with moisture.[6][14]
Oxidizing Agents Perchlorates, nitrates, peroxidesCan lead to explosive reactions.[4][6]
Organic Materials Acetic acid, acetone, anilineCan undergo violent reactions.[6][7]

Experimental Protocols: Safety Procedures

Protocol for Neutralizing a Small Spill

  • Preparation: Ensure all necessary materials are available before starting any work with this compound: spill kit with inert absorbent (e.g., vermiculite or dry sand), a neutralizing agent (e.g., soda ash or sodium bicarbonate), a sealed container for waste, and full PPE.

  • Containment: In the event of a small spill, immediately contain the liquid by creating a dike around it with the inert absorbent material.

  • Absorption: Cover the spill with more inert absorbent material.

  • Neutralization (Use Extreme Caution): Once the acid is absorbed, slowly and carefully add a neutralizing agent like soda ash (sodium bicarbonate) to the mixture.[6] Be prepared for a reaction that may produce gas and heat.

  • Collection: After the reaction has subsided, carefully scoop the mixture into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable decontaminating solution and wipe it dry.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's and local regulations.[8]

Visual Guides

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill assess->small_spill Controllable large_spill Large Spill assess->large_spill Uncontrollable ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate contain Contain Spill (Use inert absorbent) ppe->contain emergency Call Emergency Services & Evacuate evacuate->emergency neutralize Neutralize Cautiously (e.g., soda ash) contain->neutralize cleanup Collect Residue for Disposal neutralize->cleanup decontaminate Decontaminate Area cleanup->decontaminate

Caption: Decision workflow for responding to a this compound spill.

References

Technical Support Center: Safe Quenching of Chlorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the safe quenching of chlorosulfonic acid reactions in a laboratory setting. It includes troubleshooting advice and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with quenching this compound?

A1: this compound is a highly reactive and corrosive chemical.[1][2] The primary hazards during quenching stem from its violent and highly exothermic reaction with water and other protic solvents.[1][2][3][4] This reaction rapidly generates large quantities of corrosive and toxic fumes, specifically hydrogen chloride (HCl) gas and sulfuric acid (H₂SO₄) mist.[1][2][3] The significant heat generation can cause the mixture to boil and splatter, leading to severe chemical burns and respiratory tract irritation upon contact or inhalation.[1][3][5][6] Inhalation of these fumes can also cause delayed lung injury.[1][3]

Q2: What personal protective equipment (PPE) is mandatory when working with this compound?

A2: Due to its corrosive nature, comprehensive PPE is essential.[3][5] This includes:

  • Eye and Face Protection: Chemical safety goggles and a full-face shield.[5][6]

  • Hand Protection: Acid-resistant gloves, such as butyl rubber or treated PVC.[3]

  • Body Protection: An acid-resistant lab coat or apron, and for larger quantities or higher-risk procedures, a full acid-resistant suit may be necessary.[1][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated fume hood.[5][6] In situations with potential for significant vapor exposure, a NIOSH-approved respirator is required.[3]

  • Footwear: Closed-toe shoes, preferably chemical-resistant boots.[5]

Q3: Can I quench this compound directly with water?

A3: Direct quenching with water is strongly discouraged without proper precautions due to the violent and exothermic reaction.[1][2][5][7] The rapid generation of heat and corrosive gases can lead to splattering and loss of containment.[1][5] If water is to be used, it must be done by slowly adding the acid to a large excess of ice or chilled water with vigorous stirring and external cooling to manage the temperature.[3][8]

Q4: Are there safer alternatives to water for quenching this compound?

A4: Yes, several alternatives can provide a more controlled quench:

  • Ice: Adding the acid slowly to a large volume of crushed ice is a common and effective method. The ice helps to absorb the heat of reaction.

  • Concentrated Sulfuric Acid: this compound can be diluted with 93% sulfuric acid without a significant temperature increase.[3]

  • Inert Absorbents: For spills, using inert absorbents like dry sand, vermiculite, or earth is recommended to contain the acid before cautious neutralization.[6][9][10] Do not use combustible materials like sawdust.[10][11]

Q5: What is the correct procedure for neutralizing the quenched solution?

A5: After safely diluting the this compound, the resulting acidic solution (containing sulfuric and hydrochloric acid) must be neutralized. This should be done cautiously by slowly adding a base, such as a solution of sodium hydroxide (B78521) (caustic soda), sodium carbonate (soda ash), or calcium hydroxide (lime), while monitoring the temperature.[3][11]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Excessive Fuming - Reaction temperature is too high.- Inadequate ventilation.- Reaction with atmospheric moisture.- Ensure the quenching vessel is adequately cooled with an ice bath.- Perform the quench in a certified chemical fume hood.- Maintain a dry, inert atmosphere (e.g., nitrogen or argon) over the reaction mixture.
Violent Reaction/Splattering - Addition of quenching agent is too fast.- Quenching agent is being added to the acid instead of the other way around.- Insufficient cooling.- Add the this compound to the quenching agent (e.g., ice) very slowly and in small portions.[5]- Ensure vigorous stirring to dissipate heat and prevent localized hot spots.- Use a larger volume of the quenching agent to better absorb the heat.
Foaming - Rapid gas evolution (HCl).- Add the acid slowly to allow for controlled gas release.- Use a reaction vessel with sufficient headspace (at least 2-3 times the volume of the final mixture).- Consider using an anti-foaming agent if compatible with the reaction.
Solidification of Quenched Mixture - Temperature of the quench is too low, causing the diluted acid or salts to freeze.- While keeping the reaction cool is crucial, do not let it freeze solid. Maintain a temperature that allows for stirring.- If solidification occurs, allow the mixture to warm slightly with continued stirring until it becomes manageable.

Experimental Protocols

Protocol 1: Quenching with Ice/Water

Objective: To safely hydrolyze residual this compound in a reaction mixture.

Methodology:

  • Prepare a quenching vessel (e.g., a large beaker or flask) with a volume at least five times that of the this compound mixture to be quenched.

  • Place the vessel in a secondary container and surround it with an ice-water bath.

  • Fill the quenching vessel with crushed ice or a mixture of ice and cold water.

  • While vigorously stirring the ice/water, slowly add the this compound-containing mixture dropwise via an addition funnel.

  • Continuously monitor the temperature of the quenching mixture, ensuring it remains below 50-60°C.[3] Adjust the addition rate as necessary to control the temperature.

  • Once the addition is complete, continue stirring for at least 30 minutes as the mixture slowly comes to room temperature.

  • The resulting acidic solution can then be neutralized by the slow addition of a suitable base.

Protocol 2: Quenching for Spills

Objective: To safely manage a small spill of this compound.

Methodology:

  • Evacuate all non-essential personnel from the area.[6]

  • Ensure you are wearing appropriate PPE, including respiratory protection.

  • If possible, contain the spill to prevent it from spreading.

  • Cover the spill with an inert absorbent material such as dry sand, vermiculite, or earth.[6][10] DO NOT use combustible materials like paper towels or sawdust.[10][11]

  • Allow the acid to be fully absorbed.

  • Carefully collect the absorbed material into a suitable, labeled waste container.

  • The contaminated absorbent can then be cautiously neutralized by slowly adding it to a large volume of a basic solution (e.g., sodium carbonate solution) with stirring.

Visual Guides

Quenching_Workflow Decision Workflow for Quenching this compound start Start: Need to Quench This compound decision1 Is it a controlled reaction or a spill? start->decision1 reaction_quench Controlled Reaction Quench decision1->reaction_quench Reaction spill_quench Spill Management decision1->spill_quench Spill add_to_ice Slowly add acid mixture to ice/cold water with vigorous stirring and cooling. reaction_quench->add_to_ice contain_spill Contain spill and cover with inert absorbent (e.g., sand, vermiculite) spill_quench->contain_spill monitor_temp Monitor temperature. Keep below 50-60°C. add_to_ice->monitor_temp neutralize Neutralize with base (e.g., NaHCO₃, NaOH) monitor_temp->neutralize end End: Safely Quenched neutralize->end collect_waste Collect absorbed material into a labeled waste container contain_spill->collect_waste collect_waste->neutralize

Caption: Decision workflow for quenching this compound.

Troubleshooting_Logic Troubleshooting Logic for Common Quenching Issues issue Issue Encountered During Quench fuming Excessive Fuming issue->fuming Is it fuming? splattering Violent Reaction / Splattering issue->splattering Is it splattering? foaming Foaming issue->foaming Is it foaming? solution_fuming1 Improve Cooling fuming->solution_fuming1 Yes solution_fuming2 Ensure Adequate Ventilation fuming->solution_fuming2 Yes solution_splattering1 Reduce Addition Rate splattering->solution_splattering1 Yes solution_splattering2 Check Stirring Efficiency splattering->solution_splattering2 Yes solution_foaming1 Use Larger Vessel foaming->solution_foaming1 Yes solution_foaming2 Slow Down Addition foaming->solution_foaming2 Yes

Caption: Troubleshooting common issues during quenching.

References

Technical Support Center: Chlorosulfonation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting byproducts in chlorosulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a chlorosulfonation reaction?

A1: The two most prevalent byproducts in chlorosulfonation reactions are the corresponding sulfonic acid and diaryl sulfone.[1][2] Sulfonic acids are primarily formed due to the hydrolysis of the desired sulfonyl chloride product, which can occur if moisture is present in the reaction or during the workup.[3] Diaryl sulfones are typically formed when an insufficient excess of the chlorosulfonating agent is used, or at elevated reaction temperatures.[2][4]

Q2: How can I minimize the formation of diaryl sulfone?

A2: To minimize the formation of diaryl sulfone, it is crucial to use a sufficient excess of the chlorosulfonating agent, such as chlorosulfonic acid.[2] The order of addition is also critical; the aromatic compound should be added to the chlorosulfonating agent to ensure the latter remains in excess throughout the reaction.[2] Maintaining a low reaction temperature can also help reduce the formation of this byproduct.[5]

Q3: What are the best practices to avoid the formation of sulfonic acid?

A3: The formation of sulfonic acid is a result of the hydrolysis of the sulfonyl chloride. To prevent this, ensure that all glassware is thoroughly dried and that anhydrous solvents are used.[3] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize the contact time between the sulfonyl chloride and water.[3]

Q4: My aliphatic substrate is not reacting well. What could be the issue?

A4: Aliphatic compounds are generally less reactive towards chlorosulfonation than aromatic compounds. The reaction may require more forcing conditions, such as higher temperatures or longer reaction times. However, be aware that this can also lead to the formation of other byproducts. For some aliphatic substrates, alternative methods like the oxidative chlorination of thiols or S-alkyl isothiourea salts might be more effective.[6]

Q5: I am observing a dark coloration in my reaction mixture. What does this indicate?

A5: A dark coloration, often brown or black, can be an indication of decomposition of the sulfonyl chloride product or starting material. This is more common at elevated temperatures.[7] It is advisable to monitor the reaction closely and maintain the recommended temperature.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonyl Chloride

If you are experiencing a low yield of your desired sulfonyl chloride, consider the following potential causes and solutions.

Troubleshooting Logic for Low Yield

LowYield Start Low Yield of Sulfonyl Chloride IncompleteReaction Incomplete Reaction Start->IncompleteReaction ProductDegradation Product Degradation Start->ProductDegradation ByproductFormation Significant Byproduct Formation Start->ByproductFormation IncreaseTimeTemp Increase Reaction Time or Temperature IncompleteReaction->IncreaseTimeTemp Cause CheckReagents Verify Reagent Quality & Stoichiometry IncompleteReaction->CheckReagents Cause AnhydrousConditions Ensure Anhydrous Conditions ProductDegradation->AnhydrousConditions Cause: Hydrolysis OptimizeWorkup Optimize Workup (Low Temp, Quick) ProductDegradation->OptimizeWorkup Cause: Hydrolysis ByproductFormation->AnhydrousConditions Cause: Sulfonic Acid AdjustStoichiometry Use Excess Chlorosulfonating Agent ByproductFormation->AdjustStoichiometry Cause: Sulfone ControlTemp Maintain Low Reaction Temperature ByproductFormation->ControlTemp Cause: Sulfone

Caption: Troubleshooting logic for low yield issues.

Issue 2: Presence of Significant Impurities in the Crude Product

If your crude product shows significant impurities by TLC or NMR, the following guide can help identify the cause and suggest a solution.

SymptomMost Likely ByproductPotential CauseRecommended Solution
Oily or sticky solid that is difficult to crystallizeSulfonic AcidHydrolysis of the sulfonyl chloride during reaction or workup.Ensure strict anhydrous conditions. Perform aqueous workup quickly at low temperatures.[3]
Additional aromatic signals in ¹H NMR, often downfield.Diaryl SulfoneInsufficient excess of chlorosulfonating agent or high reaction temperature.Use a larger excess of the chlorosulfonating agent and maintain a low reaction temperature.[2]
Broad peak in ¹H NMR, often around 10-12 ppm.Sulfonic AcidHydrolysis of the sulfonyl chloride.Purify the product by washing with cold water or a dilute bicarbonate solution to remove the acidic impurity.

Data Presentation

Table 1: Effect of Reaction Conditions on Byproduct Formation in the Chlorosulfonation of Toluene
Molar Ratio (Toluene:this compound)Temperature (°C)Diaryl Sulfone (%)p-Toluenesulfonyl Chloride Yield (%)
1:1.525~15~75
1:325<5>90
1:525<2>95
1:350~10~80
1:30<3>92

Note: The data presented are approximate values compiled from various sources and are intended for comparative purposes.

Experimental Protocols

Protocol 1: Identification of Byproducts by ¹H NMR Spectroscopy

Objective: To identify and quantify the presence of the desired sulfonyl chloride, sulfonic acid, and diaryl sulfone byproducts in a crude reaction mixture.

Materials:

  • Crude reaction product

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable aprotic deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Accurately weigh approximately 10-20 mg of the crude product into a clean, dry vial.

  • Accurately weigh a known amount of the internal standard and add it to the vial.

  • Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time).[1]

  • Process the spectrum and integrate the characteristic peaks for the desired product, byproducts, and the internal standard.

    • Sulfonyl Chloride: Look for characteristic aromatic signals.

    • Sulfonic Acid: A broad singlet for the acidic proton may be observed (often >10 ppm), and aromatic signals may be shifted compared to the sulfonyl chloride.

    • Diaryl Sulfone: Look for a distinct set of aromatic signals, often in a different region or with different splitting patterns compared to the sulfonyl chloride.

  • Calculate the relative molar ratios of the components based on their integration values and the number of protons for each signal.

Workflow for ¹H NMR Analysis

NMR_Workflow Start Start: Crude Reaction Product Weigh Accurately weigh crude product and internal standard Start->Weigh Dissolve Dissolve in deuterated solvent Weigh->Dissolve Transfer Transfer to NMR tube Dissolve->Transfer Acquire Acquire quantitative ¹H NMR spectrum Transfer->Acquire Process Process spectrum and integrate peaks Acquire->Process Analyze Analyze and quantify components Process->Analyze

Caption: General workflow for ¹H NMR analysis.

Protocol 2: Analysis of Byproducts by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the desired sulfonyl chloride and its non-volatile byproducts, particularly the corresponding sulfonic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)[1]

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, typically a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.[8]

  • Standard Preparation: Prepare standard solutions of the purified sulfonyl chloride and, if available, the suspected byproducts (sulfonic acid, sulfone) at known concentrations in the mobile phase.

  • Sample Preparation: Accurately weigh a small amount of the crude reaction mixture and dissolve it in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection: Set to a wavelength where the aromatic compounds have strong absorbance (e.g., 254 nm).

  • Analysis: Inject the standard solutions to determine their retention times. Then, inject the sample solution.

  • Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards. The sulfonic acid, being more polar, will typically elute earlier than the sulfonyl chloride in a reversed-phase system. Quantify the components by comparing their peak areas to a calibration curve generated from the standards.[9]

Logical Flow for HPLC Method Development

HPLC_Logic Start Start: Analyze Crude Product SelectColumn Select C18 Reversed-Phase Column Start->SelectColumn DevelopMobilePhase Develop Gradient Mobile Phase (Water/Acetonitrile) SelectColumn->DevelopMobilePhase PrepareSamples Prepare Standards and Filtered Sample DevelopMobilePhase->PrepareSamples RunAnalysis Run HPLC Analysis with UV Detection PrepareSamples->RunAnalysis IdentifyPeaks Identify Peaks by Retention Time RunAnalysis->IdentifyPeaks Quantify Quantify using Peak Area IdentifyPeaks->Quantify

Caption: Logical flow for HPLC method development.

Protocol 3: Identification of Volatile Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify volatile byproducts and impurities in the chlorosulfonation reaction.

Instrumentation:

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-15 °C/min.[1]

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Interpretation: Identify the components by comparing their mass spectra to a library (e.g., NIST). The fragmentation patterns can provide structural information to confirm the identity of byproducts.

Note: Due to the thermal lability of some sulfonyl chlorides, care must be taken to avoid decomposition in the hot injector. A lower injector temperature may be necessary for sensitive compounds.

References

Technical Support Center: Optimizing Reaction Temperature for Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures when using chlorosulfonic acid for sulfonation and sulfation reactions. Below, you will find troubleshooting guides in a frequently asked questions (FAQ) format, quantitative data for reaction optimization, detailed experimental protocols, and visualizations to clarify reaction pathways and troubleshooting workflows.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound, with a focus on temperature optimization.

Q1: My reaction is sluggish or incomplete. Should I increase the temperature?

A1: Increasing the reaction temperature can often increase the reaction rate. However, with this compound, this can also lead to undesirable side reactions and product degradation.

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the this compound is fresh and has not been exposed to moisture, which can lead to hydrolysis and reduced reactivity.[1]

    • Check Stoichiometry: An insufficient amount of this compound can lead to an incomplete reaction. For chlorosulfonation of aromatic compounds, a significant excess of this compound is often required.

    • Monitor with TLC/LC-MS: Before increasing the temperature, confirm that the starting material is not being consumed at the current temperature over a reasonable time.

    • Incremental Temperature Increase: If the reaction is still sluggish, increase the temperature in small increments (e.g., 10°C) and monitor the reaction profile for the formation of byproducts. For some reactions, like the chlorosulfonation of acetanilide (B955), heating to 70-80°C for a short period can help complete the reaction.[2]

Q2: I am observing significant charring and discoloration of my reaction mixture. What is the cause and how can I prevent it?

A2: Charring and discoloration are typically signs of product degradation or side reactions, often caused by excessive temperatures. This compound is a strong dehydrating and oxidizing agent, and these effects are more pronounced at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: The reaction of this compound with organic compounds is highly exothermic.[3] It is crucial to control the temperature with an efficient cooling system (e.g., an ice bath or cryocooler). For the sulfation of alcohols, maintaining a temperature around 25°C is recommended to avoid side reactions and color formation.[4]

    • Slow Addition of Reagents: Add the substrate to the this compound (or vice versa, depending on the specific protocol) slowly and in a controlled manner to dissipate the heat generated.

    • Use a Solvent: In some cases, using an inert solvent can help to better control the reaction temperature and minimize localized heating.

Q3: The yield of my desired product is low, and I have a mixture of isomers. How can I improve the selectivity?

A3: The isomeric distribution of products, particularly in the chlorosulfonation of substituted aromatic compounds, is highly dependent on the reaction temperature. This is due to kinetic versus thermodynamic control.

  • Troubleshooting Steps:

    • Kinetic vs. Thermodynamic Control: For the chlorosulfonation of toluene, lower temperatures (e.g., 0-5°C) favor the formation of the ortho-isomer (kinetic product), while higher temperatures (e.g., 75-80°C) favor the formation of the para-isomer (thermodynamic product).[5]

    • Precise Temperature Control: To obtain a higher yield of a specific isomer, it is essential to maintain a consistent and accurate reaction temperature.

    • Refer to the Data Table: The table below provides a summary of the expected product distribution at different temperatures for the chlorosulfonation of toluene.

Q4: My sulfonyl chloride product is hydrolyzing during workup. How can I minimize this?

A4: Sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid, reducing the yield. While not directly a temperature optimization issue during the reaction, the workup temperature is critical.

  • Troubleshooting Steps:

    • Use Cold Water/Ice for Quenching: When quenching the reaction mixture, pour it slowly onto crushed ice or into ice-cold water.[1] This helps to keep the temperature low and minimizes the rate of hydrolysis.

    • Minimize Contact Time with Water: Separate the product from the aqueous layer as quickly as possible.

    • Anhydrous Workup: If possible, consider an anhydrous workup procedure to avoid hydrolysis altogether.

Data Presentation: Optimizing Reaction Temperature

The following table summarizes the effect of reaction temperature on the product distribution in the chlorosulfonation of toluene, a common model reaction.

Reaction Temperature (°C)Predominant Isomerortho to para Ratio (Approximate)Yield of Desired IsomerNotes
0 - 5ortho-toluenesulfonyl chlorideFavors orthoHigh for orthoKinetically controlled product.[5]
20 - 25Mixture of isomersApproaching equilibrium-
75 - 80para-toluenesulfonyl chlorideFavors paraHigh for paraThermodynamically controlled product.[5]
> 100para-toluenesulfonyl chlorideHigh in paraDecreased overall yieldIncreased formation of sulfone byproducts and charring.

Experimental Protocols

Below is a detailed methodology for the chlorosulfonation of acetanilide, adapted from a procedure in Organic Syntheses.[1]

Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • Reaction Setup:

    • In a 500-mL round-bottom flask equipped with a mechanical stirrer and a dropping funnel, place 290 g (165 mL, 2.49 moles) of this compound.[1]

    • Cool the flask in a water bath to approximately 12–15°C.[1]

  • Addition of Acetanilide:

    • Slowly add 67.5 g (0.5 mole) of acetanilide to the stirred this compound over about 15 minutes, maintaining the temperature at approximately 15°C.[1]

  • Reaction:

    • After the addition is complete, heat the mixture to 60°C for two hours to complete the reaction.[1] The completion of the reaction can be observed by the cessation of hydrogen chloride evolution (bubbling).[1]

  • Workup:

    • Cool the syrupy liquid to room temperature.

    • In a fume hood, slowly and with stirring, pour the reaction mixture into a beaker containing 1 kg of crushed ice.[1]

    • The solid p-acetamidobenzenesulfonyl chloride will precipitate.

  • Isolation and Purification:

    • Collect the solid product by suction filtration using a large Büchner funnel.[1]

    • Wash the filter cake with cold water.

    • The crude product (yield: 90–95 g, 77–81%) can be used directly for many applications.[1]

    • For a purer product, dry the crude material and recrystallize from dry benzene.[1]

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in optimizing this compound reactions.

G cluster_0 Troubleshooting Workflow: Low Yield or Impure Product start Low Yield or Impure Product check_temp Is Reaction Temperature Optimized? start->check_temp temp_high Temperature Too High check_temp->temp_high Yes temp_low Temperature Too Low check_temp->temp_low No solution_high Decrease Temperature, Improve Cooling, Slow Reagent Addition temp_high->solution_high solution_low Increase Temperature Incrementally, Monitor by TLC/LC-MS temp_low->solution_low check_isomer Is Isomer Ratio Incorrect? solution_high->check_isomer solution_low->check_isomer solution_isomer Adjust Temperature Based on Kinetic vs. Thermodynamic Control (See Data Table) check_isomer->solution_isomer Yes end Optimized Reaction check_isomer->end No solution_isomer->end

Caption: Troubleshooting workflow for temperature optimization.

G cluster_1 Temperature Effects on Chlorosulfonation of Toluene temp Reaction Temperature low_temp Low Temperature (0-5°C) temp->low_temp high_temp High Temperature (75-80°C) temp->high_temp very_high_temp Very High Temperature (>100°C) temp->very_high_temp kinetic Kinetic Control low_temp->kinetic thermo Thermodynamic Control high_temp->thermo degradation Degradation very_high_temp->degradation ortho ortho-isomer (Major Product) kinetic->ortho para para-isomer (Major Product) thermo->para sulfone Sulfone Byproducts & Charring degradation->sulfone

Caption: Temperature vs. product/byproduct formation.

References

Technical Support Center: In-Situ Monitoring of Chlorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing in-situ monitoring techniques for reactions involving chlorosulfonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when conducting in-situ monitoring of this compound reactions?

A1: this compound is a highly corrosive and reactive chemical. Key safety concerns include:

  • Extreme Reactivity with Water: It reacts violently with water, including moisture in the air, to produce corrosive fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄)[1]. This can cause severe respiratory irritation and damage to equipment.

  • Corrosive Nature: Direct contact can cause severe burns to the skin, eyes, and respiratory tract[2][3].

  • Material Incompatibility: It can corrode many standard laboratory materials, including certain metals and plastics.

  • Pressure Buildup: The evolution of HCl gas can lead to a dangerous pressure increase in a sealed reaction vessel.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a lab coat[1][2]. Ensure all glassware and equipment are scrupulously dried before use.

Q2: Which in-situ analytical techniques are suitable for monitoring this compound reactions?

A2: Several spectroscopic techniques can be adapted for in-situ monitoring of this compound reactions:

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: This is a powerful technique for monitoring changes in functional groups of reactants, intermediates, and products in real-time.

  • Raman Spectroscopy: Raman spectroscopy is well-suited for monitoring reactions in aqueous and non-aqueous solutions and can provide information on both organic and inorganic species. It is particularly useful for tracking changes in sulfonyl groups[4].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species in the reaction mixture, aiding in kinetic and mechanistic studies.

Q3: What are the key challenges associated with using in-situ probes in this compound?

A3: The primary challenges stem from the aggressive nature of this compound:

  • Probe Material Compatibility: The probe material must be resistant to corrosion by this compound. Hastelloy C and other highly resistant alloys are often recommended for metallic components. For ATR probes, diamond or silicon crystals may be suitable, but compatibility must be verified.

  • Seal Integrity: The seals (O-rings) used in probe assemblies must also be chemically resistant. Perfluoroelastomers (FFKM) are often recommended for their high chemical resistance[5].

  • HCl Gas Interference: The evolution of HCl gas can interfere with spectral measurements, particularly in FTIR, where HCl has a distinct rotational-vibrational spectrum[1].

  • Signal-to-Noise Ratio: The reaction medium may be viscous or contain suspended solids, which can affect the quality of the spectral signal.

Q4: How can I manage the interference from HCl gas during in-situ FTIR monitoring?

A4: Managing HCl interference is crucial for obtaining high-quality data. Strategies include:

  • Inert Gas Purge: A gentle and continuous purge of an inert gas (e.g., nitrogen or argon) over the reaction mixture can help to carry away the evolved HCl gas from the headspace near the probe.

  • Spectral Subtraction: If the spectral signature of HCl is known and consistent, it may be possible to subtract its contribution from the reaction spectra during data processing.

  • Chemometric Analysis: Advanced data analysis techniques, such as Principal Component Analysis (PCA) or Partial Least Squares (PLS), can help to deconvolve the spectral contributions of different components, including HCl.

Troubleshooting Guides

In-Situ ATR-FTIR Monitoring
ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal 1. Poor contact between the ATR crystal and the reaction mixture.2. Fouling or coating of the ATR crystal surface.3. Probe misalignment or damage.1. Ensure the probe is properly immersed and that the reaction mixture is well-stirred.2. Carefully clean the ATR crystal according to the manufacturer's instructions using a compatible solvent.3. Check the probe alignment and inspect for any signs of damage or corrosion.
High Noise or Unstable Baseline 1. Evolution of HCl gas bubbles at the probe surface.2. Presence of solid particles in the reaction mixture.3. Temperature fluctuations in the reaction.1. Implement a gentle inert gas purge to remove bubbles.2. If possible, filter the reaction mixture or use a probe with a design that minimizes interference from solids.3. Ensure stable temperature control of the reaction vessel.
Unexpected Spectral Features or Artifacts 1. Degradation of the ATR crystal or probe seals.2. Interference from evolved HCl gas.3. Reaction of this compound with the solvent or impurities.1. Inspect the probe for any signs of chemical attack. Replace seals if necessary.2. Use spectral subtraction or an inert gas purge to mitigate HCl interference.3. Ensure high purity of all reagents and solvents.
Drifting Signal Over Time 1. Gradual coating or fouling of the ATR crystal.2. Slow degradation of the probe materials.3. Changes in the refractive index of the reaction mixture.1. Periodically clean the probe if the reaction allows.2. Monitor the probe's condition and replace it if degradation is suspected.3. Apply appropriate baseline corrections during data processing.
In-Situ Raman Monitoring
ProblemPossible Cause(s)Suggested Solution(s)
Strong Fluorescence Background 1. Fluorescence from the starting materials, products, or solvent.2. Fluorescence from impurities.1. Use a longer wavelength excitation laser (e.g., 785 nm or 1064 nm).2. Purify all starting materials and solvents.3. Employ baseline correction algorithms during data processing.
Signal Instability or Spikes 1. Formation of bubbles at the probe window.2. Precipitation of solids onto the probe window.3. Cosmic rays.1. Use a gentle inert gas purge or optimize stirring to dislodge bubbles.2. If possible, adjust reaction conditions to prevent precipitation or use a probe with a self-cleaning mechanism.3. Use spike removal algorithms in your spectroscopy software.
Low Signal Intensity 1. Low concentration of the analyte of interest.2. Poor focusing of the laser on the sample.3. Misalignment of the Raman probe.1. Increase the laser power (if it does not cause sample degradation) or increase the acquisition time.2. Adjust the probe's focusing optics.3. Realign the Raman probe according to the manufacturer's instructions.
Changes in Peak Positions or Shapes 1. Temperature fluctuations affecting molecular vibrations.2. Changes in the chemical environment (e.g., polarity, pH).3. Formation of different isomers or intermediates.1. Maintain stable temperature control.2. Correlate spectral changes with other process parameters.3. Use this information to gain insights into the reaction mechanism.

Experimental Protocols

General Protocol for In-Situ ATR-FTIR Monitoring of a Chlorosulfonation Reaction

Disclaimer: This is a generalized protocol and must be adapted to the specific reaction and equipment. A thorough risk assessment must be conducted before any experiment.

1. Materials and Equipment:

  • Reaction vessel equipped with a mechanical stirrer, temperature probe, and ports for the in-situ probe and inert gas line.

  • ATR-FTIR spectrometer with a probe made of a material resistant to this compound (e.g., Hastelloy C with a diamond or silicon ATR crystal).

  • Chemically resistant seals (e.g., FFKM) for the probe.

  • Dry inert gas (nitrogen or argon) supply.

  • Appropriate PPE.

2. Procedure:

  • System Preparation:

    • Thoroughly clean and dry all glassware and equipment.

    • Assemble the reaction vessel in a fume hood.

    • Install the ATR-FTIR probe, ensuring a secure and leak-proof seal.

    • Connect the inert gas line to the vessel.

  • Background Spectrum:

    • Add the dry solvent to the reaction vessel.

    • Start stirring and allow the system to reach the desired reaction temperature.

    • Collect a background spectrum of the solvent at the reaction temperature.

  • Reaction Initiation:

    • Slowly add the substrate to the solvent while monitoring the spectral data.

    • Once the substrate is fully dissolved and the signal is stable, begin data acquisition.

    • Carefully and slowly add the this compound to the reaction mixture at a controlled rate.

  • Data Acquisition:

    • Collect spectra at regular intervals throughout the reaction.

    • Monitor the disappearance of reactant peaks and the appearance of product and intermediate peaks.

  • Reaction Quenching and Workup:

    • Once the reaction is complete (as determined by the stabilization of spectral features), carefully quench the reaction by slowly adding the reaction mixture to a suitable quenching agent (e.g., ice-water), always adding acid to water, never the reverse.

    • Follow standard procedures for product isolation and purification.

3. Data Analysis:

  • Process the collected spectra by subtracting the background spectrum.

  • Identify characteristic peaks for the reactant, product, and any intermediates.

  • Generate kinetic profiles by plotting the absorbance of key peaks as a function of time.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data that could be obtained from the in-situ monitoring of a chlorosulfonation reaction. The data represents the change in concentration of the reactant and product over time, as determined by the absorbance of their characteristic IR peaks.

Time (minutes)Reactant Concentration (M)Product Concentration (M)
01.000.00
100.850.15
200.720.28
300.610.39
400.520.48
500.440.56
600.370.63
900.220.78
1200.130.87
1800.050.95

Note: This is example data and will vary depending on the specific reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis prep1 Dry Glassware and Equipment prep2 Assemble Reaction Setup prep1->prep2 prep3 Install In-Situ Probe prep2->prep3 reac1 Add Solvent & Collect Background prep3->reac1 reac2 Add Substrate reac1->reac2 reac3 Add this compound reac2->reac3 reac4 Acquire Spectra Over Time reac3->reac4 ana1 Process Spectra reac4->ana1 ana2 Identify Key Peaks ana1->ana2 ana3 Generate Kinetic Profiles ana2->ana3

Caption: Workflow for In-Situ Monitoring of this compound Reactions.

Troubleshooting_Logic start Problem with In-Situ Spectrum q1 Is there a signal? start->q1 a1_yes Is the signal noisy or unstable? q1->a1_yes Yes a1_no Check Probe Connection Check Spectrometer Power Ensure Probe Immersion q1->a1_no No q2 Are there unexpected peaks? a1_yes->q2 No a1_yes_yes Check for Bubbles (HCl Evolution) Check for Precipitate Ensure Stable Temperature a1_yes->a1_yes_yes Yes a2_yes Check for Contamination Identify HCl Signature Check for Probe Degradation q2->a2_yes Yes a2_no Is the baseline drifting? q2->a2_no No a2_no_yes Apply Baseline Correction Check for Probe Fouling a2_no->a2_no_yes Yes a2_no_no Consult Instrument Manual Contact Technical Support a2_no->a2_no_no No

Caption: Troubleshooting Logic Tree for In-Situ Spectroscopic Analysis.

References

Technical Support Center: Managing HCl Off-Gas in Chlorosulfonation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for safely and effectively managing hydrogen chloride (HCl) off-gas generated during chlorosulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is chlorosulfonation and why does it generate HCl gas?

Chlorosulfonation is a chemical reaction used in organic synthesis to introduce a sulfonyl chloride (-SO₂Cl) group into a molecule, typically by reacting an organic compound with chlorosulfonic acid (ClSO₃H).[1] During this process, a hydrogen atom from the organic substrate is replaced, and it combines with the chlorine atom from the this compound, forming hydrogen chloride (HCl) as a gaseous byproduct.[1][2]

Q2: What are the primary hazards associated with HCl off-gas?

HCl gas is highly corrosive and toxic.[3] Inhaling its vapors can cause severe irritation and damage to the eyes, skin, and respiratory tract, potentially leading to acute respiratory problems and lung injury.[3][4] The Occupational Safety and Health Administration (OSHA) has set a ceiling value for employee exposure to hydrogen chloride at 5 parts per million (ppm) in the air.[4] Contact with liquid this compound can cause severe chemical and thermal burns.[4]

Q3: What are the recommended methods for managing HCl off-gas in a laboratory or pilot plant setting?

The most common and effective method for controlling HCl emissions is using a wet scrubber.[5][6] This device captures the acidic gas by dissolving or absorbing it into a liquid.[7] The off-gas from the reactor is directed into the scrubber where it contacts the scrubbing liquid, which can be water or a basic solution, to neutralize the HCl.[2] The cleaned gas can then be safely vented.

Q4: How does a wet scrubber for HCl work?

A wet scrubber directs the HCl-laden gas stream into contact with a scrubbing liquid.[3] Common designs include packed bed towers and venturi scrubbers.[3][5]

  • Packed Bed Scrubber: The gas flows upward through a bed of packing material, which provides a large surface area for interaction with a downward-flowing scrubbing liquid.[3][5]

  • Venturi Scrubber: This type uses a high-velocity, turbulent zone to atomize the scrubbing liquid and promote intense mixing with the gas stream, facilitating rapid absorption.[3]

The efficiency of the scrubber is determined by factors like contact time, the surface area of interaction between the gas and liquid, temperature, and pressure.[3]

Q5: What are the best scrubbing liquids for removing HCl gas?

Both water and alkaline solutions are effective, but they work differently:

  • Water: HCl is extremely soluble in water, making water a simple and effective scrubbing liquid through physical absorption.[8][9]

  • Alkaline Solutions: Using a dilute basic solution, such as sodium hydroxide (B78521) (NaOH), is often more efficient.[5][7] The caustic solution neutralizes the HCl through a chemical reaction, forming sodium chloride (a salt) and water.[5] This chemical reaction enhances the mass transfer and overall removal efficiency.[7]

Q6: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

Appropriate PPE is essential to prevent contact and inhalation.[10][11] Standard PPE includes:

  • Chemical splash goggles and a face shield.[4]

  • Acid-resistant gloves (e.g., butyl rubber).[10]

  • An acid-resistant lab coat or apron.[11]

  • Closed-toe shoes.[11]

For emergencies or situations with potential for significant exposure, a complete acid-impervious suit with a hood, boots, and a self-contained breathing apparatus (SCBA) is required.[4] All work should be conducted in a well-ventilated area or a chemical fume hood.[11][12]

Q7: How should a spill of this compound be handled?

This compound reacts violently with water and releases dense white clouds of HCl and sulfuric acid mist when exposed to moist air.[4][10] In case of a spill:

  • Evacuate all personnel to a safe, upwind area.[10]

  • Wear appropriate PPE, including respiratory protection, before entering the area.[10]

  • Contain the spill to prevent it from entering sewers.[10]

  • Use a non-reactive absorbent material like expanded clay, dry sand, or diatomaceous earth to absorb the acid.[4] Do not use combustible materials like sawdust.[13][14]

  • The absorbed material can then be carefully removed for neutralization with an alkali (such as sodium bicarbonate or soda ash) and disposed of in accordance with local regulations.[4][14]

  • Water fog (not a solid stream of water) can be used from a distance to suppress fumes, but this will generate large volumes of acid mist.[4]

Troubleshooting Guide for HCl Scrubber Systems

Q1: My scrubber's removal efficiency has suddenly dropped. What should I check?

A drop in performance can be caused by several factors.[15]

  • Scrubbing Liquid: Check the pH or concentration of the scrubbing liquid. If using a caustic solution, it may be depleted. Replenish or replace the solution as needed.[15]

  • Flow Rates: Verify that both the gas and liquid flow rates are within the optimal range for your system. Clogged nozzles can reduce liquid flow.[15]

  • Packing/Mist Eliminator: The packing in the bed or the mist eliminator could be clogged, causing the gas to channel and bypass the liquid.[15][16]

  • Leaks: Inspect the system for any air leaks that could be diluting the incoming gas stream or affecting system pressure.[15]

Q2: The pressure drop across the scrubber is too high. What does this indicate?

A high-pressure drop typically points to a blockage in the system.[16]

  • Clogged Components: The most common causes are a clogged mist eliminator or a plugged packing bed due to particulate matter or chemical buildup.[15][16]

  • Increased Fan Speed: An accidental increase in the fan or blower speed can also lead to a higher pressure drop.[15]

  • Solution: Shut down the system and inspect the internal components for obstructions. Clean or replace any clogged parts.[15][16]

Q3: The pH of my caustic scrubbing solution is falling much faster than expected. What is the cause?

This indicates that the caustic is being consumed at an accelerated rate.

  • High HCl Load: The chlorosulfonation reaction may be proceeding faster than anticipated, generating a higher concentration of HCl gas.

  • Incorrect Caustic Concentration: The initial concentration of the caustic solution may have been too low.

  • Low Liquid Flow Rate: The recirculation rate of the scrubbing liquid might be too low to effectively neutralize the incoming HCl load.

Q4: I can see visible white fumes exiting the scrubber vent. What should I do?

Visible fumes indicate a critical failure of the scrubbing system.

  • Immediate Action: Safely and immediately stop the chlorosulfonation reaction to halt the generation of HCl gas.

  • Evacuation: Evacuate the immediate area and keep personnel upwind.[10]

  • Investigation: This is a sign of a major system bypass or complete failure. Check for a stopped liquid recirculation pump, a complete depletion of the scrubbing liquid, or a major system leak. Do not restart the process until the root cause has been identified and corrected.

Q5: The scrubber's operating temperature is abnormally high. Why is this happening?

The neutralization of HCl with a base like NaOH is an exothermic reaction.[8]

  • High HCl Concentration: A high inlet concentration of HCl gas will generate more heat upon neutralization.

  • Heat Exchanger Malfunction: If your system uses a heat exchanger to cool the recirculating liquid, it may be malfunctioning or clogged.[15]

  • Risk: Elevated temperatures can reduce the absorption efficiency of the scrubber and, in extreme cases, damage system components.

Quantitative Data

The efficiency of HCl scrubbing is highly dependent on the type of scrubbing liquid used. Caustic solutions generally offer higher removal efficiencies than water alone.

Table 1: Comparison of HCl Scrubbing Efficiencies

Scrubbing LiquidScrubber TypeInlet HCl ConcentrationRemoval EfficiencyReference
WaterSelf-Priming Venturi500 ppm87.83%[17]
0.005N NaOH SolutionSelf-Priming Venturi500 ppm92.54%[17]
0.005 kmol/m³ NaOH SolutionMultistage Dual-Flow Sieve Plate300 ppmup to 93.98%[7][18]

Experimental Protocols

Protocol 1: General Lab-Scale Setup for Chlorosulfonation with HCl Off-Gas Scrubbing

Objective: To safely perform a chlorosulfonation reaction while neutralizing the evolved HCl gas.

Materials:

  • Three-neck round-bottom flask (reaction vessel)

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas outlet adapter and tubing

  • Two gas washing bottles (bubblers)

  • Scrubbing liquid (e.g., 1M NaOH solution)

  • pH indicator paper

Procedure:

  • Assemble the reaction apparatus in a fume hood. Place the substrate in the three-neck flask. Attach the dropping funnel, condenser, and gas outlet adapter.

  • Connect the gas outlet tubing from the reaction flask to the inlet of the first gas washing bottle. Connect the outlet of the first bottle to the inlet of the second bottle. The second bottle serves as a backup and indicator of scrubber breakthrough.

  • Fill both gas washing bottles approximately two-thirds full with a 1M NaOH solution. Ensure the gas inlet tube is submerged below the liquid surface.

  • Begin the reaction by adding this compound dropwise from the funnel according to your specific reaction protocol. Start the stirrer and heating if required.

  • Observe the gas evolution. Bubbles of HCl gas should be seen passing through the scrubbing solution in the first washing bottle.

  • Monitor the reaction and the scrubbers. Periodically check the pH of the first scrubber. If the pH drops significantly (becomes acidic), the NaOH is depleted and should be carefully replaced.

  • If bubbling is observed in the second washing bottle, it indicates that the first one is saturated, and both should be replenished.

  • Upon completion of the reaction, continue to pass an inert gas (e.g., nitrogen) through the apparatus to purge any remaining HCl gas into the scrubbers before disassembly.

Protocol 2: Neutralization and Disposal of Spent Scrubber Solution

Objective: To safely neutralize the spent scrubbing liquid before disposal.

Procedure:

  • Wear appropriate PPE, including gloves and safety glasses.[19]

  • The spent solution will contain sodium chloride and unreacted sodium hydroxide, making it basic. If the scrubber was overwhelmed, it could be acidic. Always check the pH first.

  • If the solution is acidic, place a large beaker containing a dilute solution of a weak base (e.g., sodium bicarbonate) in an ice bath to manage heat generation.[12]

  • Slowly and with constant stirring, add the spent acidic scrubber solution to the sodium bicarbonate solution. Be cautious of foaming from CO₂ evolution.

  • Monitor the pH of the mixture using a pH meter or pH paper. Continue adding the spent solution until the pH is in the neutral range (6.0 - 8.0).[19][20]

  • If the solution is basic, slowly add a dilute acid (e.g., 1M HCl) while stirring until the pH reaches the neutral range.[19]

  • Once neutralized, the resulting salt solution can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations.[12][19]

Visualizations

experimental_workflow cluster_reaction Chlorosulfonation Process cluster_scrubbing Off-Gas Management reagent This compound reactor Reaction Vessel reagent->reactor substrate Organic Substrate substrate->reactor scrubber Wet Scrubber reactor->scrubber HCl Off-Gas spent_liquor Spent Liquor (NaCl + H₂O) scrubber->spent_liquor vent Clean Gas to Vent scrubber->vent caustic Caustic Solution (e.g., NaOH) caustic->scrubber

Caption: Experimental workflow for chlorosulfonation and HCl off-gas scrubbing.

troubleshooting_workflow start High Pressure Drop Detected check_packing Is packing bed visibly clogged? start->check_packing check_mist Is mist eliminator clogged? check_packing->check_mist No sol_packing Action: Clean or replace packing check_packing->sol_packing Yes check_nozzles Are spray nozzles clear? check_mist->check_nozzles No sol_mist Action: Clean mist eliminator check_mist->sol_mist Yes check_fan Is fan speed set too high? check_nozzles->check_fan No sol_nozzles Action: Clean nozzles check_nozzles->sol_nozzles Yes sol_fan Action: Adjust fan speed to specification check_fan->sol_fan Yes end_node System Normal sol_packing->end_node sol_mist->end_node sol_nozzles->end_node sol_fan->end_node

Caption: Troubleshooting decision tree for high pressure drop in a scrubber.

neutralization_pathway cluster_reactants Reactants in Scrubber cluster_products Products in Solution HCl Hydrogen Chloride (HCl gas) Reaction Neutralization Reaction HCl->Reaction NaOH Sodium Hydroxide (NaOH solution) NaOH->Reaction NaCl Sodium Chloride (NaCl) H2O Water (H₂O) Heat Heat (Exothermic) Reaction->NaCl Reaction->H2O Reaction->Heat

Caption: Logical diagram of the HCl neutralization reaction pathway.

References

how to prevent charring in sulfonation with chlorosulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing charring during sulfonation reactions with chlorosulfonic acid.

Troubleshooting Guide: Preventing Charring

Charring, the formation of a black, carbonaceous residue, is a common side reaction in sulfonation with the highly reactive reagent this compound. This guide addresses specific issues that can lead to charring and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Reaction mixture turns dark brown or black immediately upon addition of this compound. Runaway Reaction: The reaction is proceeding too quickly, causing localized overheating and decomposition of the organic substrate.1. Reduce Temperature: Immediately cool the reaction vessel in an ice-salt bath or with a cryocooler to a temperature between -10°C and 0°C.[1] 2. Slow Down Reagent Addition: If not already doing so, add the this compound dropwise or via a syringe pump over an extended period (e.g., 20-30 minutes or longer).[1] 3. Improve Agitation: Ensure vigorous and efficient stirring to dissipate heat and prevent localized hotspots.
Charring occurs gradually as the reaction progresses, even with initial cooling. Inadequate Heat Dissipation: The cooling system is insufficient to handle the heat generated by the exothermic reaction, leading to a gradual temperature rise.1. Use a Larger Reaction Vessel: A larger vessel provides a greater surface area for heat exchange. 2. Employ a More Efficient Cooling Bath: Switch from a simple ice bath to an ice-salt mixture or a refrigerated bath for more consistent and lower temperatures. 3. Dilute the Reaction Mixture: The use of an inert solvent can help to better control the temperature of the reaction.
The product is a discolored, tarry substance instead of a clean sulfonic acid. Substrate Decomposition: The aromatic substrate is sensitive to the harsh reaction conditions and is decomposing.1. Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Use an Inert Solvent: Dissolving the substrate in an inert solvent such as chloroform (B151607) or acetonitrile (B52724) can moderate the reaction.[1][2] 3. Consider a Milder Sulfonating Agent: If the substrate is highly sensitive, this compound may be too reactive. Alternative reagents like a sulfur trioxide-dioxane complex could be explored.
Charring is observed at the point of addition of this compound. Poor Mixing and Localized High Concentration: Inefficient stirring is failing to disperse the this compound quickly, leading to localized areas of high concentration and intense heat generation.[3]1. Optimize Stirring: Use a mechanical stirrer for more efficient mixing than a magnetic stir bar, especially for viscous reaction mixtures. Ensure the stirrer creates a vortex in the solution. 2. Sub-surface Addition: Introduce the this compound below the surface of the reaction mixture to promote rapid dispersion.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of charring during sulfonation with this compound?

A1: The primary cause of charring is the highly exothermic nature of the reaction between the organic substrate and the very reactive this compound. If the heat generated is not effectively dissipated, the temperature can rise to a point where the organic material decomposes, leading to the formation of black, carbonaceous matter.[3]

Q2: At what temperature should I conduct my sulfonation reaction to avoid charring?

A2: The optimal temperature is substrate-dependent. However, a general recommendation is to start at a low temperature, typically between -10°C and 0°C, by using an ice-salt bath.[1] For some systems, maintaining a temperature of around 25°C with careful control of the addition rate may be sufficient.

Q3: How does the rate of addition of this compound affect charring?

A3: A slow, dropwise addition of this compound is crucial for preventing charring.[1] This allows the heat generated from the exothermic reaction to be dissipated by the cooling system, preventing a rapid and uncontrolled temperature increase.

Q4: Can the choice of solvent help in preventing charring?

A4: Yes, using an inert solvent can significantly help in preventing charring. Solvents such as chloroform, dichloromethane, or acetonitrile can help to moderate the reaction by diluting the reactants and aiding in heat dissipation.[1][2] The choice of solvent will depend on the solubility of your substrate.

Q5: How does the molar ratio of reactants influence the risk of charring?

A5: While an excess of this compound is often used to ensure complete conversion, a large excess can increase the overall exothermicity and the potential for side reactions, including charring, especially if the temperature is not well-controlled. It is advisable to start with a modest excess (e.g., 1.1 to 2 equivalents) and optimize from there.

Q6: My substrate is highly activated (e.g., a phenol (B47542) or aniline (B41778) derivative). Is it more prone to charring?

A6: Yes, highly activated aromatic compounds are generally more susceptible to oxidation and decomposition under the strongly acidic and oxidizing conditions of sulfonation with this compound. For such substrates, it is even more critical to maintain low temperatures, use a slow addition rate, and consider using a solvent.

Quantitative Data Summary

The following table summarizes key quantitative parameters for minimizing charring during sulfonation with this compound, based on literature and general laboratory practice.

ParameterRecommended RangeSubstrate/ConditionSource
Reaction Temperature -10°C to 0°CGeneral Aromatic Compounds[1]
~25°CIndustrial Batch Processes
-20°C to +70-80°CWith Acetonitrile as Solvent[2]
Molar Ratio (this compound : Substrate) ~4 : 1Benzo[b]thiophene[1]
1.2 : 1Alkoxylated Alkyl Phenol[3]
5 : 1For Cost-Effective Industrial Processes[4]
Addition Time ~20 minutesFor ~4 equivalents of reagent[1]

Experimental Protocol: Sulfonation of an Aromatic Compound with Minimized Charring

This protocol provides a general methodology for the sulfonation of an aromatic compound using this compound, with an emphasis on preventing charring.

Materials:

  • Aromatic substrate (1.0 eq)

  • This compound (1.1 - 4.0 eq)

  • Inert solvent (e.g., chloroform, dichloromethane), if necessary

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical or magnetic stirrer

  • Dropping funnel or syringe pump

  • Thermometer

  • Cooling bath (e.g., ice-salt mixture)

  • Gas trap (to handle evolved HCl gas)

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a stirrer, a thermometer, and a dropping funnel. Attach a gas trap to the top of the dropping funnel to neutralize the HCl gas that will evolve.

  • Dissolution of Substrate: If using a solvent, dissolve the aromatic substrate in the chosen inert solvent in the reaction flask.

  • Cooling: Cool the reaction flask in the cooling bath to the desired temperature (e.g., -10°C to 0°C).[1]

  • Slow Addition of this compound: Slowly add the this compound to the stirred solution of the substrate via the dropping funnel or syringe pump over a period of 20-30 minutes.[1] Carefully monitor the internal temperature of the reaction mixture and adjust the addition rate to maintain the desired temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Warming to Room Temperature: If the reaction is not complete at the low temperature, the cooling bath can be removed, and the reaction mixture can be allowed to slowly warm to room temperature and stirred for an additional period.

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This will quench the reaction and precipitate the sulfonic acid product.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an alcohol-water mixture).

Visualization of Charring Prevention Strategy

The following diagram illustrates the logical relationship between the factors contributing to charring and the corresponding preventive measures.

Charring_Prevention Logical Workflow for Preventing Charring in Sulfonation cluster_causes Causes of Charring cluster_prevention Preventive Measures Exotherm Highly Exothermic Reaction Temp_Control Low Temperature Control (-10°C to 25°C) Exotherm->Temp_Control Slow_Addition Slow Reagent Addition (Dropwise) Exotherm->Slow_Addition Reactivity High Reactivity of ClSO3H Reactivity->Temp_Control Solvent Use of Inert Solvent (e.g., Chloroform) Reactivity->Solvent Poor_Mixing Poor Mixing / Localized Hotspots Efficient_Stirring Efficient Stirring (Mechanical Stirrer) Poor_Mixing->Efficient_Stirring Substrate_Sensitivity Substrate Sensitivity Substrate_Sensitivity->Temp_Control Substrate_Sensitivity->Solvent Desired_Outcome Successful Sulfonation (No Charring) Temp_Control->Desired_Outcome Slow_Addition->Desired_Outcome Solvent->Desired_Outcome Efficient_Stirring->Desired_Outcome Ratio_Control Control Molar Ratio Ratio_Control->Desired_Outcome

References

Technical Support Center: Industrial Chlorosulfonation Processes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for industrial chlorosulfonation processes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common scale-up challenges, troubleshooting, and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with industrial-scale chlorosulfonation?

A1: The primary hazards include:

  • Thermal Runaway: Chlorosulfonation is a highly exothermic reaction.[1][2] An uncontrolled increase in temperature can accelerate the reaction rate, leading to a rapid pressure buildup and the potential for reactor failure or explosion.[2]

  • Gas Evolution: The reaction produces large volumes of corrosive and toxic hydrogen chloride (HCl) gas.[2] Inadequate venting can lead to dangerous pressure accumulation.[2][3]

  • Corrosive Reagents: Chlorosulfonic acid (ClSO₃H) is highly corrosive and reacts violently with water.[2][4][5] Contact with skin and eyes can cause severe burns.[2][5] It can also corrode equipment if materials are not chosen carefully.[6]

  • Side Reactions: Elevated temperatures can promote unwanted side reactions, such as the formation of sulfones, which reduces yield and complicates purification.[2][7]

Q2: Why is heat management a critical challenge when scaling up chlorosulfonation?

A2: Heat management is critical due to the highly exothermic nature of the reaction.[2][8] As the reactor size increases, the surface-area-to-volume ratio decreases significantly.[2][9] This makes it much more difficult to dissipate the heat generated during the reaction, increasing the risk of thermal runaway and the formation of impurities.[2][9][10] Localized hot spots can also occur, leading to thermal degradation of reactants and products.[10]

Q3: What is the difference in managing exotherms in batch versus continuous flow reactors?

A3:

  • Batch Reactors: Heat management is challenging due to the low surface-area-to-volume ratio. Control is typically achieved through slow reagent addition, efficient agitation, and external cooling jackets.[2][10]

  • Continuous Flow Reactors (e.g., CSTRs, Microreactors): These offer superior heat transfer due to a high surface-area-to-volume ratio, allowing for better temperature control and safer operation.[2][3] Flow chemistry is increasingly being explored to mitigate the safety and environmental challenges of chlorosulfonation.[3][11]

Q4: How can the formation of diaryl sulfone byproducts be minimized?

A4: The formation of diaryl sulfone is a common side reaction, particularly when there is an insufficient excess of the chlorosulfonating agent.[7] To minimize this, the aromatic compound should be added to an excess of this compound, not the other way around. This ensures that a high concentration of the chlorosulfonating agent is maintained throughout the reaction.[7] Controlling the reaction temperature is also crucial, as higher temperatures can favor sulfone formation.[7]

Troubleshooting Guides

Issue 1: Low Yield of Sulfonyl Chloride

Symptoms: The isolated yield of the desired sulfonyl chloride is significantly lower than expected.

Potential Cause Recommended Solution Citation
Incomplete Reaction Verify reaction completion using an appropriate analytical method, such as HPLC, before quenching. Extend the reaction time or increase the temperature if necessary, while monitoring for byproduct formation.[3]
Product Hydrolysis During Workup Sulfonyl chlorides are susceptible to hydrolysis. Minimize contact with water during the workup. If an aqueous quench is necessary, perform it quickly at low temperatures (e.g., -10°C to 5°C) and rapidly separate the product.[7][12]
Sub-optimal Reagent Stoichiometry Using an insufficient excess of this compound can lead to incomplete conversion and the formation of sulfone byproducts. A common practice is to use a significant excess of this compound.[7]
Poor Mixing Inadequate mixing can lead to localized areas of low reagent concentration, resulting in incomplete reaction. Ensure the agitation is sufficient for the scale and viscosity of the reaction mixture.[6][10]
Issue 2: Thermal Runaway or Poor Temperature Control

Symptoms: The reaction temperature rapidly increases and becomes difficult to control with the available cooling system.

Potential Cause Recommended Solution Citation
Reagent Addition Rate is Too Fast Reduce the addition rate of the limiting reagent to allow the cooling system to remove the generated heat effectively.[2]
Insufficient Cooling Capacity The cooling system may be undersized for the scale of the reaction. Re-evaluate the heat transfer calculations for the reactor. Consider using a more efficient cooling fluid or upgrading the cooling system.[9][13]
Poor Mixing and Heat Distribution Inefficient mixing can lead to the formation of "hot spots." Optimize the agitator design and speed to ensure uniform temperature distribution throughout the reactor.[6][10]
Violent Reaction with Water/Moisture This compound reacts violently with water. Ensure all reagents and equipment are dry before starting the reaction.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Batch Chlorosulfonation

This is a representative protocol and should be adapted and optimized for specific substrates and scales after a thorough safety assessment.

  • Reactor Setup: Equip a dry, jacketed glass reactor with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Connect the reactor's outlet to a scrubber system to neutralize the evolved HCl gas.

  • Reagent Charging: Charge the reactor with an excess (e.g., 4-8 equivalents) of this compound.[3]

  • Cooling: Cool the this compound to the desired starting temperature (e.g., -25°C to 0°C) using the reactor jacket.[3]

  • Substrate Addition: Add the aromatic substrate portion-wise or via the dropping funnel to the stirred this compound, maintaining the internal temperature within the desired range (e.g., -20°C to -25°C).[3]

  • Reaction: After the addition is complete, allow the reaction to stir at the specified temperature or heat it to a higher temperature (e.g., reflux) until completion.[3]

  • Monitoring: Monitor the reaction progress by taking aliquots, carefully quenching them, and analyzing them by a suitable method like HPLC.[3]

Protocol 2: Quenching and Workup Procedure

Extreme caution must be exercised during the quenching process due to its highly exothermic nature.

  • Preparation: In a separate, appropriately sized vessel, prepare a quench solution of cold water or ice.[12] The volume of water should be at least equal to the volume of the reaction mixture.[12]

  • Cooling: Cool the quench vessel to a low temperature (e.g., -10°C to 5°C).[3][12]

  • Quenching: Slowly pump or add the cooled reaction mixture to the vigorously stirred quench solution, carefully monitoring the temperature of the quench vessel. Use external cooling to maintain the desired temperature.[12]

  • Isolation: The sulfonyl chloride product will often precipitate as a solid. Isolate the solid by filtration.

  • Washing: Wash the filtered solid with cold water to remove residual acids.[7]

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40°C) to avoid thermal decomposition.[3]

Visualizations

Reaction Mechanism and Troubleshooting Workflows

Chlorosulfonation_Mechanism cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Aromatic Substitution cluster_deprotonation Step 3: Deprotonation CSA1 3 ClSO₃H Electrophile SO₂Cl⁺ (Electrophile) CSA1->Electrophile Equilibrium Byproducts 2 SO₃Cl⁻ + H₃O⁺ CSA1->Byproducts Equilibrium Aromatic Aromatic Ring (Ar-H) Sigma Arenium Ion (σ-complex) Aromatic->Sigma + SO₂Cl⁺ Sigma->Aromatic Reversible Product Aryl Sulfonyl Chloride (Ar-SO₂Cl) Sigma->Product - H⁺

Caption: Mechanism of Electrophilic Aromatic Chlorosulfonation.

Troubleshooting_Low_Yield cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase cluster_solution Potential Solutions Start Low Yield of Sulfonyl Chloride Check_Completion Reaction Incomplete? (Check via HPLC/TLC) Start->Check_Completion Check_Hydrolysis Product Hydrolysis? (During Quench/Wash) Start->Check_Hydrolysis Check_Stoich Incorrect Stoichiometry? Check_Completion->Check_Stoich Check_Temp Sub-optimal Temperature? Check_Completion->Check_Temp Sol_Time Increase Reaction Time/ Temperature Check_Completion->Sol_Time Yes Sol_Stoich Use Sufficient Excess of ClSO₃H Check_Stoich->Sol_Stoich Yes Sol_Temp Optimize Temperature Check_Temp->Sol_Temp Yes Check_Loss Physical Loss? (e.g., Emulsions) Check_Hydrolysis->Check_Loss Sol_Workup Perform Quench at Low Temperature Check_Hydrolysis->Sol_Workup Yes Sol_Extract Improve Extraction/ Phase Separation Check_Loss->Sol_Extract Yes

Caption: Troubleshooting Workflow for Low Yields.

Chlorosulfonation_Hazards Main Chlorosulfonation Process Exotherm Highly Exothermic Reaction - Rapid Heat Generation Main->Exotherm HCl Gas Evolution - Corrosive HCl Gas - Pressure Buildup Main->HCl Reagent Hazardous Reagent (ClSO₃H) - Highly Corrosive - Reacts Violently with H₂O Main->Reagent Runaway Risk of Thermal Runaway Exotherm->Runaway Pressure Risk of Over-pressurization HCl->Pressure Corrosion Risk of Personnel Burns & Equipment Corrosion Reagent->Corrosion

References

troubleshooting low yields in chlorosulfonic acid mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chlorosulfonic acid mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield of the desired sulfonyl chloride. What are the potential causes?

A1: Low yields in chlorosulfonation reactions can stem from several factors. The most common issues include:

  • Moisture Contamination: this compound reacts violently with water.[1][2][3][4] Any moisture in your starting materials, solvent, or reaction setup will consume the reagent and reduce the yield.

  • Improper Reaction Temperature: The temperature at which the reaction is conducted is critical. Sub-optimal temperatures can lead to incomplete reactions or the formation of side products.[5][6][7]

  • Incorrect Stoichiometry: An insufficient amount of this compound will result in incomplete conversion of the starting material. Conversely, a large excess may lead to undesired side reactions.[8]

  • Side Reactions and Byproduct Formation: Aromatic compounds can undergo multiple substitutions or form undesired isomers.[9] Additionally, the formation of sulfonic acid as an impurity can occur, especially during workup.[5][6]

  • Degradation of Starting Material or Product: The harsh, acidic conditions can degrade sensitive starting materials or the desired product.

  • Inefficient Work-up and Isolation: The desired sulfonyl chloride can be lost during the quenching and extraction steps if not performed carefully. Hydrolysis of the sulfonyl chloride back to the sulfonic acid is a common issue.[10]

Q2: I suspect moisture is contaminating my reaction. How can I mitigate this?

A2: Ensuring anhydrous conditions is paramount for successful chlorosulfonation. Here are some key steps:

  • Drying of Solvents and Reagents: Use freshly distilled or commercially available anhydrous solvents. Dry starting materials that may be hygroscopic in a vacuum oven or using a suitable drying agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Proper Glassware Handling: Flame-dry all glassware before use or dry it in an oven at a high temperature and allow it to cool in a desiccator over a drying agent.

  • Careful Reagent Handling: this compound is highly reactive with atmospheric moisture, leading to fuming.[1][3][4] Handle it in a well-ventilated fume hood and use techniques that minimize exposure to air, such as using syringes or cannulas for transfers.

Q3: How do I determine the optimal reaction temperature?

A3: The optimal temperature is highly dependent on the specific substrate. A systematic approach is recommended:

  • Literature Review: Check for established protocols for similar substrates.

  • Stepwise Temperature Increase: Start the reaction at a low temperature (e.g., 0-5 °C) and gradually increase it. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to find the temperature at which the reaction proceeds efficiently without significant byproduct formation.[5][11]

  • Design of Experiments (DOE): For process development, a DOE approach can be used to systematically investigate the effects of temperature and other variables on the reaction yield.[5][6]

Q4: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?

A4: Poor selectivity is often due to the high reactivity of this compound. To improve selectivity:

  • Control Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired isomer.

  • Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. Non-polar solvents are often used.

  • Order of Addition: Adding the substrate to the this compound (inverse addition) can sometimes improve selectivity by maintaining a high concentration of the acid.

  • Use of Additives: In some cases, additives can be used to moderate the reactivity of this compound.[3]

Q5: My desired product seems to be hydrolyzing during the work-up. How can I prevent this?

A5: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water and at elevated temperatures. To minimize hydrolysis:

  • Low-Temperature Quenching: Pour the reaction mixture slowly onto crushed ice or into a cold, agitated mixture of ice and water to dissipate the heat from the exothermic reaction.[8][10][11]

  • Use of an Organic Solvent during Quenching: Quenching the reaction mixture in a two-phase system containing water and an inert, water-immiscible organic solvent (e.g., methylene (B1212753) dichloride, chloroform) can help to immediately extract the sulfonyl chloride into the organic phase, protecting it from hydrolysis.[12]

  • Minimize Time in Aqueous Media: Perform the extraction and washing steps as quickly as possible.

  • Use of Brine: Wash the organic layer with brine (saturated NaCl solution) to help remove water.

Troubleshooting Guides

Guide 1: Low Conversion of Starting Material

This guide will help you troubleshoot reactions where a significant amount of the starting material remains unreacted.

Troubleshooting Workflow

LowConversion Start Low Conversion of Starting Material CheckMoisture Check for Moisture Contamination Start->CheckMoisture CheckTemp Review Reaction Temperature Start->CheckTemp CheckStoichiometry Verify Stoichiometry of This compound Start->CheckStoichiometry DryReagents Dry Solvents and Starting Materials CheckMoisture->DryReagents InertAtmosphere Use Inert Atmosphere CheckMoisture->InertAtmosphere OptimizeTemp Optimize Temperature (e.g., gradual increase) CheckTemp->OptimizeTemp IncreaseAcid Increase Equivalents of this compound CheckStoichiometry->IncreaseAcid End Improved Conversion DryReagents->End InertAtmosphere->End OptimizeTemp->End IncreaseAcid->End

Troubleshooting low starting material conversion.
Guide 2: Excessive Byproduct Formation

This guide addresses issues where significant amounts of undesired byproducts are formed.

Troubleshooting Workflow

ByproductFormation Start Excessive Byproduct Formation AnalyzeByproducts Identify Byproducts (e.g., isomers, sulfonic acid) Start->AnalyzeByproducts TempControl Optimize Reaction Temperature (often lower) AnalyzeByproducts->TempControl SolventChoice Evaluate Solvent Effects AnalyzeByproducts->SolventChoice Workup Refine Work-up Procedure AnalyzeByproducts->Workup LowerTemp Decrease Reaction Temperature TempControl->LowerTemp ChangeSolvent Test Different Solvents SolventChoice->ChangeSolvent QuenchMethod Optimize Quenching (e.g., low temp, two-phase) Workup->QuenchMethod End Improved Selectivity and Purity LowerTemp->End ChangeSolvent->End QuenchMethod->End

Troubleshooting excessive byproduct formation.

Experimental Protocols

Protocol 1: General Procedure for Chlorosulfonation of an Aromatic Compound

This protocol provides a general methodology. Caution: this compound is extremely corrosive and reacts violently with water.[1][2][3][4][13][14][15][16][17] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Cool the flask in an ice-water bath.

  • Reaction:

    • Charge the flask with this compound (typically 3-5 equivalents).

    • Slowly add the aromatic substrate (1 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[11]

    • After the addition is complete, allow the reaction to stir at the desired temperature (e.g., room temperature or heated) for the required time. Monitor the reaction progress by TLC or HPLC.[5][11]

  • Work-up:

    • In a separate flask, prepare a mixture of crushed ice and a water-immiscible organic solvent (e.g., dichloromethane).

    • Slowly and carefully pour the reaction mixture onto the ice/solvent mixture with vigorous stirring.[8][12]

    • Separate the organic layer.

    • Wash the organic layer with cold water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude sulfonyl chloride.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., benzene, hexane).[8]

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized to improve yield. These are starting points and will likely require further optimization for your specific substrate.

ParameterTypical RangePotential Impact on YieldReference
Equivalents of this compound 2 - 10 eq.Insufficient acid leads to incomplete reaction. Excess can cause side reactions.[5][8]
Reaction Temperature 0 °C to 155 °CHigher temperatures can increase reaction rate but may decrease selectivity and promote degradation.[5][6][7][11]
Reaction Time 1 - 24 hoursInsufficient time leads to incomplete reaction. Prolonged times can lead to byproduct formation.[5][11]
Quenching Temperature -10 °C to 5 °CLow temperatures are crucial to minimize hydrolysis of the sulfonyl chloride product.[6]

References

Technical Support Center: Controlling Exotherms in Large-Scale Chlorosulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with large-scale chlorosulfonic acid reactions. The focus is on safely managing and controlling reaction exotherms.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter during their experiments.

Runaway Reactions and Temperature Spikes

Question: My reaction is experiencing a sudden and rapid temperature increase (a thermal runaway). What are the immediate actions I should take and what are the likely causes?

Answer: A runaway reaction is a critical safety event requiring immediate and decisive action.

Immediate Actions:

  • Stop Reagent Addition : Immediately cease the addition of this compound or the substrate.[1]

  • Enhance Cooling : Maximize the efficiency of your cooling system. If using an ice bath, add more ice and salt. For a chiller, lower the setpoint temperature.[1]

  • Ensure Vigorous Stirring : Increase the agitation speed to improve heat dissipation and prevent the formation of localized hot spots.[1]

  • Execute Emergency Quenching : If the temperature continues to rise uncontrollably, and a pre-planned quenching procedure is in place, execute it by adding a suitable, pre-chilled quenching agent.[1]

  • Evacuate : If the situation cannot be brought under control, evacuate the area immediately and alert safety personnel.

Potential Causes & Long-Term Solutions:

  • Reagent Addition Rate : The most common cause is adding the this compound too quickly, causing the rate of heat generation to exceed the cooling system's capacity for heat removal.[1]

    • Solution : Significantly slow down the addition rate. Utilize a syringe pump or a dropping funnel for precise, controlled addition.

  • Inadequate Cooling : The cooling system may be insufficient for the reaction scale.[1]

    • Solution : For future experiments, use a larger cooling bath, a more efficient cryogen (e.g., dry ice/acetone), or a mechanical chiller with greater capacity. Ensure the reactor vessel has maximum surface contact with the cooling medium.[1]

  • Poor Mixing : Inefficient stirring can lead to localized concentration and temperature gradients, creating hot spots that can initiate a runaway reaction.[1]

    • Solution : Use an appropriately sized stir bar or, for larger volumes and viscous mixtures, an overhead mechanical stirrer.[1]

  • Improper Scale-Up : A reaction that is stable at a small scale may become uncontrollable when scaled up due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation efficiency.[1]

    • Solution : When scaling up, re-optimize addition rates and ensure the cooling capacity is increased proportionally.

Reaction Control and Safety

Question: Why are this compound reactions so exothermic?

Answer: The reaction of an aromatic compound with this compound (ClSO₃H) is highly energetic due to the formation of a stable sulfonyl chloride and the liberation of significant heat. The exothermicity is further intensified by the vigorous reaction of the byproduct, hydrogen chloride (HCl) gas, with the reaction mixture.[2] this compound also reacts violently with water, which can be a major hazard if moisture is present.[3][4][5]

Question: What are the primary hazards associated with exothermic chlorosulfonation reactions?

Answer: The main hazards include:

  • Thermal Runaway : An uncontrolled temperature increase can lead to a rapid rise in reaction rate and pressure, potentially causing reactor failure or an explosion.[2][6]

  • Gas Evolution : Large volumes of corrosive and toxic hydrogen chloride (HCl) gas are produced. If not properly vented, this can lead to a dangerous pressure buildup.[2]

  • Corrosive Reagents : this compound is highly corrosive and reacts violently with water.[2][5][7] Contact with skin and eyes can cause severe chemical and thermal burns.[2][4][8]

  • Side Reactions : Elevated temperatures from poor exotherm control can promote unwanted side reactions and decomposition, leading to impurities and reduced yield.[2]

Question: How does temperature control affect my final product yield?

Answer: Temperature has a critical impact on product yield:

  • Temperature Too High : Excessive heat can lead to the degradation of both reactants and the desired product. It can also cause the formation of byproducts, such as diaryl sulfones, which complicates purification and lowers the yield of the desired sulfonyl chloride.

  • Temperature Too Low : While safer, excessively low temperatures can significantly slow down the reaction rate, potentially preventing it from reaching completion within a practical timeframe.[1] Reactants may also precipitate out of the solution if the temperature drops below their solubility limit, effectively halting the reaction.[1]

Process and Equipment

Question: What is the difference in managing exotherms in batch versus continuous flow reactors?

Answer:

  • Batch Reactors : Heat management in large-scale batch reactors is challenging due to a low surface-area-to-volume ratio, which makes efficient heat dissipation difficult.[2] Control is primarily achieved through slow reagent addition, efficient stirring, and robust external cooling.[2]

  • Continuous Flow Reactors : These systems, including CSTRs (Continuous Stirred-Tank Reactors) and microreactors, offer superior heat transfer due to their high surface-area-to-volume ratio. This allows for much better temperature control, inherently safer operation, and often higher productivity.[2]

Question: My reaction mixture is becoming very viscous. How does this affect exotherm control?

Answer: Increased viscosity severely impedes efficient mixing and heat transfer. This can lead to the formation of hot spots where the reaction accelerates locally, posing a significant risk of a thermal runaway.

  • Solution : Use a powerful overhead mechanical stirrer capable of handling high-viscosity mixtures. Consider using a suitable, inert solvent to reduce viscosity, but ensure it is compatible with this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for controlling this compound reactions.

Table 1: Recommended Reaction Temperature Ranges

Reaction StageTemperature Range (°C)PurposeReference(s)
Initial Reagent Addition-25 to 5To minimize initial exotherm and control reaction rate.[9]
Main Reaction Phase0 to 60Varies by substrate; requires careful monitoring and cooling.[10]
Quenching-10 to 10To safely neutralize reactive species and control the quench exotherm.[9]

Table 2: Example Reagent Ratios and Addition Times

SubstrateThis compound (Equivalents)Addition TimeNotesReference(s)
2,4-Dichlorophenol~31.5 hoursMolten substrate added to the acid.[10]
Generic Substrate820 minutes (portion-wise)Substrate added to chilled acid at -25 °C.[9]
Long-Chain Alcohols~1 (Stoichiometric)Controlled, gradualReaction is rapid and goes to completion.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Large-Scale Chlorosulfonation

Objective: To safely perform a chlorosulfonation reaction on an aromatic substrate at scale, with a focus on controlling the exotherm.

Materials & Equipment:

  • Jacketed glass reactor with bottom outlet valve, appropriately sized for the reaction scale.

  • Overhead mechanical stirrer with a high-torque motor and a suitable impeller (e.g., pitched-blade turbine).

  • Thermostatic circulator (chiller) connected to the reactor jacket.

  • Calibrated temperature probe placed directly in the reaction mixture.

  • Addition funnel or syringe pump for controlled substrate/reagent addition.

  • Gas outlet connected to a scrubber system (e.g., containing a sodium hydroxide (B78521) solution) to neutralize HCl gas.

  • Emergency quench vessel containing a pre-chilled quenching agent (e.g., ice/water).

  • Appropriate Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, splash goggles, and a face shield.[3][11]

Procedure:

  • System Setup : Ensure the reactor is clean, dry, and inert (purged with nitrogen).[9] Connect all equipment and test for leaks.

  • Acid Charging & Cooling : Charge the reactor with the required amount of this compound. Begin stirring and cool the acid to the target initial temperature (e.g., 0 °C) using the circulator.

  • Controlled Addition : Begin the slow, dropwise addition of the aromatic substrate to the cooled, stirred this compound.[12]

  • Temperature Monitoring : Continuously monitor the internal reaction temperature. The addition rate must be carefully controlled to ensure the temperature does not exceed the pre-determined safety limit. The rate of addition should be such that the cooling system can comfortably remove the generated heat.[1]

  • Reaction Hold : Once the addition is complete, allow the reaction to stir at the control temperature for the required duration to ensure completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) by carefully quenching a small aliquot.

  • Quenching : Cool the reaction mixture to a lower temperature (e.g., <5 °C). Slowly and carefully transfer the reaction mixture into a separate, vigorously stirred vessel containing a pre-chilled quench solution (e.g., ice water).[9][10] This step is also highly exothermic and requires a robust cooling and stirring setup.

  • Work-up : Once the quench is complete, proceed with the product isolation and purification steps (e.g., filtration, extraction).

Protocol 2: Emergency Quenching of a Runaway Reaction

Objective: To rapidly and safely terminate a reaction exhibiting an uncontrolled exotherm. This protocol should be planned in advance.

Procedure:

  • Stop Addition & Maximize Cooling : Immediately stop all reagent feeds and set the cooling system to its maximum capacity.

  • Prepare Quench Agent : Ensure the pre-determined quenching agent (e.g., a large volume of ice water, a cold inert solvent) is ready in a separate, appropriately sized vessel with vigorous stirring.

  • Controlled Transfer : If possible and safe, slowly transfer the runaway reaction mixture into the quenching vessel via a pre-installed transfer line. Never add the quenching agent directly to the hot reactor , as this can cause a violent, explosive boiling of the quench agent. The goal is to add the hot reaction to a large excess of the cold quench medium.

  • Monitor : Observe the quenching process from a safe distance. Be prepared for rapid gas evolution and potential splashing.

  • Neutralize : Once the reaction is quenched and the temperature is stable, proceed with neutralization and disposal according to safety guidelines.

Visualizations

Logical & Experimental Workflows

Exotherm_Troubleshooting start Temperature Exceeds Set Point stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Lower Chiller Setpoint) start->enhance_cooling increase_stirring Increase Stirring Rate start->increase_stirring is_controlled Is Temperature Decreasing? stop_addition->is_controlled enhance_cooling->is_controlled increase_stirring->is_controlled resume_slowly Resume Addition at a Slower Rate is_controlled->resume_slowly  Yes emergency_quench Execute Emergency Quench Protocol is_controlled->emergency_quench No   continue_monitoring Continue Monitoring resume_slowly->continue_monitoring evacuate Evacuate Area & Alert Safety Team emergency_quench->evacuate

Caption: Troubleshooting workflow for a temperature excursion event.

Experimental_Setup cluster_0 Reaction Assembly cluster_1 Utility & Safety Systems reactor Jacketed Reactor T1: Temp Probe M: Overhead Stirrer scrubber Gas Scrubber (NaOH Solution) reactor->scrubber HCl Gas Off-gassing quench Emergency Quench Station (Ice Bath) reactor->quench Emergency Transfer Line addition Reagent Feed (Syringe Pump) addition->reactor Controlled Addition chiller Chiller/Heater Circulator chiller->reactor Cooling Fluid

Caption: Key components for a safe large-scale chlorosulfonation setup.

Parameter_Relationships heat_gen Rate of Heat Generation temp Reaction Temperature heat_gen->temp increases heat_rem Rate of Heat Removal heat_rem->temp decreases temp->heat_gen increases safety Reaction Safety temp->safety impacts add_rate Addition Rate add_rate->heat_gen increases mixing Mixing Efficiency mixing->heat_rem improves cooling Cooling Capacity cooling->heat_rem improves

Caption: Relationship between key parameters for exotherm control.

References

Technical Support Center: Material Compatibility for Reactors Using Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on material compatibility for reactors utilizing chlorosulfonic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work with this highly corrosive and reactive chemical.

Frequently Asked Questions (FAQs)

1. What are the primary material considerations for a reactor handling this compound?

Due to its extreme corrosivity (B1173158) and reactivity, selecting the right materials for your reactor is critical to ensure safety and experimental integrity. Key considerations include the material's resistance to uniform corrosion, pitting, and stress corrosion cracking. This compound is a strong dehydrating agent and reacts violently with water, producing corrosive hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) fumes.[1][2] Therefore, materials must be compatible not only with the acid itself but also with its potential decomposition products.

2. Which metallic materials are recommended for this compound service?

For applications involving this compound, highly corrosion-resistant alloys are necessary. Standard stainless steels like 304 and 316 are generally not recommended as they are susceptible to rapid corrosion.[3]

  • Highly Recommended:

    • Tantalum: Exhibits exceptional corrosion resistance to a wide range of aggressive chemicals, including this compound. It is often considered one of the most inert metals for such applications.[4][5][6][7][8]

    • Hastelloy C-276 (Alloy C-276): This nickel-chromium-molybdenum alloy is known for its outstanding performance in a wide variety of chemical process environments, including those with strong oxidizing and non-oxidizing acids.[9] It shows excellent resistance to pitting and stress-corrosion cracking.[9]

  • Recommended with Considerations:

    • Monel: This nickel-copper alloy can be suitable for certain applications involving this compound.[3]

    • Glass-Lined Steel: This composite material combines the strength of steel with the high corrosion resistance of glass.[10][11][12][13] It is a common choice for reactors handling highly corrosive substances like this compound.[2] However, the glass lining is susceptible to mechanical shock, thermal shock, and attack by certain chemicals, particularly hydrofluoric acid and hot, strong caustic solutions.[12]

3. What are the suitable non-metallic materials and elastomers for gaskets and seals in a this compound reactor?

Selecting compatible elastomers and polymers for sealing applications is crucial to prevent leaks, which can be extremely hazardous with this compound.

  • Recommended Polymers:

    • PTFE (Polytetrafluoroethylene): Generally considered resistant to this compound.[2]

    • PFA (Perfluoroalkoxy): Offers similar excellent chemical resistance to PTFE.

  • Recommended Elastomers:

    • FFKM (Perfluoroelastomer), such as Kalrez®: These elastomers offer the broadest range of chemical resistance among all elastomeric sealing materials and are an excellent choice for aggressive environments involving this compound.[14][15][16][17]

  • Not Recommended:

    • Most common elastomers such as Nitrile (NBR), EPDM, Silicone, and Neoprene are not suitable for service with this compound.[2]

Quantitative Corrosion Data

The following tables summarize available data on the corrosion resistance of various materials to this compound and its decomposition products. It is important to note that specific corrosion rates can vary significantly with temperature, concentration, and the presence of impurities.

Table 1: Corrosion Resistance of Metals in this compound

MaterialConcentrationTemperature (°C)Corrosion Rate (mm/year)Recommendation
Hastelloy C-276Not SpecifiedNot Specified< 0.1Recommended
MonelNot SpecifiedNot Specified< 0.1Recommended
Stainless Steel 304Not SpecifiedNot Specified> 1.0Not Recommended[3]
Stainless Steel 316Not SpecifiedNot Specified> 1.0Not Recommended[3]
Carbon SteelNot SpecifiedNot Specified> 1.0Not Recommended[3]
AluminumNot SpecifiedNot Specified> 1.0Not Recommended[3]
CopperNot SpecifiedNot Specified> 1.0Not Recommended[3]

Table 2: Corrosion Resistance of Hastelloy C-276 in Hydrochloric and Sulfuric Acid (Decomposition Products)

AcidConcentrationTemperature (°C)Corrosion Rate (mm/year)
Hydrochloric Acid1% (boiling)100~0.34
Hydrochloric Acid20%100~3.91
Sulfuric Acid0.5 MRoom Temp~0.39[18]
Phosphoric Acid85%100~0.13

Data for Hydrochloric, and Phosphoric Acid from a study on Alloy C276.[19]

Note: The data in Table 2 is for the individual decomposition products of this compound and should be used as a guideline. The actual corrosion in a this compound environment may differ.

Troubleshooting Guides

Issue 1: Unexpected Corrosion or Material Degradation

Symptoms:

  • Discoloration of the reactor internals.

  • Pitting or etching of metallic surfaces.

  • Visible signs of degradation on non-metallic components.

  • Presence of metallic ions in the reaction mixture.

Possible Causes & Solutions:

CauseSolution
Incorrect Material Selection: The reactor material is not suitable for the specific operating conditions (temperature, concentration).Immediately halt the experiment. Review material compatibility data and select a more resistant material such as Hastelloy C-276, Tantalum, or glass-lined steel.
Reaction with Moisture: Ingress of moisture into the reactor, leading to the formation of highly corrosive HCl and H₂SO₄.Ensure the reactor and all reagents are thoroughly dried before use. Operate under an inert atmosphere (e.g., nitrogen or argon). Check for leaks in seals and fittings.
Localized Corrosion: Crevice or pitting corrosion occurring at specific sites.Inspect welds, gasket surfaces, and areas under deposits for signs of localized attack. Ensure smooth surfaces and avoid sharp corners in the reactor design.
Contamination: Presence of impurities in the this compound or reactants that accelerate corrosion.Use high-purity reagents. Analyze the composition of the this compound if contamination is suspected.
Issue 2: Seal or Gasket Failure

Symptoms:

  • Visible leakage of liquid or fumes from reactor joints.

  • Drop in reactor pressure.

  • Swelling, cracking, or dissolution of seal materials.[8]

Possible Causes & Solutions:

CauseSolution
Chemical Incompatibility: The seal or gasket material is being chemically attacked by the this compound.[8]Replace the seal with a more chemically resistant material like FFKM (e.g., Kalrez®) or PTFE. Consult chemical resistance charts for appropriate material selection.
High Temperature Degradation: The operating temperature exceeds the service limit of the elastomer.Select a seal material with a higher temperature rating. Consider active cooling of the seal area if possible.
Improper Installation or Gland Design: The seal is not correctly seated or the gland dimensions are incorrect, leading to mechanical failure.Follow the manufacturer's guidelines for seal installation. Ensure the gland is designed to the correct specifications for the chosen seal.
Extrusion: The seal material is being forced into the clearance gap under high pressure.Use a higher durometer (harder) elastomer or install a back-up ring to prevent extrusion.
Issue 3: Damage to Glass-Lined Reactors

Symptoms:

  • Chipping, cracking, or "spalling" of the glass lining.

  • Loss of the smooth, glossy surface of the glass.

  • Corrosion of the underlying steel.

Possible Causes & Solutions:

CauseSolution
Mechanical Shock: Impact from dropping tools or other objects into the reactor.Implement strict protocols for handling tools and equipment around the reactor. Use soft, non-metallic tools when working inside the vessel.
Thermal Shock: Rapid changes in temperature that exceed the glass lining's tolerance.[12]Adhere to the manufacturer's specified maximum heating and cooling rates. Introduce hot or cold fluids gradually.
Chemical Attack: Exposure to chemicals that are incompatible with the glass lining (e.g., hydrofluoric acid, hot concentrated alkalis).[12]Verify the compatibility of all reactants and cleaning agents with the glass lining. Be aware that some reactions can generate incompatible byproducts.
Abrasion: Hard, sharp particles in the reaction mixture are eroding the glass surface.Filter reactants to remove abrasive solids if possible. Consider using a different agitator design that minimizes abrasive wear.

Experimental Protocols

Protocol 1: Material Compatibility Testing for Metals (Based on ASTM G31)

This protocol outlines a procedure for determining the corrosion rate of metallic materials in this compound through immersion testing.[1][3][14][20][21]

1. Specimen Preparation:

  • Cut metallic coupons to a standard size (e.g., 50mm x 25mm x 3mm).
  • Drill a hole for mounting.
  • Polish the specimens to a uniform surface finish.
  • Clean the specimens with a suitable solvent (e.g., acetone), dry, and accurately weigh to four decimal places.
  • Measure the dimensions of each specimen to calculate the surface area.

2. Test Apparatus:

  • Use a glass reaction vessel with a lid that has ports for a condenser, temperature probe, and specimen holder.
  • The specimen holder should be made of an inert material (e.g., PTFE) to insulate the specimen from the rest of the apparatus.
  • A temperature-controlled bath or heating mantle is required to maintain a constant test temperature.

3. Test Procedure:

  • Carefully pour the this compound into the reaction vessel in a fume hood.
  • Mount the weighed specimen on the holder and immerse it completely in the acid.
  • Assemble the apparatus, including the condenser, and bring the acid to the desired test temperature.
  • Maintain the temperature for the duration of the test (e.g., 24, 48, or 96 hours).
  • After the test period, carefully remove the specimen, rinse with a suitable solvent, and dry.
  • Clean the specimen to remove any corrosion products according to ASTM G1 procedures. This may involve chemical or mechanical cleaning methods.
  • After cleaning, re-weigh the specimen to determine the mass loss.

4. Corrosion Rate Calculation:

  • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:
  • K = a constant (8.76 × 10⁴)
  • W = mass loss in grams
  • A = surface area in cm²
  • T = exposure time in hours
  • D = density of the material in g/cm³

Protocol 2: Material Compatibility Testing for Polymers and Elastomers (Based on ISO 175)

This protocol describes a method to assess the effect of this compound on plastic and elastomeric materials.[4][15][22][23][24]

1. Specimen Preparation:

  • Prepare test specimens of a standard shape and size as defined in the relevant material specification.
  • Condition the specimens at a standard temperature and humidity.
  • Measure the initial mass, dimensions (length, width, thickness), and hardness (for elastomers) of each specimen.

2. Test Procedure:

  • Place the specimens in a suitable glass container and ensure they are fully immersed in the this compound without touching each other.
  • Seal the container and place it in a temperature-controlled environment for a specified duration.
  • After the immersion period, remove the specimens from the acid.
  • Blot the specimens dry with a soft cloth.

3. Evaluation of Changes:

  • Immediately after removal and blotting, re-measure the mass, dimensions, and hardness of the specimens.
  • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or dissolution.
  • Calculate the percentage change in mass, dimensions, and hardness.
  • Optionally, mechanical properties such as tensile strength and elongation can be tested after immersion and compared to the properties of unexposed specimens.

Visualizations

MaterialSelectionWorkflow Material Selection Workflow for this compound Reactors start Define Operating Conditions (Temperature, Pressure, Concentration) metal_vs_nonmetal Initial Screening: Metals vs. Glass-Lined Steel start->metal_vs_nonmetal metal_choice Select High-Resistance Alloy metal_vs_nonmetal->metal_choice High pressure/ temperature glass_choice Select Glass-Lined Steel metal_vs_nonmetal->glass_choice Cost-effective/ proven technology seal_material Select Gasket/Seal Material metal_choice->seal_material glass_choice->seal_material ffkm_ptfe FFKM or PTFE seal_material->ffkm_ptfe High chemical resistance needed other_elastomer Other Elastomers (Not Recommended) seal_material->other_elastomer Lower performance (High Risk) testing Perform Compatibility Testing (ASTM G31 / ISO 175) ffkm_ptfe->testing final_selection Final Material Specification testing->final_selection

Caption: Material Selection Workflow.

Caption: Reactor Troubleshooting Logic.

References

Technical Support Center: Work-up Procedures for Chlorosulfonic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorosulfonic acid reaction mixtures. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during the work-up of a this compound reaction?

A1: this compound reacts violently and exothermically with water, releasing large volumes of corrosive hydrogen chloride (HCl) gas.[1][2] Therefore, all work-up procedures must be conducted in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3] Always add the reaction mixture slowly to a large excess of ice or an ice/water slurry with vigorous stirring to dissipate the heat effectively.[1][2][4] Never add water directly to the reaction mixture.[3]

Q2: How do I properly quench a reaction mixture containing excess this compound?

A2: The standard and safest method for quenching a this compound reaction is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with efficient mechanical stirring.[1][2][5] This method helps to control the highly exothermic hydrolysis of the excess acid.[4] The large surface area and latent heat of fusion of the ice help to absorb the heat generated, preventing a dangerous temperature increase and excessive fuming of HCl gas.[4] It is crucial to perform this operation in a well-ventilated fume hood.[1]

Q3: My desired sulfonyl chloride product is hydrolyzing during the aqueous work-up. How can I minimize this?

A3: Sulfonyl chlorides are susceptible to hydrolysis, which can significantly reduce the yield.[2][6] To minimize hydrolysis, the aqueous work-up should be performed as quickly as possible and at low temperatures.[6] After quenching the reaction on ice, the product should be separated from the acidic aqueous layer promptly.[2] If the product is a solid, it can be collected by suction filtration and washed with cold water.[1] If it is an oil or dissolved in an organic solvent, the layers should be separated without delay.[2]

Q4: What is the best way to neutralize the acidic aqueous layer after quenching?

A4: The acidic aqueous layer, containing sulfuric acid and hydrochloric acid, can be neutralized by the slow and careful addition of a base. A saturated solution of sodium bicarbonate (NaHCO₃) is a common choice, as it is a weak base and the evolution of carbon dioxide gas provides a visual endpoint.[7][8] However, this must be done cautiously to avoid excessive foaming.[7] Alternatively, a dilute solution of sodium hydroxide (B78521) (NaOH) can be used, but the addition must be slow and with cooling to manage the heat of neutralization.[9][10]

Q5: I am observing the formation of a significant amount of diaryl sulfone as a byproduct. How can this be avoided?

A5: The formation of diaryl sulfone is a common side reaction, particularly if the aromatic substrate is reactive and the reaction temperature is not well-controlled.[2] To minimize this, the aromatic compound should be added slowly to an excess of cold this compound, ensuring that the acid is always in excess throughout the addition.[2][6] Maintaining a low reaction temperature is also critical.[5]

Troubleshooting Guides

Problem 1: Low Yield of Sulfonyl Chloride

Q: My overall yield of the desired sulfonyl chloride is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[5] Ensure a sufficient excess of this compound is used to drive the reaction to completion.[5]

  • Product Hydrolysis During Work-up:

    • Cause: Prolonged contact of the sulfonyl chloride with the aqueous acidic environment.[2][6]

    • Solution: Perform the quenching and phase separation steps as quickly as possible, always maintaining a low temperature.[6] If your product is a solid, filter it immediately after quenching. If it is an oil or in solution, separate the layers promptly.[1][2]

  • Losses During Extraction:

    • Cause: Insufficient phase separation or emulsion formation.

    • Solution: Use an adequate volume of a suitable organic solvent for extraction and perform multiple extractions to ensure complete recovery. If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.[11]

Problem 2: Product is an Oil Instead of a Solid

Q: The literature reports my sulfonyl chloride as a solid, but I am obtaining it as an oil. What could be the reason?

A: This issue is often due to the presence of impurities that depress the melting point.

  • Cause: Residual solvent, unreacted starting material, or byproducts. Incomplete hydrolysis of excess this compound can also lead to an oily product.[5]

  • Solution:

    • Thorough Work-up: Ensure the reaction mixture is quenched on a sufficient amount of ice with vigorous stirring to completely hydrolyze the excess this compound.[5]

    • Purification: The most effective way to obtain a solid product is through purification. Recrystallization from a suitable solvent system (e.g., toluene/hexanes, dichloromethane (B109758)/hexanes) is a common and effective method.[5]

Problem 3: Difficulty in Isolating the Product After Quenching

Q: After quenching the reaction mixture, I am having trouble isolating my product. It forms a very fine precipitate that is difficult to filter, or it seems to remain in the aqueous solution.

A: Isolation problems can be frustrating but can often be resolved with procedural adjustments.

  • Fine Precipitate:

    • Cause: Rapid precipitation upon quenching can lead to very small particle sizes.

    • Solution: After quenching, allow the slurry to stir in the cold for a period to allow the particles to agglomerate, which can improve filtration. Using a filter aid like Celite® may also be beneficial, although this will require subsequent extraction of the product from the filter cake.

  • Product Remains in Solution:

    • Cause: The product may have some solubility in the acidic aqueous work-up solution.

    • Solution: If the product is not precipitating, it may need to be extracted with a suitable organic solvent such as dichloromethane or diethyl ether.[12][13] Perform multiple extractions to ensure complete recovery.

Experimental Protocols

General Protocol for Chlorosulfonation of an Aromatic Compound and Work-up

This protocol is a general guideline and may need to be adapted for specific substrates.

  • Reaction Setup: In a round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place the this compound (typically 3-5 molar equivalents). Cool the flask in an ice-water bath to 0-5 °C.[2]

  • Addition of Substrate: Slowly add the aromatic compound (1 molar equivalent) to the stirred this compound, maintaining the internal temperature between 20-25 °C.[2]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete as monitored by TLC or HPLC.[2]

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring in a fume hood.[1][2]

  • Isolation:

    • If the product is a solid: Collect the precipitate by suction filtration, wash it with cold water, and air-dry.[1]

    • If the product is an oil: Separate the oily layer from the aqueous layer as quickly as possible. The aqueous layer can be extracted with an organic solvent (e.g., carbon tetrachloride, dichloromethane) to recover any dissolved product.[2]

  • Washing (for oily products): Combine the organic layers and wash with a dilute sodium carbonate or bicarbonate solution to remove residual acid, followed by a wash with brine.[2][7]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure.[12]

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by vacuum distillation.[1][6]

Quantitative Data Summary

ParameterValue/RangeReactantsNotesReference(s)
Molar Ratio
This compound : Acetanilide (B955)~5 : 1Acetanilide, this compoundA large excess of this compound is used.[1]
This compound : Benzene3 : 1Benzene, this compoundAn excess of this compound is used to drive the reaction and minimize sulfone formation.[2]
Reaction Temperature
Addition of Acetanilide12-15 °CAcetanilide, this compoundTemperature is maintained with a cooling bath.[1]
Addition of Benzene20-25 °CBenzene, this compoundTemperature is controlled with cold water.[2]
Reaction Completion60 °CAcetanilide, this compoundHeated for two hours after addition is complete.[1]
Yield
Crude p-acetaminobenzenesulfonyl chloride77-81%Acetanilide, this compoundBased on the amount of acetanilide used.[1]
Benzenesulfonyl chloride75-77%Benzene, this compoundAfter distillation.[2]

Visualizations

experimental_workflow General Work-up Workflow for this compound Reactions cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reaction Chlorosulfonation Reaction Mixture quench Pour onto Ice/Water reaction->quench Slowly, with stirring isolate Isolate Crude Product quench->isolate Filtration (solid) or Separation (oil) neutralize Neutralize Aqueous Layer quench->neutralize Dispose of waste extract Extract with Organic Solvent isolate->extract If product is an oil or soluble purify Recrystallization or Distillation isolate->purify If product is a solid wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate concentrate->purify product Pure Sulfonyl Chloride purify->product

Caption: A general workflow for the work-up of this compound reaction mixtures.

troubleshooting_workflow Troubleshooting Low Yield start Low Yield Observed check_reaction Check for Complete Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Increase temperature cautiously - Ensure excess this compound incomplete->optimize_reaction end Improved Yield optimize_reaction->end check_hydrolysis Suspect Product Hydrolysis? complete->check_hydrolysis hydrolysis Yes check_hydrolysis->hydrolysis no_hydrolysis No check_hydrolysis->no_hydrolysis optimize_workup Optimize Work-up: - Work quickly - Maintain low temperature - Prompt phase separation hydrolysis->optimize_workup optimize_workup->end check_extraction Check Extraction Efficiency no_hydrolysis->check_extraction inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction Yes check_extraction->end No, extraction is efficient optimize_extraction Optimize Extraction: - Use appropriate solvent - Increase solvent volume - Perform multiple extractions - Break emulsions with brine inefficient_extraction->optimize_extraction optimize_extraction->end

Caption: A decision tree for troubleshooting low yields in sulfonyl chloride synthesis.

References

Technical Support Center: Minimizing Sulfone Formation in Chlorosulfonation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the formation of undesired sulfone byproducts during chlorosulfonation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sulfone byproduct formation in chlorosulfonation?

A1: The formation of diaryl sulfone is a common side reaction in chlorosulfonation. It primarily occurs when the aromatic compound reacts with the initially formed arylsulfonyl chloride. This subsequent reaction is a type of Friedel-Crafts reaction where the sulfonyl chloride acts as the electrophile.

Q2: How does reaction temperature influence sulfone formation?

A2: Higher reaction temperatures generally lead to an increase in the rate of the secondary reaction that forms the sulfone byproduct. Maintaining a low and controlled temperature throughout the reaction is crucial for minimizing this side reaction. For instance, in the chlorosulfonation of toluene, lower temperatures (e.g., 0-5 °C) favor the kinetic product (ortho-isomer) and help reduce sulfone formation, while higher temperatures (e.g., 70-80 °C) favor the thermodynamic product (para-isomer) but can also increase the likelihood of sulfone formation.

Q3: What is the role of the stoichiometry of chlorosulfonic acid in controlling the reaction?

A3: Using a sufficient excess of this compound is a key strategy to minimize sulfone formation.[1] An excess of the chlorosulfonating agent ensures that the aromatic substrate is consumed in the primary reaction to form the desired sulfonyl chloride, reducing its availability to react with the product to form a sulfone. For many preparations, a molar ratio of at least 3:1 of this compound to the aromatic compound is recommended.[2]

Q4: Does the order of addition of reagents matter?

A4: Yes, the order of addition is critical. The aromatic compound should always be added slowly to the chilled this compound. This ensures that the aromatic compound is always in the presence of a large excess of the chlorosulfonating agent, which favors the formation of the sulfonyl chloride over the sulfone.

Q5: Are there any additives or catalysts that can suppress sulfone formation?

A5: Yes, certain additives can inhibit sulfone formation. For example, the addition of sulfamic acid has been shown to act as a catalyst that can improve the yield of the desired aromatic sulfonyl chloride and suppress the formation of sulfone byproducts.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Significant amount of sulfone byproduct observed in product mixture (e.g., by NMR or LC-MS). 1. Insufficient excess of this compound: This allows the aromatic substrate to react with the newly formed sulfonyl chloride.1. Increase the molar excess of this compound. A ratio of 3:1 to 5:1 (this compound:aromatic compound) is a good starting point.[2]
2. High reaction temperature: Elevated temperatures provide the activation energy for the sulfone-forming side reaction.2. Maintain a low reaction temperature, typically between 0 °C and 15 °C, throughout the addition of the aromatic compound.[2]
3. Incorrect order of addition: Adding this compound to the aromatic compound creates localized areas of high aromatic concentration, promoting sulfone formation.3. Always add the aromatic compound slowly to the cooled, stirred this compound.
Low yield of the desired sulfonyl chloride. 1. Hydrolysis of the product: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid during workup.1. Perform the aqueous workup quickly and with ice-cold water. Ensure all glassware is dry before starting the reaction.
2. Incomplete reaction: The reaction may not have gone to completion.2. After the initial addition at low temperature, consider allowing the reaction to warm to room temperature or gently heating (e.g., to 60-70°C) for a defined period to ensure complete conversion.[2][3]
Difficulty in purifying the sulfonyl chloride from the sulfone byproduct. Similar polarities of the sulfonyl chloride and the sulfone: This can make separation by column chromatography challenging.1. If the sulfonyl chloride is a solid, recrystallization can be an effective purification method. 2. Optimize chromatographic conditions (e.g., solvent system, gradient) to improve separation.

Experimental Protocols

Detailed Experimental Protocol for the Chlorosulfonation of Acetanilide (B955)

This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[2]

Materials:

  • Acetanilide (0.5 mole, 67.5 g)

  • This compound (2.49 moles, 165 mL, 290 g)

  • Ice

  • Water

  • Benzene (for recrystallization)

Equipment:

  • 500-mL round-bottomed flask

  • Mechanical stirrer

  • Cooling bath

  • Heating mantle

  • Suction funnel

  • Apparatus for gas absorption (optional, for HCl gas)

Procedure:

  • Preparation: In a fume hood, equip a 500-mL round-bottomed flask with a mechanical stirrer. Place the flask in a cooling bath.

  • Charging the Reagent: Carefully add 290 g (165 mL) of this compound to the flask.[2]

  • Cooling: Cool the this compound to approximately 12–15 °C using running water in the cooling bath.[2]

  • Addition of Acetanilide: While stirring, gradually add 67.5 g (0.5 mole) of acetanilide to the cooled this compound. The addition should take about 15 minutes, maintaining the temperature at around 15 °C.[2] Note: Significant volumes of hydrogen chloride gas are evolved during this step.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C for two hours to ensure the reaction goes to completion. The disappearance of tiny bubbles of HCl indicates the reaction is complete.[2]

  • Workup: Carefully and slowly pour the syrupy reaction mixture into 1 kg of crushed ice with stirring. This step should also be performed in a fume hood due to the vigorous reaction and evolution of HCl.

  • Isolation of Crude Product: Collect the solid p-acetamidobenzenesulfonyl chloride that precipitates by suction filtration. Wash the solid with cold water. The yield of the crude product is typically 90–95 g (77–81% of the theoretical amount).[2]

  • Purification (Optional): To obtain a pure product, the crude material can be dried and then recrystallized from dry benzene. The purified product should be colorless prisms with a melting point of 149 °C.[2]

Visualizations

Factors Influencing Sulfone Formation

G cluster_factors Factors Promoting Sulfone Formation cluster_mitigation Strategies to Minimize Sulfone Formation HighTemp High Reaction Temperature SulfoneFormation Diaryl Sulfone Formation HighTemp->SulfoneFormation LowStoichiometry Insufficient Excess of This compound LowStoichiometry->SulfoneFormation IncorrectAddition Incorrect Order of Addition IncorrectAddition->SulfoneFormation LowTemp Maintain Low Temperature (0-15 °C) HighStoichiometry Use Sufficient Excess of This compound (≥ 3:1) CorrectAddition Add Aromatic Compound to Acid Additives Use Sulfone Inhibitors (e.g., Sulfamic Acid) SulfoneFormation->LowTemp SulfoneFormation->HighStoichiometry SulfoneFormation->CorrectAddition SulfoneFormation->Additives

Caption: Logical relationship between factors promoting sulfone formation and mitigation strategies.

Experimental Workflow for Chlorosulfonation

G start Start setup Set up Reaction Flask with Stirrer and Cooling Bath start->setup add_csa Add this compound to Flask setup->add_csa cool Cool this compound to 0-15 °C add_csa->cool add_aromatic Slowly Add Aromatic Compound cool->add_aromatic react_low_temp React at Low Temperature add_aromatic->react_low_temp react_warm Warm to Room Temp or Heat to 60-70 °C react_low_temp->react_warm quench Pour Reaction Mixture onto Ice react_warm->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Crude Product wash->dry purify Recrystallize (Optional) dry->purify end End dry->end purify->end

Caption: A generalized experimental workflow for a typical chlorosulfonation reaction.

References

Technical Support Center: Analysis of Residual Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for analytical techniques used to detect residual chlorosulfonic acid (CSA) in research and pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: Why is the direct analysis of residual this compound challenging?

A1: Direct analysis of this compound is difficult due to its high reactivity. It readily hydrolyzes in the presence of moisture to form sulfuric acid and hydrochloric acid. This instability makes it incompatible with many standard chromatographic systems and can lead to inaccurate results.[1] Therefore, indirect methods are typically employed for its quantification at residual levels.

Q2: What are the primary analytical strategies for determining residual this compound?

A2: The two main strategies for quantifying residual this compound are:

  • Indirect Analysis by Ion Chromatography (IC): This method involves the controlled hydrolysis of this compound to sulfate (B86663) and chloride ions, which are then quantified by ion chromatography. The molar equivalence of these ions is used to calculate the original amount of this compound.

  • Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS): This technique involves reacting this compound with a derivatizing agent, such as an alcohol, to form a more stable and volatile compound that can be analyzed by GC-MS.[2]

Q3: How do I prepare a sample containing a drug substance for residual this compound analysis?

A3: Sample preparation is critical to ensure accurate analysis and prevent damage to analytical instruments. The sample should be dissolved in a suitable aprotic organic solvent, such as anhydrous acetonitrile (B52724) or dichloromethane, to prevent premature hydrolysis of the this compound. It is crucial to work in a low-moisture environment, for example, by using a glove box or dry inert gas blanketing.

Analytical Methodologies and Protocols

Method 1: Indirect Analysis by Ion Chromatography (IC)

This method is based on the stoichiometric hydrolysis of this compound to hydrochloric acid and sulfuric acid. The resulting chloride and sulfate ions are then quantified by ion chromatography with conductivity detection.

Experimental Protocol:

  • Sample Preparation and Hydrolysis:

    • Accurately weigh approximately 100 mg of the drug substance into a clean, dry vial.

    • Dissolve the sample in 10 mL of a suitable anhydrous aprotic solvent.

    • In a separate, sealed vial, carefully add 1 mL of the sample solution to 9 mL of ultra-pure water.

    • Vortex the mixture for 1 minute to ensure complete hydrolysis of any residual this compound.

    • Filter the aqueous solution through a 0.22 µm syringe filter compatible with aqueous solutions.

  • IC System Conditions:

    • Analytical Column: A high-capacity anion exchange column suitable for the separation of inorganic anions (e.g., Dionex IonPac™ AS18 or equivalent).

    • Guard Column: A compatible guard column to protect the analytical column.

    • Eluent: 20-30 mM Potassium Hydroxide (KOH) prepared with deionized water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 25 µL.

    • Detection: Suppressed conductivity.

    • Run Time: Approximately 15-20 minutes, ensuring complete elution of the sulfate peak.

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of chloride and sulfate in ultra-pure water. The concentration range should bracket the expected levels in the sample.

    • Generate a calibration curve for both chloride and sulfate by plotting peak area against concentration.

  • Calculation:

    • Quantify the molar concentration of chloride and sulfate in the sample from the calibration curves.

    • The molar concentration of this compound is equivalent to the molar concentration of chloride and sulfate, based on the 1:1:1 stoichiometry of the hydrolysis reaction.

Quantitative Data Summary (IC Method)

ParameterChlorideSulfate
Typical Retention Time 3-5 min8-12 min
Limit of Detection (LOD) 0.02 mg/L0.03 mg/L
Limit of Quantification (LOQ) 0.07 mg/L0.1 mg/L
Linearity (r²) >0.999>0.999
Recovery 95-105%95-105%
Method 2: Derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the conversion of this compound to a stable ester derivative, typically methyl chlorosulfonate, by reaction with methanol (B129727). The derivative is then analyzed by GC-MS.

Experimental Protocol:

  • Derivatization:

    • In a dry, sealed vial under an inert atmosphere, dissolve approximately 50 mg of the drug substance in 1 mL of anhydrous dichloromethane.

    • Add 100 µL of anhydrous methanol to the sample solution.

    • Gently swirl the vial and allow the reaction to proceed at room temperature for 15 minutes.

    • The reaction mixture can be directly injected into the GC-MS system.

  • GC-MS System Conditions:

    • GC Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless injection).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold at 250°C for 5 minutes.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

    • Detection: Scan mode (m/z 35-300) for identification and selected ion monitoring (SIM) mode for quantification. Key ions for methyl chlorosulfonate include m/z 132 (M+), 97, and 63.

  • Calibration:

    • Prepare calibration standards by derivatizing known amounts of this compound in the same manner as the sample.

    • Generate a calibration curve by plotting the peak area of the characteristic ion against the concentration.

Quantitative Data Summary (GC-MS Method)

ParameterMethyl Chlorosulfonate
Typical Retention Time 6-8 min
Limit of Detection (LOD) 0.1 ppm
Limit of Quantification (LOQ) 0.3 ppm
Linearity (r²) >0.998
Recovery 90-110%

Troubleshooting Guides

Ion Chromatography (IC) Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing for Sulfate Peak Secondary interactions with the stationary phase.[3][4] Column contamination with metal ions.[5]Ensure the mobile phase pH is appropriate.[3][4] Use a column with a different stationary phase chemistry. Clean the column according to the manufacturer's instructions.
Poor Peak Resolution Inappropriate eluent concentration or pH.[5] Column degradation.Optimize the eluent concentration. Verify the pH of the eluent. Replace the column if performance does not improve.
Baseline Drift Temperature fluctuations.[5] Contaminated eluent.Use a column oven to maintain a stable temperature.[5] Prepare fresh eluent with high-purity water.
No Peaks or Low Signal Leak in the system.[5] Incorrect eluent concentration.[5] Suppressor malfunction.Check all connections for leaks.[5] Verify the eluent preparation. Check the suppressor performance according to the manufacturer's guide.
GC-MS Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
No Derivatization Product Peak Incomplete derivatization reaction due to moisture.[6] Degradation of the derivatizing agent.Ensure all solvents and reagents are anhydrous. Use freshly opened derivatizing agent.
Peak Tailing Active sites in the GC inlet liner or column.[6]Use a deactivated inlet liner. Trim the front end of the GC column (10-20 cm).
Poor Reproducibility Inconsistent derivatization. Sample degradation in the inlet.Ensure consistent reaction times and temperatures. Optimize the inlet temperature to prevent degradation.
Ghost Peaks Carryover from previous injections. Contaminated syringe or rinse solvent.Perform a blank injection with the solvent. Clean the syringe and replace the rinse solvent.

Visualizations

experimental_workflow_IC cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_calc Calculation weigh Weigh Drug Substance dissolve Dissolve in Anhydrous Aprotic Solvent weigh->dissolve hydrolyze Hydrolyze in Water dissolve->hydrolyze filter Filter Sample hydrolyze->filter inject Inject into IC System filter->inject separate Anion Exchange Separation inject->separate detect Suppressed Conductivity Detection separate->detect quantify Quantify Chloride and Sulfate detect->quantify calculate Calculate Molar Equivalence to Determine CSA quantify->calculate

Caption: Workflow for the indirect analysis of residual this compound by Ion Chromatography.

experimental_workflow_GCMS cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_calc Calculation weigh Weigh Drug Substance dissolve Dissolve in Anhydrous Dichloromethane weigh->dissolve derivatize Add Anhydrous Methanol (Derivatization) dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Capillary GC Separation inject->separate detect Mass Spectrometry Detection (SIM) separate->detect quantify Quantify Methyl Chlorosulfonate detect->quantify calculate Calculate Original CSA Concentration quantify->calculate

Caption: Workflow for the analysis of residual this compound by GC-MS after derivatization.

troubleshooting_logic cluster_ic Ion Chromatography cluster_gcms GC-MS start Analytical Issue Encountered ic_issue IC Peak Problem? start->ic_issue IC Method gcms_issue GC-MS Problem? start->gcms_issue GC-MS Method peak_tail Peak Tailing? ic_issue->peak_tail Yes no_peak No/Low Peaks? ic_issue->no_peak No check_ph Check Mobile Phase pH peak_tail->check_ph Yes clean_col Clean/Replace Column peak_tail->clean_col No Improvement check_leaks Check for Leaks no_peak->check_leaks Yes check_supp Check Suppressor no_peak->check_supp No Leaks no_deriv No Deriv. Peak? gcms_issue->no_deriv Yes poor_repro Poor Reproducibility? gcms_issue->poor_repro No check_moisture Ensure Anhydrous Conditions no_deriv->check_moisture Yes opt_inlet Optimize Inlet Temperature poor_repro->opt_inlet Yes

References

Validation & Comparative

A Comparative Guide to Aromatic Sulfonation: Chlorosulfonic Acid vs. Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sulfonation of aromatic compounds is a critical transformation in the synthesis of pharmaceuticals, dyes, and detergents. The choice of sulfonating agent is paramount to achieving desired yields, purity, and functionalization. This guide provides an objective, data-driven comparison between two common reagents: chlorosulfonic acid and sulfuric acid, focusing on their performance, reaction mechanisms, and experimental protocols.

Overview of Reagents and Reactivity

Aromatic sulfonation is an electrophilic aromatic substitution (EAS) reaction that introduces a sulfonic acid group (-SO₃H) onto an aromatic ring.

  • Sulfuric Acid (H₂SO₄) : A widely used and cost-effective reagent. The reaction typically requires concentrated or "fuming" sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in H₂SO₄.[1][2] The reaction is often slow and requires elevated temperatures. A key characteristic is its reversibility, which allows the sulfonic acid group to be used as a temporary blocking group to direct other substitutions.[1][3]

  • This compound (ClSO₃H) : A highly reactive liquid reagent that is a derivative of sulfuric acid. It is a more powerful sulfonating agent than sulfuric acid alone and often allows for milder reaction conditions.[4] A significant feature of this compound is its ability to produce aromatic sulfonyl chlorides directly when used in excess, which are valuable intermediates for synthesizing sulfonamides and other derivatives.[4][5]

Reaction Mechanism

The fundamental mechanism for both reagents is electrophilic aromatic substitution. However, the nature of the active electrophile differs, which accounts for the observed differences in reactivity.

Sulfonation with Sulfuric Acid:

The active electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[3] In concentrated sulfuric acid, SO₃ is present in equilibrium. The use of oleum (B3057394) increases the concentration of SO₃, thereby accelerating the reaction.[1] The reaction with water as a byproduct means the equilibrium must be driven forward, often by heating or using a dehydrating agent.[6][7]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation 2H2SO4 2 H₂SO₄ SO3 SO₃ (Electrophile) 2H2SO4->SO3 Equilibrium H3O+ H₃O⁺ HSO4- HSO₄⁻ SO3->H3O+ SO3->HSO4- Benzene Benzene Ring Sigma Arenium Ion (Sigma Complex) Benzene->Sigma + SO₃ Product Benzenesulfonic Acid Sigma->Product - H⁺ (Restores Aromaticity)

Caption: Mechanism of Aromatic Sulfonation with Sulfuric Acid.

Sulfonation with this compound:

This compound is a more potent electrophile. The reaction can proceed via the intact molecule or through electrophiles generated in situ. When an excess of the reagent is used, the initially formed sulfonic acid is converted to the corresponding sulfonyl chloride.[5] This process is generally faster and less reversible than sulfonation with sulfuric acid.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Formation of Sulfonic Acid cluster_2 Step 3: Chlorosulfonation (with excess reagent) Benzene Benzene Ring Sigma1 Arenium Ion Intermediate Benzene->Sigma1 + ClSO₃H Reagent ClSO₃H (Electrophile) Product1 Benzenesulfonic Acid Sigma1->Product1 - HCl Product2 Benzenesulfonyl Chloride Product1->Product2 + ClSO₃H - H₂SO₄ G A Setup Apparatus (Flask, Stirrer, Condenser) B Add Aromatic Substrate (& Solvent if applicable) A->B C Cool Reaction Mixture (e.g., Ice Bath) B->C D Slowly Add Sulfonating Agent (H₂SO₄ or ClSO₃H) C->D E Stir at Controlled Temperature for Specified Time D->E F Reaction Quench (e.g., Pour onto Ice) E->F G Workup & Isolation (Extraction, Washing, Drying, Evaporation) F->G H Final Product G->H

References

A Comparative Guide to Sulfonating Agents: Chlorosulfonic Acid vs. Sulfur Trioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a sulfonic acid group into an organic molecule is a cornerstone of synthetic chemistry, with broad applications in the pharmaceutical, detergent, and dye industries. The choice of sulfonating agent is critical and can significantly impact reaction efficiency, product purity, and the overall safety and environmental profile of a process. This guide provides an in-depth, objective comparison of two of the most powerful and widely used sulfonating agents: chlorosulfonic acid (ClSO₃H) and sulfur trioxide (SO₃). We will delve into their reactivity, reaction mechanisms, and practical applications, supported by experimental data and detailed protocols to aid in your research and development endeavors.

At a Glance: Key Differences and Properties

A summary of the fundamental properties of this compound and sulfur trioxide is presented below, highlighting the key distinctions that influence their use in sulfonation reactions.

PropertyThis compound (ClSO₃H)Sulfur Trioxide (SO₃)
Physical State Colorless to yellowish fuming liquidColorless liquid or solid (polymeric forms)
Boiling Point 151-152 °C44.8 °C (monomer)
Reactivity Highly reactive, strong acid and dehydrating agentExtremely reactive, powerful Lewis acid
Primary Use Sulfonation and chlorosulfonationSulfonation
Byproducts Hydrogen chloride (HCl), Sulfuric acid (H₂SO₄)Minimal, primarily sulfuric acid upon quenching
Handling Corrosive, reacts violently with waterHighly corrosive, reacts violently with water, requires specialized handling

Performance Comparison: A Deeper Dive

The choice between this compound and sulfur trioxide often depends on the specific requirements of the synthesis, including the desired product (sulfonic acid vs. sulfonyl chloride), the sensitivity of the substrate, and the scale of the reaction.

Reactivity and Selectivity

Both this compound and sulfur trioxide are highly effective sulfonating agents, but their reactivity profiles differ. Sulfur trioxide is generally considered the more reactive of the two.[1] This high reactivity allows for rapid reactions, often at lower temperatures, which can be advantageous for thermally sensitive substrates.[1] However, this reactivity can also lead to a lack of selectivity and the formation of undesired byproducts, such as sulfones and anhydrides, particularly if the reaction is not carefully controlled.[2][3]

This compound, while still a potent reagent, offers a degree of moderation in its reactivity compared to neat sulfur trioxide.[4] It is often used when a less aggressive sulfonating agent is required. A key feature of this compound is its ability to act as both a sulfonating and a chlorosulfonating agent.[5] By using an excess of the reagent, sulfonyl chlorides can be directly prepared, which are valuable intermediates for the synthesis of sulfonamides and other derivatives.[2] When used in approximately equimolar amounts, this compound primarily yields the sulfonic acid.[5]

Byproducts and Environmental Considerations

A significant point of differentiation between the two agents lies in their byproduct profiles. The reaction of this compound with an aromatic compound produces hydrogen chloride (HCl) gas as a major byproduct.[4] This requires appropriate scrubbing and handling systems, which can add to the complexity and cost of the process, particularly on an industrial scale.

In contrast, sulfonation with sulfur trioxide is, in principle, a cleaner process as it does not inherently generate HCl.[1] The primary byproduct is typically sulfuric acid, which is formed when the reaction is quenched with water. In many industrial settings, unreacted SO₃ can be recovered and recycled, making it a more atom-economical and environmentally friendly option.[1]

Reaction Mechanisms

The sulfonation of aromatic compounds by both this compound and sulfur trioxide proceeds via an electrophilic aromatic substitution (EAS) mechanism. However, the nature of the active electrophile differs.

Sulfonation with Sulfur Trioxide

In sulfonation with sulfur trioxide, SO₃ itself acts as the electrophile.[6][7] Due to the strong electron-withdrawing effect of the three oxygen atoms, the sulfur atom in SO₃ is highly electrophilic and is attacked by the π-electrons of the aromatic ring.[6] Computational studies have shown that the reaction can proceed through a concerted pathway involving two molecules of SO₃, where one molecule acts as the electrophile and the second assists in the proton transfer to form the final product.[8][9]

SO3_Sulfonation cluster_0 Formation of π-complex and σ-complex cluster_1 Proton Transfer and Product Formation Arene Arene SO3_1 SO₃ pi_complex Arene·2SO₃ (π-complex) Arene->pi_complex + 2SO₃ SO3_2 SO₃ sigma_complex σ-complex (Wheland intermediate) pi_complex->sigma_complex proton_transfer Proton Transfer sigma_complex->proton_transfer product Arenesulfonic Acid proton_transfer->product HSO4- HSO₄⁻ proton_transfer->HSO4- from second SO₃

Caption: Mechanism of Aromatic Sulfonation with Sulfur Trioxide.

Sulfonation with this compound

The mechanism of sulfonation with this compound is more complex and can vary with reaction conditions. At lower temperatures, the active electrophile is believed to be the chlorosulfonyl cation (SO₂Cl⁺), formed from the auto-protolysis of this compound.[10] This electrophile then attacks the aromatic ring.

At higher temperatures, this compound can dissociate to form sulfur trioxide and hydrogen chloride, in which case the sulfonation proceeds via the SO₃ mechanism described above.[10]

ClSO3H_Sulfonation cluster_0 Formation of Electrophile (Low Temperature) cluster_1 Electrophilic Attack and Product Formation ClSO3H_1 2 ClSO₃H SO2Cl_plus SO₂Cl⁺ (electrophile) ClSO3H_1->SO2Cl_plus SO3Cl_minus SO₃Cl⁻ ClSO3H_1->SO3Cl_minus H2O H₂O ClSO3H_1->H2O Arene Arene sigma_complex σ-complex Arene->sigma_complex + SO₂Cl⁺ product Arenesulfonyl Chloride sigma_complex->product - H⁺ HCl HCl

Caption: Mechanism of Chlorosulfonation with this compound.

Experimental Protocols

To provide a practical context for the comparison, detailed experimental protocols for the sulfonation of representative aromatic compounds using both agents are provided below.

Sulfonation of Dodecylbenzene (B1670861) with Sulfur Trioxide

This protocol is adapted from a standard industrial procedure for the production of linear alkylbenzene sulfonates, a key ingredient in detergents.

Materials:

  • Dodecylbenzene

  • Liquid sulfur trioxide

  • Dry air or nitrogen

  • 10% Sodium hydroxide (B78521) solution

Equipment:

  • Jacketed glass reactor equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser.

  • Vaporizer for sulfur trioxide.

  • Gas flow meters.

Procedure: [11][12]

  • Charge the reactor with dodecylbenzene.

  • Begin stirring and control the reactor temperature to 40-50 °C using the cooling jacket.

  • Vaporize liquid sulfur trioxide and dilute it with a stream of dry air to a concentration of 4-6% SO₃.

  • Introduce the SO₃/air mixture into the reactor below the surface of the dodecylbenzene. The molar ratio of SO₃ to dodecylbenzene should be maintained between 1.05:1 and 1.2:1.

  • The reaction is highly exothermic; maintain the temperature at 40-45 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at the reaction temperature for an aging period of 30-60 minutes to ensure complete reaction.

  • Slowly add the resulting dodecylbenzene sulfonic acid to a 10% sodium hydroxide solution with cooling to neutralize the product.

Chlorosulfonation of Aniline (B41778) with this compound

This protocol describes the synthesis of p-aminobenzenesulfonamide (sulfanilamide), a precursor to sulfa drugs.

Materials:

  • Aniline

  • This compound

  • Concentrated aqueous ammonia

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl.

  • Ice bath.

Procedure: [13][14]

  • Place this compound in the three-necked flask and cool it to 0-5 °C in an ice bath.

  • Slowly add aniline dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 60-70 °C for one hour to complete the reaction.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with stirring.

  • The p-aminobenzenesulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • For the synthesis of sulfanilamide, the crude p-aminobenzenesulfonyl chloride is then reacted with concentrated aqueous ammonia.

Quantitative Data Summary

The following table summarizes available quantitative data from the literature to provide a direct comparison of the two sulfonating agents. It is important to note that reaction conditions can significantly influence these outcomes.

SubstrateSulfonating AgentMolar Ratio (Agent:Substrate)Temperature (°C)Reaction TimeYield (%)Purity/ByproductsReference
BenzeneSulfur Trioxide~1:125Minutes~97%Sulfone formation can occur[15]
TolueneSulfur TrioxideCompetitive with Benzene-12.5-Relative rate vs Benzene: 27.0Ortho/para ratio decreases with increasing SO₃ concentration[16]
DodecylbenzeneSulfur Trioxide1.05-1.2 : 140-45~1 hourHigh-[12]
ChlorobenzeneSulfur TrioxideCompetitive with Benzene-12.5-Relative rate vs Benzene: 0.087Primarily para-isomer (98.96%)[16]
m-ChloroanilineThis compound11:1125-1302.5 hours-Disulfonyl chloride derivative[13]

Conclusion

Both this compound and sulfur trioxide are powerful and effective sulfonating agents, each with its own set of advantages and disadvantages.

Sulfur trioxide is the reagent of choice for large-scale industrial sulfonations where high reactivity, fast reaction times, and minimal waste are paramount. Its use, however, requires specialized equipment to handle the highly reactive and corrosive nature of the reagent.

This compound offers greater versatility in the laboratory setting. It can be used for both sulfonation and the direct synthesis of sulfonyl chlorides, which are important synthetic intermediates. While the generation of HCl as a byproduct can be a drawback, its more moderate reactivity can be advantageous for certain substrates.

The selection of the appropriate sulfonating agent will ultimately depend on a careful consideration of the specific synthetic target, the scale of the reaction, the available equipment, and the environmental and safety protocols in place. This guide provides the foundational information to make an informed decision for your research and development needs.

References

A Researcher's Guide to Confirming Chlorosulfonation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful confirmation of a chlorosulfonation reaction is a critical step in the synthesis of a vast array of compounds, from life-saving pharmaceuticals to advanced materials. The introduction of the chlorosulfonyl group (-SO₂Cl) imparts unique reactivity, making it a versatile intermediate. However, the inherent reactivity of chlorosulfonic acid and the potential for side reactions necessitate robust analytical methods to confirm the desired transformation, quantify the product, and identify any impurities.

This guide provides a comprehensive comparison of the primary analytical techniques used for the confirmation of chlorosulfonation. We will delve into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and classical Titrimetric methods. This objective comparison is supported by experimental data and detailed protocols to aid in the selection and implementation of the most suitable method for your specific research needs.

At a Glance: Comparing Analytical Techniques

The choice of an analytical method for confirming chlorosulfonation depends on several factors, including the properties of the analyte, the nature of potential impurities, the required level of information (qualitative vs. quantitative), and the available instrumentation. The following table summarizes the key performance attributes of the most common methods.

Analytical Method Information Provided Key Advantages Key Limitations
HPLC-UV Quantitative Purity, Impurity ProfilingHigh resolution and sensitivity for aromatic compounds, versatile.[1]May require derivatization for compounds lacking a UV chromophore.[2]
GC-MS Quantitative Purity, Impurity IdentificationExcellent for volatile compounds, provides structural information of impurities.[1]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[3]
NMR Spectroscopy Unambiguous Structural Elucidation, QuantificationProvides detailed structural information for definitive confirmation.[1]Lower sensitivity compared to chromatographic methods, requires higher sample concentration.
FTIR Spectroscopy Reaction Monitoring, Functional Group IdentificationExcellent for real-time, in-situ monitoring of reaction progress.[4]Primarily qualitative for reaction completion; not ideal for complex mixture quantification.
Titrimetry Total Acidity/AssaySimple, cost-effective, and accurate for determining total sulfonyl chloride content.[3]Not specific; quantifies any reactive acidic species.[3]

Quantitative Performance Data

A critical aspect of method selection is the quantitative performance. The following tables summarize key validation parameters for HPLC and GC-MS, offering a direct comparison of their capabilities in analyzing sulfonyl chlorides.

Table 1: Quantitative Performance of a Validated HPLC Method for Sulfonyl Chlorides

Parameter Value Analyte/Matrix Reference
Linearity Range0.01 - 0.03 mg/mLMethylsulfonyl Chloride (after derivatization)[3]
Correlation Coefficient (r)1.0000Methylsulfonyl Chloride (after derivatization)[3]
Precision (RSD%)0.01%Methylsulfonyl Chloride (after derivatization)[3]
Limit of Detection (LOD)0.149 µg/mLSulfuryl Chloride in this compound (derivatized)[2]
Limit of Quantification (LOQ)0.45 µg/mLSulfuryl Chloride in this compound (derivatized)[2]

Table 2: Quantitative Performance of a Validated GC-MS Method for Sulfonyl Chlorides

Parameter Value Analyte/Matrix Reference
Linearity Range1.90 - 7.5 µg/mLMethanesulfonyl Chloride[3]
Correlation Coefficient (r²)> 0.999Methanesulfonyl Chloride[3]
Limit of Detection (LOD)0.44 µg/mLMethanesulfonyl Chloride[3]
Limit of Quantification (LOQ)1.32 µg/mLMethanesulfonyl Chloride[3]

Visualizing the Workflow and Chemistry

To better understand the process of confirming a chlorosulfonation reaction and the chemical transformation involved, the following diagrams are provided.

Chlorosulfonation_Confirmation_Workflow General Workflow for Chlorosulfonation Confirmation cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation ReactionMixture Reaction Mixture Quenching Reaction Quenching ReactionMixture->Quenching Extraction Work-up/Extraction Quenching->Extraction HPLC HPLC Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS NMR NMR Spectroscopy Extraction->NMR FTIR FTIR Spectroscopy Extraction->FTIR Titration Titration Extraction->Titration Confirmation Confirmation of Sulfonyl Chloride HPLC->Confirmation Quantification Quantification HPLC->Quantification Impurity Impurity Profiling HPLC->Impurity GCMS->Confirmation GCMS->Quantification GCMS->Impurity NMR->Confirmation NMR->Quantification NMR->Impurity FTIR->Confirmation Titration->Quantification

Caption: A general workflow for the confirmation of a chlorosulfonation reaction.

Chlorosulfonation_Reaction_and_Analysis Chlorosulfonation and Analytical Signals cluster_reaction Chemical Transformation cluster_signals Analytical Signals Aromatic Aromatic Substrate (Ar-H) Product Aryl Sulfonyl Chloride (Ar-SO2Cl) Aromatic->Product + ClSO3H ChlorosulfonicAcid This compound (ClSO3H) ChlorosulfonicAcid->Product Byproduct HCl Product->Byproduct NMR_Signal NMR: - Aromatic proton shifts - 13C signal of C-SO2Cl Product->NMR_Signal generates IR_Signal IR: - S=O stretches (~1375, 1180 cm-1) - S-Cl stretch (~580 cm-1) Product->IR_Signal generates MS_Signal MS: - Molecular ion peak - Fragmentation pattern (loss of Cl, SO2) Product->MS_Signal generates Chroma_Signal Chromatography: - Retention time Product->Chroma_Signal generates

Caption: The chlorosulfonation reaction and the corresponding analytical signals.

Detailed Experimental Protocols

To facilitate the practical application of these techniques, the following sections provide detailed methodologies for each key experiment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a highly versatile and widely adopted technique for the purity determination and quantification of sulfonyl chlorides, particularly for aromatic derivatives that possess a UV chromophore.[1]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a known amount of the reaction mixture or isolated product.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724), methanol) to a known concentration. For reactive sulfonyl chlorides, derivatization with a UV-active amine (e.g., benzylamine) may be necessary to form a stable sulfonamide.[2]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of water (often with a modifier like phosphoric acid or formic acid) and an organic solvent like acetonitrile or methanol.[5]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte or its derivative has maximum absorbance (e.g., 254 nm for many aromatic compounds).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peak corresponding to the sulfonyl chloride product based on its retention time, which can be confirmed by injecting a standard.

    • Quantify the product using an external standard calibration curve or by area percentage calculations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable sulfonyl chlorides. It offers high separation efficiency and provides structural information from the mass spectrometer, which is invaluable for impurity identification.[1]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

    • Due to the reactivity of sulfonyl chlorides, derivatization to a more stable derivative, such as a sulfonamide (by reacting with an amine) or a sulfonate ester (by reacting with an alcohol), is often necessary to prevent degradation in the hot injector.[3]

    • Ensure the final concentration is suitable for GC-MS analysis (typically in the µg/mL range).[6]

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.[3]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is typically used to separate components with different boiling points (e.g., start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min).

    • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-500.

  • Data Analysis:

    • Identify the product peak by its retention time and mass spectrum.

    • Confirm the structure by comparing the obtained mass spectrum with a library database or by interpreting the fragmentation pattern (e.g., loss of Cl, SO₂).[7]

    • Quantify using an internal or external standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of the chlorosulfonated product. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[8]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a sufficient amount of the purified product (typically 5-10 mg) in a deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to avoid reaction with the solvent.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).[8]

  • Instrumentation and Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity.

  • Data Analysis:

    • Analyze the ¹H NMR spectrum for chemical shifts, integration (proton count), and coupling patterns of the aromatic and any aliphatic protons. The introduction of the electron-withdrawing -SO₂Cl group will cause a downfield shift of adjacent protons.

    • Analyze the ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical shifts. The carbon atom attached to the -SO₂Cl group will appear at a characteristic downfield chemical shift.[9]

    • Use 2D NMR data to confirm the complete structure and regiochemistry of the chlorosulfonation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for monitoring the progress of a chlorosulfonation reaction in real-time (in-situ) or for confirming the presence of the sulfonyl chloride functional group in the final product.[4][10]

Experimental Protocol:

  • Sample Preparation:

    • For reaction monitoring, an ATR (Attenuated Total Reflectance) probe can be inserted directly into the reaction vessel.[4]

    • For analysis of the final product, a small amount of the liquid sample can be placed between two salt plates (e.g., NaCl), or a solid sample can be analyzed as a KBr pellet or using a diamond ATR accessory.

  • Instrumentation and Data Acquisition:

    • Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

    • A background spectrum of the solvent or air should be collected and subtracted from the sample spectrum.

  • Data Analysis:

    • Monitor the disappearance of the reactant's characteristic peaks and the appearance of the product's characteristic peaks over time.

    • Confirm the presence of the sulfonyl chloride group by identifying its characteristic strong asymmetric and symmetric stretching vibrations of the S=O bonds (typically around 1375 cm⁻¹ and 1180 cm⁻¹, respectively) and the S-Cl stretch (around 580 cm⁻¹).[7]

Titrimetric Methods

Titration offers a simple and cost-effective method for determining the overall purity or assay of a sulfonyl chloride product. These methods are based on the reaction of the sulfonyl chloride with a nucleophile, leading to the formation of an acidic byproduct that can be titrated.[1]

Experimental Protocol:

  • Principle: The sulfonyl chloride is reacted with an excess of a nucleophile, such as an amine or an alcohol, in an inert solvent. This reaction liberates hydrochloric acid (HCl), which is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[1]

  • Procedure:

    • Accurately weigh a sample of the sulfonyl chloride and dissolve it in an appropriate inert solvent (e.g., acetone, dioxane).

    • Add an excess of the nucleophilic reagent (e.g., pyridine, aniline).

    • Allow the reaction to go to completion.

    • Add a suitable indicator (e.g., phenolphthalein) and titrate the liberated HCl with a standardized solution of sodium hydroxide (B78521) to the endpoint. Alternatively, a potentiometric titration can be performed.

  • Calculation:

    • Calculate the purity of the sulfonyl chloride based on the volume of the titrant used, its concentration, and the initial weight of the sample.

Conclusion

The confirmation of a chlorosulfonation reaction requires a thoughtful selection of analytical methods tailored to the specific needs of the project. For unambiguous structural elucidation, NMR spectroscopy is the gold standard. For quantitative analysis of purity and impurities, HPLC and GC-MS are powerful and reliable techniques, with the choice between them largely depending on the volatility and thermal stability of the analyte. FTIR spectroscopy serves as an invaluable tool for real-time reaction monitoring, providing immediate qualitative feedback on the progress of the chemical transformation. Finally, titrimetric methods offer a rapid and economical approach for determining the overall assay of the sulfonyl chloride product.

By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers, scientists, and drug development professionals can confidently and efficiently confirm the success of their chlorosulfonation reactions, ensuring the quality and integrity of their synthesized compounds. This guide provides the foundational knowledge and practical protocols to navigate the analytical challenges associated with this important class of chemical transformations.

References

Verifying Sulfonyl Chloride Formation: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of sulfonyl chlorides is a critical step in the development of a vast array of pharmaceuticals and other bioactive molecules. Rigorous verification of the formation of this highly reactive functional group is paramount. This guide provides an objective comparison of the primary spectroscopic techniques used for this purpose—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—supported by experimental data and detailed analytical protocols.

The conversion of starting materials, such as sulfonic acids or sulfonyl hydrazides, into the corresponding sulfonyl chloride introduces a key electrophilic center, enabling subsequent reactions to form sulfonamides, sulfonate esters, and other important derivatives. Each spectroscopic technique offers a unique window into the molecular structure, providing complementary information to unequivocally confirm the successful transformation and assess the purity of the product.

At a Glance: Comparison of Spectroscopic Techniques for Sulfonyl Chloride Verification

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic-level structural information, including the electronic environment of protons (¹H) and carbons (¹³C).Unambiguous structure elucidation; quantitative analysis (qNMR).Relatively lower sensitivity; requires deuterated solvents; can be time-consuming.
IR Spectroscopy Identification of functional groups based on their characteristic vibrational frequencies.Fast, simple, and non-destructive; excellent for confirming the presence of the -SO₂Cl group.Provides limited structural information beyond functional groups; not ideal for quantitation.
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern.High sensitivity; confirms molecular weight; fragmentation pattern can aid in structural confirmation.Can be destructive; may not distinguish between isomers without chromatography coupling.

In-Depth Analysis of Spectroscopic Data

To illustrate the utility of these techniques, we will compare the spectroscopic data for a representative aromatic sulfonyl chloride, p-toluenesulfonyl chloride, and a representative aliphatic sulfonyl chloride, butane-1-sulfonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural confirmation of sulfonyl chloride formation. The strongly electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of nearby protons and carbons.

¹H NMR Spectroscopy: Protons on the carbon atom alpha to the sulfonyl chloride group are deshielded and typically appear at a higher chemical shift (downfield) compared to their position in the precursor molecule.

¹³C NMR Spectroscopy: Similarly, the carbon atom directly bonded to the sulfonyl chloride group experiences a significant downfield shift.

Table 1: Comparative ¹H and ¹³C NMR Data for Representative Sulfonyl Chlorides

CompoundNucleusChemical Shift (δ, ppm)Assignment
p-Toluenesulfonyl Chloride ¹H7.80 (d)Protons ortho to -SO₂Cl
7.39 (d)Protons meta to -SO₂Cl
2.43 (s)Methyl protons
¹³C145.5Carbon bearing -SO₂Cl
135.2Carbon bearing methyl group
130.1Carbons meta to -SO₂Cl
127.8Carbons ortho to -SO₂Cl
21.6Methyl carbon
Butane-1-sulfonyl Chloride [1]¹H[1]3.68 (t)[1]-CH₂-SO₂Cl
1.95 (m)-CH₂-CH₂-SO₂Cl
1.50 (m)-CH₂-CH₃
0.98 (t)-CH₃
¹³C60.2-CH₂-SO₂Cl
25.3-CH₂-CH₂-SO₂Cl
21.4-CH₂-CH₃
13.3-CH₃

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) and can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of the sulfonyl chloride functional group. The S=O and S-Cl bonds give rise to strong, characteristic absorption bands.

Table 2: Characteristic IR Absorption Bands for Sulfonyl Chlorides [1]

Vibrational ModeWavenumber (cm⁻¹)Intensity
Asymmetric S=O Stretch1370 - 1410Strong
Symmetric S=O Stretch1166 - 1204Strong
S-Cl Stretch500 - 650Medium to Strong

The presence of these two distinct and intense S=O stretching bands is a strong indicator of the sulfonyl group, and the appearance of the S-Cl stretch further confirms the formation of the sulfonyl chloride. For example, butane-1-sulfonyl chloride exhibits strong characteristic bands in the IR region of 1410-1370 and 1204-1166 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the synthesized sulfonyl chloride, offering definitive proof of its formation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak for chlorine-containing fragments, which is a key diagnostic feature.

Table 3: Key Mass Spectrometry Fragments for Representative Sulfonyl Chlorides

CompoundMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)Interpretation of Fragments
p-Toluenesulfonyl Chloride 190/192155, 91[M - Cl]⁺, [C₇H₇]⁺ (tropylium ion)
Butane-1-sulfonyl Chloride [1]156/15899/101, 57[1][SO₂Cl]⁺, [C₄H₉]⁺ (butyl cation)[1]

The observation of the molecular ion peak corresponding to the expected mass of the sulfonyl chloride, along with the characteristic isotopic pattern and logical fragmentation, provides strong evidence for the successful synthesis.

Experimental Protocols

To ensure reproducible and reliable results, detailed experimental protocols are essential. Below is a representative protocol for the synthesis of p-toluenesulfonyl chloride and its subsequent spectroscopic analysis.

Synthesis of p-Toluenesulfonyl Chloride from p-Toluenesulfonic Acid

Materials:

  • p-Toluenesulfonic acid monohydrate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene (B28343)

  • Hexane

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add p-toluenesulfonic acid monohydrate.

  • Add an excess of thionyl chloride (typically 2-3 equivalents).

  • Add a catalytic amount of DMF (e.g., a few drops).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude product in a minimal amount of toluene and wash with cold water to remove any remaining acid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the toluene under reduced pressure to yield the crude p-toluenesulfonyl chloride.

  • Recrystallize the product from a suitable solvent system, such as toluene/hexane, to obtain the pure compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonyl chloride in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). Sulfonyl chlorides are reactive, so aprotic solvents are necessary.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the S=O and S-Cl stretching vibrations.

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

  • Analysis: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the isotopic signature of chlorine-containing fragments.

Visualization of Workflow and Logic

To better illustrate the process of verifying sulfonyl chloride formation, the following diagrams outline the experimental workflow and the logical relationship between the different spectroscopic techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Verification cluster_confirmation Confirmation start Starting Material (e.g., Sulfonic Acid) reaction Reaction with Chlorinating Agent (e.g., SOCl₂) start->reaction workup Work-up and Purification reaction->workup product Putative Sulfonyl Chloride workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms confirmed Structure Confirmed nmr->confirmed ir->confirmed ms->confirmed

Figure 1. Experimental workflow for the synthesis and spectroscopic verification of sulfonyl chloride formation.

logic_diagram cluster_question Primary Question cluster_evidence Spectroscopic Evidence cluster_conclusion Conclusion question Is the product a sulfonyl chloride? nmr_evidence NMR: Deshielded α-protons/carbons question->nmr_evidence Provides structural proof ir_evidence IR: Characteristic S=O and S-Cl stretches question->ir_evidence Confirms functional group ms_evidence MS: Correct molecular weight and Cl isotope pattern question->ms_evidence Confirms molecular formula conclusion Confirmed Sulfonyl Chloride Formation nmr_evidence->conclusion ir_evidence->conclusion ms_evidence->conclusion

Figure 2. Logical relationship of spectroscopic techniques in confirming sulfonyl chloride formation.

References

A Researcher's Guide to the Chromatographic Analysis of Chlorosulfonic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reaction of chlorosulfonic acid with organic compounds is a cornerstone of many chemical syntheses, yielding critical intermediates such as sulfonyl chlorides and sulfonic acids. Accurate and reliable analytical monitoring of these reactions is paramount for process optimization, quality control, and ensuring the safety and efficacy of final products. This guide provides a comprehensive comparison of chromatographic and alternative analytical techniques for the characterization of this compound reaction products, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for monitoring this compound reactions is dictated by the specific products of interest, the required sensitivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, each with distinct advantages and limitations. Alternative methods such as titration and spectroscopic techniques can also offer valuable insights.

Key Performance Metrics:

Analytical MethodAnalyte/MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Findings & Limitations
Titrimetry General Sulfonyl ChloridesNot specifiedNot specified3 mg - 9 mgSimple and accurate for routine analysis. Indirect methods may be required.[1]
Derivatization RP-HPLC Sulfuryl Chloride in this compound0.149 µg/mL[2]0.45 µg/mL[2]2-10 µg/mL[2]Robust for reactive matrices where direct analysis is unsuitable.[3]
Derivatization HPLC Methylsulfonyl Chloride in Industrial Waste LiquidNot specifiedNot specified0.01-0.03 mg/mLRapid, accurate, and high sensitivity with good peak shape and separation.
GC-MS (SIM) Methanesulfonyl Chloride in Itraconazole API0.44 µg/mL1.32 µg/mL1.90-7.5 µg/mlHighly sensitive and specific for trace level analysis of volatile sulfonyl chlorides.
Ion Chromatography Aliphatic and Aromatic Sulfonic Acids0.06-0.16 µMNot specifiedNot specifiedSuitable for a wide range of sulfonic acids with good separation.[4]

Chromatographic Methods: A Detailed Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it particularly suitable for sulfonic acids.

Advantages:

  • Versatility: Can analyze a wide range of polar and non-volatile compounds without derivatization.[5][6][7][8]

  • Ambient Temperature Operation: Minimizes the risk of degradation for thermally sensitive analytes.[6]

  • Multiple Detection Options: UV, mass spectrometry (MS), and evaporative light scattering detection (ELSD) can be employed.[6]

Disadvantages:

  • Longer Analysis Times: Compared to GC, HPLC runs can be longer.[8]

  • Higher Cost: HPLC systems and solvents can be more expensive than their GC counterparts.[8]

Gas Chromatography (GC)

GC is the preferred method for volatile and thermally stable compounds. For the analysis of this compound reaction products, it is primarily used for the more volatile sulfonyl chlorides.

Advantages:

  • High Resolution: GC often provides excellent separation of complex mixtures of similar volatile compounds.[8]

  • Speed: Analyses are typically faster than HPLC.[8]

  • High Sensitivity: Especially when coupled with a mass spectrometer (GC-MS), it can detect compounds at very low concentrations.[7][8]

Disadvantages:

  • Limited to Volatile and Thermally Stable Compounds: Non-volatile sulfonic acids require derivatization to increase their volatility.[5][6][7][8]

  • High Temperatures: The high temperatures used in the injector and column can cause degradation of thermally labile compounds.[6]

Alternative Analytical Methods

While chromatographic techniques are powerful, other methods can provide complementary or, in some cases, more direct information.

Titration

Titrimetric methods offer a simple and cost-effective way to determine the overall purity of sulfonyl chlorides. The principle involves reacting the sulfonyl chloride with a nucleophile and then titrating the liberated hydrochloric acid with a standardized base.[1] While accurate for bulk analysis, titration lacks the specificity to identify and quantify individual components in a mixture.[1]

Spectroscopic Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for monitoring the progress of sulfonation reactions. The appearance and increase in intensity of characteristic peaks for sulfonic acid groups (e.g., O=S=O and S-O stretching vibrations) can confirm the reaction and provide a semi-quantitative measure of the degree of sulfonation.[9][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be a powerful primary method for determining the absolute concentration of reactants and products without the need for calibration curves.[4][14][15] It provides detailed structural information, which is invaluable for identifying unknown byproducts.[1] For complex mixtures like lignosulfonates, derivatization may be necessary to improve solubility and resolution in NMR analysis.[16][17]

Experimental Protocols

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for accurate and reproducible HPLC results. The primary goals are to remove interferences, ensure the analyte is dissolved in a compatible solvent, and protect the analytical column.[18][19]

General Workflow:

  • Quenching the Reaction: If analyzing an ongoing reaction, it is essential to quench it to stop further transformation of the analytes. This can be achieved by rapid cooling or by adding a suitable reagent. For instance, an in-process HPLC sample from a chlorosulfonation reaction can be quenched in water and then dissolved in acetonitrile.[20]

  • Dilution: The quenched reaction mixture is typically diluted with a solvent compatible with the HPLC mobile phase. The sample should ideally be dissolved in the initial mobile phase solvent to ensure good peak shape.[18]

  • Filtration: To remove any particulate matter that could clog the HPLC system, the diluted sample should be filtered through a 0.22 µm or 0.45 µm filter.[18]

  • Derivatization (if necessary): For analytes that are difficult to detect or separate, a derivatization step may be employed.[19]

Figure 1. General Sample Preparation Workflow for HPLC. reaction Chlorosulfonation Reaction Mixture quench Quench Reaction (e.g., with water) reaction->quench dilute Dilute with Mobile Phase Compatible Solvent quench->dilute filter Filter through 0.22 µm or 0.45 µm filter dilute->filter hplc Inject into HPLC System filter->hplc

Figure 1. General Sample Preparation Workflow for HPLC.
HPLC Method for Sulfonic Acid Analysis

This protocol is a representative example for the analysis of aromatic sulfonic acids using reversed-phase HPLC.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-10 min: 100% A

    • 10-20 min: 50% A

    • 20-22 min: 50% A

    • 22-27 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

GC-MS Method for Sulfonyl Chloride Analysis

This protocol is suitable for the analysis of volatile sulfonyl chlorides.

  • Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min[9]

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 min

    • Ramp: 25 °C/min to 300 °C

    • Final hold: 3 min at 300 °C

  • MS Detector:

    • Ion Source Temperature: 200 °C

    • Interface Temperature: 310 °C

    • Acquisition Mode: Scan (e.g., m/z 50-400) or Selected Ion Monitoring (SIM) for higher sensitivity

Logical Workflow for Method Selection

The selection of the most appropriate analytical technique depends on the specific goals of the analysis.

Figure 2. Decision Tree for Analytical Method Selection. start Start: Analyze Chlorosulfonic Acid Reaction Products volatile Is the analyte of interest volatile and thermally stable? start->volatile gc Use GC or GC-MS volatile->gc Yes hplc Use HPLC (RP, IC, etc.) volatile->hplc No bulk Is bulk purity the primary concern? gc->bulk derivatize_gc Consider derivatization followed by GC-MS hplc->bulk titration Use Titration bulk->titration Yes reaction_monitoring Is real-time reaction monitoring needed? bulk->reaction_monitoring No end End titration->end ftir Use in-situ FTIR reaction_monitoring->ftir Yes quant_nmr Is absolute quantification without standards required? reaction_monitoring->quant_nmr No ftir->end qnmr Use qNMR quant_nmr->qnmr Yes quant_nmr->end No qnmr->end

Figure 2. Decision Tree for Analytical Method Selection.

References

A Comparative Guide to Validating the Purity of Compounds Synthesized with Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. When employing a powerful and reactive reagent like chlorosulfonic acid, rigorous purity validation is not just a matter of good practice but a critical necessity to ensure the safety and efficacy of the final product. This guide provides an objective comparison of key analytical techniques for validating the purity of compounds synthesized using this compound, supported by experimental data and detailed methodologies.

Understanding Potential Impurities

The use of this compound, a potent sulfonating and chlorosulfonating agent, can lead to a specific profile of impurities.[1] A thorough understanding of these potential contaminants is the first step in selecting an appropriate analytical strategy.

Common Impurities in this compound Syntheses:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Sulfonic Acids: The primary impurity of concern is often the corresponding sulfonic acid, formed by the hydrolysis of the desired sulfonyl chloride product. This is a common issue due to the high reactivity of sulfonyl chlorides with any trace amounts of water.[2]

  • Di-substituted or Isomeric Products: Depending on the reaction conditions and the nature of the aromatic substrate, overreaction or reaction at different positions on an aromatic ring can lead to di-sulfonated or isomeric by-products.

  • Sulfones: A common side reaction in sulfonation and chlorosulfonation is the formation of sulfones, which can be difficult to remove.[3]

  • Residual Solvents and Reagents: Impurities from the this compound reagent itself (e.g., sulfuric acid, sulfur trioxide, hydrogen chloride) or from solvents used in the reaction and workup can be present.[1]

Comparison of Key Analytical Methods

The choice of analytical technique for purity validation depends on several factors, including the nature of the compound and its impurities, the required sensitivity, and the need for structural information. High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly employed methods.

Table 1: Performance Comparison of Analytical Techniques for Purity Validation

Parameter HPLC (with UV/DAD) qNMR (¹H NMR) LC-MS/MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field.Separation by liquid chromatography followed by mass-to-charge ratio analysis.
Primary Use Quantification of known and unknown impurities, purity assessment.Absolute quantification of the main component and NMR-active impurities, structural elucidation.Identification and quantification of trace-level impurities, structural confirmation.
Selectivity High, dependent on column and mobile phase selection.Very high, based on unique chemical shifts of nuclei.Extremely high, based on chromatographic separation and mass fragmentation patterns.
Sensitivity (LOD/LOQ) Good (Typically µg/mL to ng/mL range).[4]Moderate (Typically mg/mL to µg/mL range).Excellent (Typically ng/mL to pg/mL range).[5][6]
Precision High (RSD < 2% is common).[7]High (RSD < 1% achievable).High (RSD < 15% for trace analysis).[6]
Accuracy High, requires reference standards for impurities for accurate quantification.High, can provide absolute purity without a standard of the same compound.High, especially with the use of isotopically labeled internal standards.
Structural Information Limited (UV spectrum with DAD can suggest chromophores).Excellent (Provides detailed structural information).Excellent (Provides molecular weight and fragmentation patterns).
Throughput High.Moderate to High.Moderate.
Limitations Requires chromophores for UV detection; derivatization may be needed for non-UV active compounds.Lower sensitivity than MS; complex spectra can be challenging to interpret.Matrix effects can suppress ionization; quantification can be more complex than HPLC.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable purity data. Below are representative protocols for HPLC, qNMR, and LC-MS analysis of a generic aromatic sulfonyl chloride.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the purity assessment of an aromatic sulfonyl chloride and the quantification of its corresponding sulfonic acid impurity.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Reagents and Materials:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reference standards for the synthesized compound and known impurities.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Prepare a stock solution of the sulfonic acid impurity standard in a 50:50 mixture of acetonitrile and water at 1 mg/mL.

    • Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • Data Analysis:

    • Identify the peaks corresponding to the main compound and impurities by comparing their retention times with those of the standards.

    • Calculate the purity of the synthesized compound using the area percentage method. The percentage of each impurity is calculated as the ratio of its peak area to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Protocol

This protocol provides a method for determining the absolute purity of a synthesized compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (≥400 MHz).

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆).

  • High-purity internal standard with a known purity (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard.

      • A 90° pulse angle.

      • Sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the identification and quantification of trace-level impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 10 µg/mL.

  • LC-MS Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Gradient program similar to the HPLC method, but adjusted for the shorter column and faster flow rate.

    • MS Detection: Operate in both positive and negative ion modes. For quantitative analysis, develop a Multiple Reaction Monitoring (MRM) method for known impurities.

  • Data Analysis:

    • Identify impurities by their retention times and mass spectra (parent ion and fragment ions).

    • For quantitative analysis, construct a calibration curve for each impurity using reference standards and calculate their concentration in the sample.

Mandatory Visualizations

To further clarify the workflow and decision-making process in purity validation, the following diagrams are provided.

Purity_Validation_Workflow start Synthesized Compound (Post-Workup) prelim_analysis Preliminary Purity Assessment (e.g., TLC, ¹H NMR) start->prelim_analysis method_dev Analytical Method Development (HPLC, qNMR, LC-MS) prelim_analysis->method_dev method_val Method Validation (ICH Guidelines) method_dev->method_val routine_analysis Routine Purity Testing of Batches method_val->routine_analysis spec_decision Does it meet purity specifications? routine_analysis->spec_decision release Compound Released for Further Use spec_decision->release Yes repurify Repurification Required spec_decision->repurify No investigate Investigate & Optimize Synthesis/Workup repurify->investigate investigate->start

Caption: Experimental workflow for purity validation.

Analytical_Method_Selection start Need to Validate Purity question1 Need Absolute Purity & Structural Info? start->question1 qnmr Use qNMR question1->qnmr Yes question2 Need to Quantify Known Impurities >0.1%? question1->question2 No end Method Selected qnmr->end hplc Use HPLC-UV/DAD question2->hplc Yes question3 Need to Identify/Quantify Trace Impurities (<0.1%)? question2->question3 No hplc->end question3->hplc No (use HPLC for general profile) lcms Use LC-MS/MS question3->lcms Yes lcms->end

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Halosulfonic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Halosulfonic acids, a class of strong inorganic acids, play a pivotal role in a myriad of organic transformations. Their potent acidic and dehydrating properties make them valuable reagents and catalysts in sulfonation, esterification, and Friedel-Crafts reactions, among others. This guide provides a comparative analysis of the most common halosulfonic acids—chlorosulfonic acid, fluorosulfonic acid, and the less stable bromosulfonic acid—supported by experimental data to inform reagent selection and optimize synthetic strategies.

Performance Comparison of Halosulfonic Acids

The reactivity of halosulfonic acids is directly related to the electronegativity of the halogen atom, which influences the acid's strength and stability. Fluorosulfonic acid is one of the strongest commercially available Brønsted acids, followed by this compound.[1] Bromosulfonic acid is highly unstable and decomposes at temperatures above its melting point of 8 °C.[2] This inherent instability limits its practical applications in organic synthesis.

Sulfonation Reactions

Halosulfonic acids are powerful sulfonating agents. The choice of acid can influence reaction rates and product distribution.

Table 1: Comparison of Halosulfonic Acids in the Sulfonation of Aromatic Compounds

Halosulfonic AcidSubstrateReaction ConditionsProduct(s)Yield (%)Reference
This compoundBenzene (B151609)20-25°C, 1-3 hoursBenzenesulfonyl chloride75%[3]
This compoundAcetanilide (B955)60°C, 2 hoursp-Acetamidobenzenesulfonyl chloride77-81%[4]
Fluorosulfonic AcidNot specifiedNot specifiedSulfonic acids, sulfones, sulfonyl fluoridesNot specified[5]

Note: Direct comparative studies under identical conditions are limited in the available literature. The data presented is from individual studies and should be interpreted with caution.

This compound is a widely used and effective reagent for the sulfonation and chlorosulfonation of a variety of organic compounds.[5] It is more stable and a more potent sulfonating agent than sulfuric acid.[5]

Friedel-Crafts Acylation

The strong acidity of halosulfonic acids makes them effective catalysts for Friedel-Crafts acylation reactions, promoting the formation of the acylium ion electrophile.

Table 2: Comparison of Halosulfonic Acids as Catalysts in Friedel-Crafts Acylation

Halosulfonic AcidSubstrateAcylating AgentReaction ConditionsProductYield (%)Reference
This compoundElectron-deficient arenesAryl propionic acidsSolventHalo indanonesGood[6]
Fluorosulfonic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Quantitative comparative data for different halosulfonic acids in Friedel-Crafts reactions is scarce in the reviewed literature.

This compound has been reported as an efficient reagent for the cyclization of electron-withdrawing arenes via Friedel-Crafts reactions.[6]

Esterification Reactions

Halosulfonic acids can act as efficient catalysts in esterification reactions due to their ability to protonate the carboxylic acid and activate it towards nucleophilic attack by the alcohol.

Table 3: Comparison of Halosulfonic Acids as Catalysts in Esterification

Halosulfonic AcidCarboxylic AcidAlcoholReaction ConditionsEsterYield (%)Reference
This compoundOleic AcidMethanolMicrowave, 150°C, 40 minMethyl Oleate87%[7][8]
Fluorosulfonic AcidNot specifiedNot specifiedNot specifiedNot specifiedNot specified

A study on the microwave-driven esterification of oleic acid found that this compound-treated hydroxyapatite (B223615) was an effective catalyst, yielding up to 87% of the corresponding ester.[7][8]

Experimental Protocols

Detailed experimental procedures are crucial for the successful and safe implementation of reactions involving halosulfonic acids.

Protocol 1: Chlorosulfonation of Acetanilide

This procedure describes the preparation of p-acetamidobenzenesulfonyl chloride using this compound.[4]

Materials:

  • Acetanilide (0.5 mole)

  • This compound (2.49 moles)[4]

  • Ice

Procedure:

  • In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 290 g (165 cc, 2.49 moles) of this compound.[4]

  • Cool the flask in a cooling bath with running water to approximately 12–15°C.[4]

  • Gradually add 67.5 g (0.5 mole) of acetanilide to the this compound over about fifteen minutes, maintaining the temperature at approximately 15°C. Caution: Large volumes of hydrogen chloride are evolved; this reaction must be conducted in a well-ventilated fume hood.[4]

  • After the addition is complete, heat the mixture to 60°C for two hours to complete the reaction.[4]

  • Slowly and with stirring, pour the syrupy liquid into 1 kg of ice. This decomposition of excess this compound should also be performed in a fume hood.[4]

  • Collect the solid sulfonyl chloride that separates by suction filtration and wash it with water.[4]

  • The crude yield of p-acetamidobenzenesulfonyl chloride is typically 90–95 g (77–81% of the theoretical amount).[4]

Protocol 2: Sulfonation of Benzene with this compound

This protocol outlines the synthesis of benzenesulfonyl chloride.[3]

Materials:

  • Benzene

  • This compound (3 equivalents)

  • Ice

Procedure:

  • Add benzene to an excess of this compound (3 equivalents) at 20-25°C.[3]

  • Allow the reaction to proceed for 1 hour.[3]

  • Carefully pour the reaction mixture onto crushed ice.

  • Separate the benzenesulfonyl chloride product. The typical yield is 75%.[3]

Visualizing Reaction Pathways and Workflows

Understanding the mechanistic pathways and experimental setups is facilitated by clear diagrams.

G cluster_esterification Acid-Catalyzed Esterification Carboxylic_Acid Carboxylic_Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H+ (from Halosulfonic Acid) Alcohol Alcohol Halosulfonic_Acid Halosulfonic_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Ester Ester Tetrahedral_Intermediate->Ester - H2O, - H+ Water Water Ester->Water

Caption: General mechanism of halosulfonic acid-catalyzed esterification.

G cluster_workflow General Sulfonation Workflow Start Start Reactants Combine Substrate and Halosulfonic Acid Start->Reactants Reaction Control Temperature and Reaction Time Reactants->Reaction Quench Quench with Ice Reaction->Quench Isolation Isolate Product (Filtration/Extraction) Quench->Isolation Purification Purify Product (Crystallization/Distillation) Isolation->Purification End End Purification->End

Caption: A typical experimental workflow for a sulfonation reaction.

Conclusion

Halosulfonic acids are indispensable reagents in modern organic synthesis. This compound offers a balance of high reactivity and stability, making it a workhorse for sulfonation and a potent catalyst for other acid-mediated transformations. Fluorosulfonic acid, with its exceptional acidity, presents opportunities for reactions requiring very strong proton sources, although its handling requires special care. The utility of bromosulfonic acid is severely hampered by its instability. The selection of a specific halosulfonic acid should be guided by the desired transformation, the reactivity of the substrate, and safety considerations. Further research into direct, quantitative comparisons of these reagents under standardized conditions would be invaluable to the synthetic chemistry community.

References

A Comparative Guide to Sulfonation Methods and Their Yields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfonation, the introduction of a sulfonic acid group (-SO₃H) onto a molecule, is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, detergents, and dyes. The choice of sulfonation method significantly impacts reaction efficiency, product purity, and overall yield. This guide provides an objective comparison of common sulfonation methods, supported by experimental data, to aid in the selection of the most appropriate technique for a given application.

Comparison of Sulfonation Yields

The following table summarizes the reported yields for various sulfonation methods applied to different aromatic substrates. It is important to note that reaction conditions such as temperature, reaction time, and molar ratios of reactants can significantly influence the yield and isomeric distribution of the products.

SubstrateSulfonating AgentProductYield (%)Reference
AnilineConcentrated Sulfuric Acidp-Aminobenzenesulfonic acid (Sulfanilic Acid)>95
PhenolConcentrated Sulfuric Acid (at 100°C)p-Hydroxybenzenesulfonic acid96.52
NitrobenzeneSulfur Trioxide (SO₃) in a microreactorm-Nitrobenzenesulfonic acid88
Polyaniline (Emeraldine Base)Fuming Sulfuric AcidSulfonated Polyaniline (SPAN)Not specified, but optimized for conductivity
Incomplete Carbonized Glucose (ICG)In situ polymerization of poly(sodium 4-styrenesulfonate)PSS-ICG Catalyst96.3 (FAME yield)
Incomplete Carbonized Glucose (ICG)Chlorosulfonic AcidHSO₃Cl-ICG Catalyst94.8 (FAME yield)
Incomplete Carbonized Glucose (ICG)Ammonium SulfateNHSO₄-ICG Catalyst84.2 (FAME yield)
Incomplete Carbonized Glucose (ICG)Concentrated Sulfuric AcidH₂SO₄-ICG Catalyst77.2 (FAME yield)
BenzeneSulfur Trioxide in Ionic Liquid [emim][HSO₄]Benzenesulfonic acid99
TolueneSulfur Trioxide in Ionic Liquid [C₁₀mim][OTf]Toluenesulfonic acids98-99

Experimental Protocols

Detailed methodologies for key sulfonation experiments are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and substrate reactivity.

Sulfonation of Aniline using Concentrated Sulfuric Acid

This method is widely used for the synthesis of sulfanilic acid.

  • Materials: Aniline, Concentrated Sulfuric Acid (98%).

  • Procedure:

    • In a round-bottom flask, carefully add 10 mL of aniline.

    • Slowly and with constant stirring, add a stoichiometric amount of concentrated sulfuric acid. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature below 30°C.

    • Once the addition is complete, heat the mixture in an oil bath at 180-190°C for 4-5 hours.

    • The reaction mixture will become a thick, solid mass.

    • Allow the mixture to cool to room temperature.

    • Dissolve the solid in 100 mL of hot water.

    • Decolorize the solution by adding a small amount of activated charcoal and heating for a few minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the sulfanilic acid crystals by vacuum filtration, wash with a small amount of cold water, and dry.

Sulfonation of Phenol using Concentrated Sulfuric Acid

The temperature of this reaction is a critical factor in determining the major product isomer. At lower temperatures (around 25°C), the ortho-isomer is favored, while at higher temperatures (around 100°C), the para-isomer is the major product.

  • Materials: Phenol, Concentrated Sulfuric Acid (96%).

  • Procedure for p-Phenolsulfonic Acid (High Temperature):

    • In a flask equipped with a reflux condenser and a stirrer, place 1 mole of phenol.

    • Slowly add 1.1 moles of concentrated sulfuric acid with stirring.

    • Heat the mixture to 100°C and maintain this temperature for approximately 3 hours.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice to precipitate the product.

    • Collect the crude p-phenolsulfonic acid by filtration and wash with cold water.

    • Recrystallize the product from hot water to obtain pure p-phenolsulfonic acid.

Chlorosulfonation of Acetanilide

This method is a common route to sulfonyl chlorides, which are versatile intermediates.

  • Materials: Acetanilide, this compound.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place a calculated amount of acetanilide.

    • Cool the flask in an ice-salt bath.

    • Slowly add an excess of this compound (typically 5 moles per mole of acetanilide) through the dropping funnel with vigorous stirring. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it on a water bath at 60-70°C for 2 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

    • The p-acetamidobenzenesulfonyl chloride will precipitate as a solid.

    • Filter the solid, wash it thoroughly with cold water, and dry it.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a typical sulfonation reaction, from reactant preparation to product purification.

Sulfonation_Workflow Reactants Reactant Preparation Sulfonation Sulfonation Reaction Reactants->Sulfonation Add Sulfonating Agent Quenching Reaction Quenching Sulfonation->Quenching Pour onto ice/water Isolation Product Isolation Quenching->Isolation Filtration/ Extraction Purification Purification Isolation->Purification Recrystallization/ Chromatography Analysis Product Analysis Purification->Analysis Spectroscopy/ Chromatography

Caption: Generalized workflow for a sulfonation experiment.

A Comparative Guide to the Selectivity of Chlorosulfonic Acid and Other Sulfonating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of chlorosulfonic acid against other common sulfonating agents, including sulfuric acid, oleum (B3057394), and sulfur trioxide complexes. The selection of an appropriate sulfonating agent is critical in organic synthesis, particularly in the pharmaceutical industry, where precise control over regioselectivity is paramount for maximizing the yield of desired isomers and minimizing purification challenges. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes important concepts to aid in informed decision-making.

Comparative Selectivity Data

The regioselectivity of a sulfonation reaction is highly dependent on the sulfonating agent, the substrate, and the reaction conditions. The following tables present a collation of experimental data from various studies to illustrate these differences.

Table 1: Isomer Distribution in the Sulfonation of Toluene

Toluene, with its activating methyl group, is a classic substrate for studying ortho-para selectivity in electrophilic aromatic substitution.

Sulfonating AgentConditionsOrtho (%)Meta (%)Para (%)Reference
This compound Not specifiedFavored--[1]
Sulfuric Acid (98%) 140°CLowHighHigh[2]
Sulfuric Acid (81.9 wt-%) 25°C--Higher than homogeneous[3]
Fuming Sulfuric Acid (Oleum) 25°C, 100.0 to 106.4% H₂SO₄48.5 to 40--[4]
Sulfur Trioxide (in Nitromethane) 25°C12.21.486.4[5]

Note: Direct comparison is challenging due to varying reaction conditions across different studies. The data indicates general trends in selectivity.

Table 2: Isomer Distribution in the Sulfonation of Naphthalene (B1677914)

The sulfonation of naphthalene is a well-known example of kinetic versus thermodynamic control, where the isomer distribution is highly sensitive to temperature.

Sulfonating AgentConditions1-Naphthalenesulfonic Acid (%) (Kinetic Product)2-Naphthalenesulfonic Acid (%) (Thermodynamic Product)Reference
This compound 20°C~98.4~1.6[6]
Sulfuric Acid (98%) 160-165°C-Favored[7]
Sulfuric Acid (75-95 wt-%) 25°C85.5 - 80.414.5 - 19.6[8]
Table 3: Isomer Distribution in the Sulfonation of Chlorobenzene

Chlorobenzene, with its deactivating but ortho-para directing chloro group, provides another important example of regioselectivity.

| Sulfonating Agent | Conditions | Ortho (%) | Meta (%) | Para (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Sulfuric Acid (83.4-99.6 wt-%) | 25°C | 0.8 | 0.4 | 98.8 |[9] | | Sulfur Trioxide (in SO₂) | -12.5°C | 0.95 | 0.09 | 98.96 |[10] |

Understanding Selectivity: Key Factors

The observed regioselectivity in aromatic sulfonation is a result of a complex interplay of electronic and steric effects, as well as the nature of the sulfonating agent and the reaction conditions.

  • Electronic Effects : Electron-donating groups (e.g., -CH₃, -OH) on the aromatic ring activate the ortho and para positions towards electrophilic attack. Conversely, electron-withdrawing groups (e.g., -NO₂, -SO₃H) deactivate the ring, particularly the ortho and para positions, leading to a higher proportion of the meta isomer.

  • Steric Hindrance : The steric bulk of both the substituent on the aromatic ring and the sulfonating agent itself can influence the ortho-para ratio. Larger groups will favor substitution at the less hindered para position. This compound and oleum are bulkier than the electrophile derived from sulfuric acid, which can lead to a lower ortho-to-para ratio.[2]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control) : As famously demonstrated with naphthalene, lower temperatures often favor the kinetically controlled product (the one that forms fastest), while higher temperatures allow for equilibrium to be established, favoring the more stable, thermodynamically controlled product.[7] Aromatic sulfonation is often a reversible process, which allows for this thermodynamic control.[11]

  • Nature of the Sulfonating Agent :

    • This compound (ClSO₃H) : A powerful sulfonating agent that can also be used for chlorosulfonation.[12] It is often considered to be sterically demanding.

    • Sulfuric Acid (H₂SO₄) : A common and cost-effective sulfonating agent. The active electrophile is believed to be SO₃ or protonated SO₃.

    • Oleum (Fuming Sulfuric Acid) : A solution of SO₃ in sulfuric acid, making it a more potent sulfonating agent than concentrated sulfuric acid alone.[13]

    • Sulfur Trioxide (SO₃) Complexes : Complexes of SO₃ with reagents like pyridine (B92270) or dioxane are milder and more selective sulfonating agents, often used for sensitive substrates.[14][15]

Experimental Protocols

The following protocols provide a general framework for conducting sulfonation reactions and assessing the selectivity of the sulfonating agent.

General Experimental Protocol for Assessing Sulfonation Selectivity

This protocol outlines the key steps for sulfonating an aromatic compound and analyzing the resulting product mixture to determine isomer distribution.

1. Materials:

  • Aromatic substrate (e.g., toluene, chlorobenzene)

  • Sulfonating agent (e.g., this compound, sulfuric acid)

  • Anhydrous solvent (if required, e.g., dichloromethane, nitromethane)

  • Quenching solution (e.g., ice-water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard analytical samples of the expected sulfonic acid isomers

2. Reaction Procedure:

  • In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place the aromatic substrate and, if necessary, the anhydrous solvent.

  • Cool the flask in an ice or dry ice/acetone bath to the desired reaction temperature.

  • Slowly add the sulfonating agent dropwise from the dropping funnel, ensuring the temperature of the reaction mixture is maintained within the desired range.

  • After the addition is complete, allow the reaction to stir at the specified temperature for the required duration. Monitor the progress of the reaction using an appropriate technique (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.

3. Work-up and Isolation:

  • If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.

  • If the product is soluble, transfer the aqueous mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

4. Product Analysis:

  • The isomer distribution of the sulfonated product can be determined using analytical techniques such as:

    • High-Performance Liquid Chromatography (HPLC) : This is a common method for separating and quantifying sulfonic acid isomers.[16][17]

    • Gas Chromatography-Mass Spectrometry (GC-MS) : The sulfonic acids may need to be derivatized to more volatile forms (e.g., methyl esters) before analysis.[18][19]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used to identify and quantify the different isomers in the product mixture.

Visualizing the Process and Influencing Factors

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key factors that determine the selectivity of a sulfonation reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis start Start reagents Select Substrate & Sulfonating Agent start->reagents setup Assemble Dry Glassware under Inert Atmosphere reagents->setup dissolve Dissolve Substrate in Solvent (if needed) setup->dissolve cool Cool to Reaction Temperature dissolve->cool add Slowly Add Sulfonating Agent cool->add react Stir and Monitor (e.g., TLC) add->react quench Quench on Ice react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry analyze Analyze Isomer Ratio (HPLC, GC-MS, NMR) dry->analyze end End analyze->end

Caption: A generalized experimental workflow for assessing the selectivity of sulfonating agents.

selectivity_factors cluster_agent Sulfonating Agent cluster_substrate Aromatic Substrate cluster_conditions Reaction Conditions agent Agent Type (e.g., ClSO₃H, H₂SO₄, Oleum, SO₃·Py) bulk Steric Bulk agent->bulk reactivity Reactivity agent->reactivity selectivity Regioselectivity (ortho/meta/para ratio) bulk->selectivity influences reactivity->selectivity influences substrate Substituent Effects electronics Electronic (Activating/Deactivating) substrate->electronics sterics Steric Hindrance substrate->sterics electronics->selectivity influences sterics->selectivity influences conditions Conditions temp Temperature (Kinetic vs. Thermodynamic) conditions->temp solvent Solvent Polarity conditions->solvent temp->selectivity influences solvent->selectivity influences

Caption: Key factors influencing the regioselectivity of aromatic sulfonation reactions.

Conclusion

The choice of a sulfonating agent has a profound impact on the selectivity of aromatic sulfonation. This compound is a potent and effective reagent, often favoring the formation of specific isomers due to its steric bulk. However, its high reactivity necessitates careful control of reaction conditions. In contrast, sulfuric acid and oleum offer a balance of reactivity and cost-effectiveness, with selectivity being highly dependent on temperature and acid concentration. For sensitive substrates where high selectivity is crucial, milder reagents like sulfur trioxide-pyridine complexes are often the preferred choice, despite their higher cost.

Ultimately, the optimal sulfonating agent and reaction conditions must be determined empirically for each specific substrate and desired outcome. This guide provides a foundational understanding and practical data to assist researchers in making strategic decisions for the synthesis of sulfonated aromatic compounds.

References

The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of Chlorosulfonic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of industrial chemical synthesis, the choice of a sulfonating agent is a critical decision that significantly impacts reaction efficiency, cost-effectiveness, and environmental footprint. For researchers, scientists, and drug development professionals, understanding the nuances of these reagents is paramount. This guide provides a comprehensive cost-benefit analysis of chlorosulfonic acid, comparing its performance with key alternatives such as sulfur trioxide (SO₃), oleum (B3057394), and sulfuric acid, supported by experimental data and detailed methodologies.

At a Glance: Comparing the Titans of Sulfonation

This compound has long been a workhorse in the synthesis of a wide array of products, including pharmaceuticals like sulfa drugs, detergents, dyes, and pesticides.[1][2] Its primary alternatives, sulfur trioxide (SO₃), oleum (a solution of SO₃ in sulfuric acid), and concentrated sulfuric acid, each present a unique set of advantages and disadvantages.[3][4]

FeatureThis compoundSulfur Trioxide (SO₃)OleumSulfuric Acid (H₂SO₄)
Primary Use Sulfonation & ChlorosulfonationSulfonation & SulfationSulfonationSulfonation (less common for detergents)
Reactivity High, but often more moderate than SO₃[4]Very high, requires careful controlHigh, dependent on SO₃ concentrationLower, often requires higher temperatures
By-products Hydrogen Chloride (HCl)[3]Minimal (in ideal reactions)Spent Sulfuric Acid[2]Water, which can inhibit the reaction[3]
Cost Generally higher than SO₃ and oleumGenerally the lowest cost per mole of SO₃[2]Cost-effective, varies with SO₃ contentLowest cost reagent, but often inefficient
Handling Highly corrosive, reacts violently with water[5]Highly reactive and hazardousHighly corrosive and fumingHighly corrosive

Key Takeaway: The choice of sulfonating agent is a trade-off between reactivity, cost, and by-product management. While sulfur trioxide is often the most cost-effective on a per-mole basis, its high reactivity requires specialized equipment and stringent process control.[2] this compound offers a balance of high reactivity with potentially more manageable reaction conditions compared to SO₃, but at a higher reagent cost and with the need to handle HCl by-product.[3][4] Oleum and sulfuric acid are traditional choices, but the generation of significant amounts of spent acid is a major economic and environmental drawback.[2]

Performance in Action: A Look at Experimental Data

Quantitative comparisons are essential for making informed decisions in an industrial setting. Below are summaries of experimental data from various applications.

Detergent Intermediate Synthesis: Methyl Ester Sulfonation

In the production of methyl ester sulfonates (MES), a key ingredient in some detergents, the choice of sulfonating agent directly impacts yield and reaction conditions.

Sulfonating AgentMolar Ratio (Agent:ME)Temperature (°C)Time (h)Maximum Yield (%)
This compound1.2:170388.2
Sodium Bisulfite1.2:190379.4
Data sourced from a comparative study on the sulfonation of methyl esters from used cooking oil.

This data clearly indicates that for this specific application, this compound provides a significantly higher yield at a lower reaction temperature compared to sodium bisulfite, an alternative sulfonating agent.

Pharmaceutical Intermediate Synthesis: Preparation of p-Acetamidobenzenesulfonyl Chloride

The synthesis of p-acetamidobenzenesulfonyl chloride is a crucial step in the production of many sulfa drugs. Chlorosulfonation of acetanilide (B955) is a common method.

Reactant Ratio (Intermediate:2-aminothiazole)Acid AcceptorYield (%)
3:1Pyridine91.34
Data from a study on the optimization of sulfathiazole (B1682510) synthesis.

While this study focuses on a subsequent step, it highlights the high yields achievable in processes where this compound is used to create the key intermediate.

Economic Considerations: A Cost Snapshot

A direct cost comparison of sulfonating agents is complex and subject to market fluctuations. However, available data provides a general understanding of their relative costs.

ReagentEstimated Price (per ton)
This compound~$405 (average export price, 2024)[6]
Oleum (20%)~$140 (North America, Dec 2025 forecast)[7]
Sulfur (raw material for SO₃)~$170 (North America, Oct 2025)[8]

The higher price of this compound is a significant factor in cost-benefit analyses. However, this must be weighed against potential benefits such as higher yields, milder reaction conditions, and potentially simpler product purification, which can offset the initial reagent cost. Furthermore, the cost of managing by-products, such as the disposal of spent sulfuric acid from oleum processes, can be a substantial operational expense.[2]

Experimental Protocols: A Deeper Dive into Methodology

To provide a practical context, below are outlines of typical experimental protocols for key industrial syntheses.

Synthesis of Linear Alkylbenzene Sulfonate (LAS) - A Key Detergent Component

Objective: To sulfonate linear alkylbenzene (LAB) to produce linear alkylbenzene sulfonic acid (LABSA).

Materials:

  • Linear alkylbenzene (LAB)

  • Sulfonating agent (e.g., gaseous SO₃ diluted with air, or oleum)

  • Ice bath

  • Four-necked flask with mechanical stirrer, thermometer, and dropping funnel

  • Neutralizing agent (e.g., sodium hydroxide (B78521) solution)

Procedure:

  • Place the linear alkylbenzene in the four-necked flask.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add the sulfonating agent (e.g., bubble gaseous SO₃/air mixture through the LAB or add oleum dropwise). The temperature should be carefully controlled throughout the addition.

  • After the addition is complete, the reaction mixture may be aged for a period to ensure complete sulfonation.

  • The resulting linear alkylbenzene sulfonic acid is then neutralized with a sodium hydroxide solution to produce the sodium salt of linear alkylbenzene sulfonate (LAS). This is an exothermic reaction, and cooling is required.[9][10]

Synthesis of an Azo Dye: The Sulfonation Step

Objective: To introduce a sulfonic acid group onto an aromatic amine, a common precursor for azo dyes.

Materials:

  • Aromatic amine (e.g., sulfanilic acid)

  • Sodium carbonate

  • Sodium nitrite (B80452)

  • Concentrated Hydrochloric Acid

  • Ice bath

  • Beakers and other standard laboratory glassware

Procedure (for diazotization of sulfanilic acid):

  • Prepare a solution of sulfanilic acid and sodium carbonate in water, heating gently to dissolve.

  • In a separate beaker, prepare a solution of sodium nitrite in water.

  • Cool both solutions in an ice bath.

  • Add the sodium nitrite solution to the sulfanilic acid solution.

  • Slowly add concentrated hydrochloric acid to the cooled mixture to form the diazonium salt. This diazonium salt is then used in a subsequent coupling reaction to form the azo dye.[11]

Visualizing the Chemistry: Reaction Pathways and Workflows

To better understand the chemical transformations and processes involved, the following diagrams illustrate key reaction mechanisms and experimental workflows.

sulfonation_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_processing Downstream Processing Aromatic_Compound Aromatic Compound Reaction_Vessel Reaction Vessel (Controlled Temperature) Aromatic_Compound->Reaction_Vessel Sulfonating_Agent Sulfonating Agent (e.g., this compound) Sulfonating_Agent->Reaction_Vessel Quenching Quenching (e.g., with ice water) Reaction_Vessel->Quenching Reaction Mixture Neutralization Neutralization (e.g., with NaOH) Quenching->Neutralization Purification Purification/ Isolation Neutralization->Purification Final_Product Sulfonated Product Purification->Final_Product chlorosulfonation_mechanism Benzene Benzene Ring Intermediate Wheland Intermediate (Sigma Complex) Benzene->Intermediate + ClSO₃H Chlorosulfonic_Acid ClSO₃H HCl HCl Product Benzenesulfonic Acid Intermediate->Product - H⁺ oleum_sulfonation_mechanism Benzene Benzene Ring Intermediate Wheland Intermediate (Sigma Complex) Benzene->Intermediate + SO₃ SO3 SO₃ (from Oleum) Product Benzenesulfonic Acid Intermediate->Product + H⁺ transfer

References

A Researcher's Guide to ¹H and ¹³C NMR Analysis of Chlorosulfonated Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of chlorosulfonated organic compounds. This guide provides a comparative analysis of ¹H and ¹³C NMR data for various chlorosulfonated products, detailed experimental protocols, and an overview of the analytical workflow.

The introduction of a chlorosulfonyl group (-SO₂Cl) into an organic molecule significantly influences its electron density distribution, which is directly observable in the ¹H and ¹³C NMR spectra. The strong electron-withdrawing nature of the -SO₂Cl group generally leads to a downfield shift (higher ppm values) for nearby protons and carbons. This guide will explore these effects in both aliphatic and aromatic systems, as well as in polymeric structures.

Comparative Analysis of NMR Data

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the chemical environment of the nuclei. By comparing the spectra of different chlorosulfonated products, we can discern trends that aid in structure verification and the assessment of product purity.

Aliphatic Chlorosulfonated Compounds

In aliphatic systems, the protons and carbons alpha to the chlorosulfonyl group experience the most significant deshielding. As the alkyl chain length increases, the electronic effect of the -SO₂Cl group diminishes for nuclei further away from the functional group.

Compoundα-Proton (¹H) Chemical Shift (ppm)α-Carbon (¹³C) Chemical Shift (ppm)
Methanesulfonyl chloride~3.5 - 3.8~45 - 50
Ethanesulfonyl chloride~3.6 - 3.9~50 - 55
1-Propanesulfonyl chloride~3.5 - 3.8~52 - 57
2-Chloroethanesulfonyl chloride~3.8 - 4.1 (for CH₂-S)~55 - 60 (for CH₂-S)

Note: The chemical shifts are approximate and can vary based on the solvent and spectrometer frequency.

Aromatic Chlorosulfonated Compounds

In aromatic systems, the -SO₂Cl group acts as a deactivating, meta-directing group. This results in a downfield shift for the aromatic protons, particularly those in the ortho and para positions relative to the substituent. The carbon atom directly attached to the chlorosulfonyl group (ipso-carbon) also shows a characteristic chemical shift.

CompoundAromatic Protons (¹H) Chemical Shift (ppm)Ipso-Carbon (¹³C) Chemical Shift (ppm)
Benzenesulfonyl chloride~7.6 - 8.1~140 - 145
p-Toluenesulfonyl chloride~7.4 (ortho to CH₃), ~7.9 (ortho to SO₂Cl)~145 - 150
p-Nitrobenzenesulfonyl chloride~8.2 - 8.5~148 - 153
Chlorosulfonated Polymers

NMR spectroscopy is a powerful technique for characterizing the degree of functionalization in polymers. For instance, in chlorosulfonated polyethylene, the appearance of new signals in the ¹H and ¹³C NMR spectra confirms the incorporation of -SO₂Cl groups and allows for the quantification of the chlorine and sulfur content.[1][2] Similarly, for chloromethylated polysulfone, a characteristic peak for the newly formed chloromethyl group (-CH₂Cl) appears around 4.5 ppm in the ¹H NMR spectrum.[1]

Experimental Protocols

Accurate and reproducible NMR data acquisition relies on standardized experimental procedures.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-50 mg of the chlorosulfonated product for ¹H NMR and 50-200 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard that has a simple spectrum and signals that do not overlap with the analyte signals.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized depending on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans (NS): 16 to 64

  • Relaxation Delay (D1): 1-5 seconds (for quantitative analysis, D1 should be at least 5 times the longest T1 of the signals of interest)

  • Acquisition Time (AQ): 2-4 seconds

  • Spectral Width (SW): 0-16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans (NS): 1024 to 4096 (or more for dilute samples)

  • Relaxation Delay (D1): 2-10 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 0-220 ppm

Workflow for NMR Analysis

The process of analyzing a chlorosulfonated product by NMR follows a systematic workflow, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment Parameters load->setup acquire Acquire FID Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Peak Assignment & Interpretation integrate->assign report Generate Report assign->report

A generalized workflow for the NMR analysis of chlorosulfonated products.

Alternative Analytical Techniques

While NMR is a premier technique for structural analysis, other methods can provide complementary information.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group (typically strong bands around 1375 cm⁻¹ and 1185 cm⁻¹).

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, which can help confirm the structure.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Primarily used for separation and quantification, especially for monitoring reaction progress and assessing purity against known standards.

References

A Comparative Guide to Mass Spectrometry for the Identification of Chlorosulfonation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a chlorosulfonyl group (-SO₂Cl) into organic molecules is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Accurate identification and characterization of the resulting chlorosulfonation products and any associated byproducts are critical for ensuring reaction efficiency, product purity, and process safety. Mass spectrometry (MS) stands as a powerful and versatile analytical tool for this purpose. This guide provides an objective comparison of various MS-based techniques for the analysis of chlorosulfonation products, supported by experimental data and detailed protocols.

Unveiling Chlorosulfonation Products: A Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique for analyzing chlorosulfonation products, primarily sulfonyl chlorides, is dictated by the analyte's volatility, thermal stability, and the complexity of the reaction mixture. The two primary approaches are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each with its own set of advantages and limitations. High-Resolution Mass Spectrometry (HRMS) offers an additional layer of analytical depth, proving invaluable for the identification of unknown byproducts.

Performance Comparison of Mass Spectrometry Techniques

The following table summarizes the key performance characteristics of GC-MS, LC-MS, and HRMS for the analysis of chlorosulfonation products.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)High-Resolution Mass Spectrometry (HRMS)
Applicability Suitable for volatile and thermally stable sulfonyl chlorides.Ideal for non-volatile, thermally labile, and polar sulfonyl chlorides and their derivatives.Applicable with both GC and LC; provides high mass accuracy for confident formula determination.
Sample Preparation Often requires derivatization to improve volatility and thermal stability.Minimal sample preparation is often sufficient; direct analysis of the reaction mixture is possible.Sample preparation is dictated by the chosen chromatography technique (GC or LC).
Sensitivity Generally good, with detection limits in the low µg/mL to ng/mL range.Typically offers lower detection limits than GC-MS, often in the ng/mL to pg/mL range.[1]High sensitivity, especially when coupled with techniques like Parallel Reaction Monitoring (PRM).[2]
Structural Information Electron Ionization (EI) provides reproducible fragmentation patterns for library matching.Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) provide molecular weight information and fragmentation data via MS/MS.Accurate mass measurements of precursor and fragment ions allow for unambiguous elemental composition determination.[3][4][5][6]
Quantitative Analysis Can provide accurate quantification, especially with stable isotope-labeled internal standards. Derivatization can introduce variability.Generally provides excellent linearity and reproducibility for quantitative studies.Offers highly specific and selective quantification through methods like Selected Reaction Monitoring (SRM) and PRM.[2][7]
Throughput Can be lower due to the potential need for a derivatization step.Higher throughput due to simpler sample preparation and direct injection capabilities.Throughput is dependent on the chromatographic method employed.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of chlorosulfonation products using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of Aliphatic Sulfonyl Chlorides via Derivatization

This protocol is adapted from methodologies used for the analysis of thermally unstable sulfonyl chlorides.[8][9]

  • Sample Preparation (Derivatization to Sulfonamide):

    • To 1 mL of the chlorosulfonation reaction mixture (in an appropriate solvent like dichloromethane), add 1.5 equivalents of N,N-diethylamine.

    • Stir the reaction at room temperature for 30 minutes.

    • Wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Data Analysis: Identify the derivatized sulfonamide based on its retention time and characteristic fragmentation pattern. Common fragments include the loss of an ethyl group and cleavage of the S-N bond.

Protocol 2: Direct LC-MS/MS Analysis of Aromatic Sulfonyl Chlorides

This protocol is suitable for the direct analysis of aromatic sulfonyl chlorides, which are often more stable and possess UV chromophores.

  • Sample Preparation:

    • Dilute an aliquot of the chlorosulfonation reaction mixture with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

  • LC-MS/MS Parameters:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.

    • MS/MS Analysis: Perform product ion scans of the expected molecular ions of the sulfonyl chloride products to observe characteristic fragmentation. Key fragment ions to monitor include the loss of Cl (M-35) and SO₂ (M-64).[10][11] For quantitative analysis, use Multiple Reaction Monitoring (MRM) mode.

Visualizing the Analytical Workflow

The following diagram illustrates the decision-making process and experimental workflow for the mass spectrometric analysis of chlorosulfonation products.

Chlorosulfonation_Analysis_Workflow ReactionMixture Chlorosulfonation Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution For LC-MS Derivatization Derivatization (e.g., with Amine) ReactionMixture->Derivatization LCMS LC-MS / LC-HRMS Dilution->LCMS GCMS GC-MS / GC-HRMS Derivatization->GCMS DataAnalysis Product Identification & Quantification LCMS->DataAnalysis ByproductID Byproduct Identification (HRMS) LCMS->ByproductID GCMS->DataAnalysis GCMS->ByproductID

Caption: Workflow for Mass Spectrometric Analysis of Chlorosulfonation Products.

Conclusion

Mass spectrometry is an indispensable tool for the comprehensive analysis of chlorosulfonation products. LC-MS is generally the preferred method due to its applicability to a wider range of analytes and simpler sample preparation. However, GC-MS remains a valuable technique, particularly for volatile compounds, and can provide excellent results with appropriate derivatization. The use of HRMS, in conjunction with either GC or LC, is highly recommended for the unambiguous identification of novel products and byproducts, which is crucial in research, development, and quality control settings. The selection of the most appropriate technique will ultimately depend on the specific properties of the analytes and the analytical objectives.

References

A Comparative Analysis of Chlorosulfonic Acid's Reaction Times with Other Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetics of chemical reactions is paramount. This guide provides an objective comparison of the reaction times of chlorosulfonic acid with other common sulfonylating and sulfonating agents, supported by experimental data and detailed methodologies. The information presented aims to assist in the selection of the most appropriate reagent to achieve desired reaction outcomes in a timely and efficient manner.

This compound (ClSO₃H) is a potent and versatile reagent frequently employed in organic synthesis for sulfonation, sulfation, and chlorosulfonation reactions. Its reactivity, often characterized as rapid and stoichiometric, distinguishes it from other commonly used agents such as sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃). The choice of reagent can significantly impact reaction rates, yields, and selectivity, making a comparative understanding of their kinetics essential.

Comparative Reaction Kinetics in Aromatic Sulfonation

Aromatic sulfonation is a cornerstone of electrophilic aromatic substitution reactions. The reactivity of the sulfonating agent plays a crucial role in determining the reaction rate. While direct, side-by-side quantitative comparisons of reaction kinetics under identical conditions are not extensively documented in a single study, a compilation of data from various sources allows for a comparative assessment.

In a study on the sulfonation of acridine (B1665455) and acridone, it was qualitatively observed that both concentrated sulfuric acid and this compound resulted in poor selectivity and low conversion under the tested conditions, while oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) was more effective.[1] This suggests that for these specific heterocyclic substrates, the reactivity of free SO₃ is a key factor for efficient sulfonation.

It is generally accepted that sulfur trioxide is a highly aggressive electrophilic reagent that reacts rapidly and exothermically with most organic compounds.[2] this compound is also a rapid, stoichiometric reactant, though often considered more moderate in its reactivity compared to pure sulfur trioxide.[2] Sulfuric acid, on the other hand, typically requires more forcing conditions, such as higher temperatures, to achieve comparable reaction rates, as the sulfonation reaction with sulfuric acid is an equilibrium process where the concentration of the acid decreases as the reaction proceeds.[2]

Table 1: Comparison of Reaction Parameters for the Sulfonation of Aromatic Compounds

ReagentTypical Reaction ConditionsGeneral Observations on Reaction Rate
This compound Often used neat or in a solvent like chloroform (B151607) or dichloromethane (B109758) at temperatures ranging from 0°C to ambient.[1]Rapid and often stoichiometric reactions.[2]
Sulfuric Acid (conc.) Typically requires elevated temperatures (e.g., 85°C to 150°C) and prolonged reaction times (e.g., several hours).[1][3]Generally slower than this compound and sulfur trioxide due to the reversible nature of the reaction and the decreasing acid concentration.[2]
Sulfur Trioxide (SO₃) / Oleum Reactions are often fast, even at low temperatures, and highly exothermic. SO₃ can be used in various forms, including as a gas, liquid, or in solution (oleum).[1][2][4]The most reactive of the common sulfonating agents, leading to very fast reaction rates.[2]

Experimental Protocols

To provide a practical context for these comparisons, the following are detailed experimental protocols adapted from literature for the sulfonation of aromatic compounds.

Experimental Protocol 1: Sulfonation of Acridine with Oleum

This protocol is based on the study of the sulfonation of acridine and acridone.[1]

Materials:

  • Acridine

  • 30% Oleum (30% SO₃ in H₂SO₄)

  • Argon (inert gas)

  • Ice-brine bath

  • Aluminum heating block

  • 5.0 mL glass vial

  • Magnetic stirrer

  • 1 M aqueous BaCl₂ solution

  • HPLC-MS system for analysis

Procedure:

  • Weigh 10 mg of acridine into a 5.0 mL glass vial.

  • Purge the vial with argon and cool it in an ice-brine bath.

  • Add the desired molar equivalent of 30% oleum dropwise to the cooled vial.

  • Place the vial in an aluminum heating block and adjust the temperature to the desired level (e.g., -10 °C, 25 °C, or 200 °C).

  • Once the target temperature is reached, stir the reaction mixture for a set time (e.g., 2 hours).

  • After the reaction is complete, quench the reaction by adding a 100-fold excess of 1 M aqueous BaCl₂ solution.

  • Remove the resulting inorganic precipitate by filtration.

  • Analyze the filtrate directly by HPLC-MS to determine the distribution of sulfonated products.

Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Product distribution can be determined using an HPLC system coupled with a mass spectrometer. A typical setup might involve a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both with a small percentage of formic acid. The mass spectrometer, using electrospray ionization (ESI), can identify the sulfonated products based on their mass-to-charge ratio.[1]

Reaction Mechanisms and Visualizations

The sulfonation of aromatic compounds by these reagents generally proceeds through an electrophilic aromatic substitution (SEAr) mechanism. However, the specific nature of the electrophile and the elementary steps can differ.

Sulfonation with Sulfur Trioxide

The reaction with sulfur trioxide is believed to involve the formation of a π-complex between the aromatic ring and SO₃, followed by the formation of a σ-complex (arenium ion).[4] In some cases, a second molecule of SO₃ may be involved in the rate-determining step.[4]

G A Arene (Ar-H) Pi_Complex π-Complex (Ar-H • SO₃) A->Pi_Complex + SO₃ SO3_1 SO₃ Sigma_Complex σ-Complex (Arenium Ion) Pi_Complex->Sigma_Complex + SO₃ (optional, rate-determining) SO3_2 SO₃ Product Arenesulfonic Acid (Ar-SO₃H) Sigma_Complex->Product - H⁺

Caption: Proposed mechanism for aromatic sulfonation with sulfur trioxide.

Sulfonation with Sulfuric Acid

In concentrated sulfuric acid, the active electrophile is believed to be protonated sulfur trioxide (HSO₃⁺) or SO₃ formed from the dehydration of sulfuric acid.[3][5] The reaction proceeds through the formation of an arenium ion intermediate.

G H2SO4_1 2 H₂SO₄ Electrophile HSO₃⁺ + H₃O⁺ + HSO₄⁻ H2SO4_1->Electrophile Equilibrium Arene Arene (Ar-H) Sigma_Complex σ-Complex (Arenium Ion) Arene->Sigma_Complex + HSO₃⁺ Product Arenesulfonic Acid (Ar-SO₃H) Sigma_Complex->Product - H⁺

Caption: Mechanism of aromatic sulfonation with concentrated sulfuric acid.

Chlorosulfonation with this compound

The mechanism of chlorosulfonation can be complex. At lower temperatures, the electrophile is proposed to be SO₂Cl⁺, generated from the auto-ionization of this compound.[6] This electrophile then attacks the aromatic ring. At higher temperatures, this compound can decompose to generate SO₃, which then acts as the sulfonating agent.[6]

G ClSO3H_1 3 ClSO₃H Electrophile SO₂Cl⁺ + 2 ClSO₃⁻ + H₃O⁺ ClSO3H_1->Electrophile Equilibrium Arene Arene (Ar-H) Sigma_Complex σ-Complex (Arenium Ion) Arene->Sigma_Complex + SO₂Cl⁺ Product Arenesulfonyl Chloride (Ar-SO₂Cl) Sigma_Complex->Product - H⁺

Caption: Proposed mechanism for chlorosulfonation with this compound.

Sulfation of Alcohols and Sulfamation of Amines

This compound is also widely used for the sulfation of alcohols and the sulfamation of amines. These reactions are generally very rapid. For instance, the sulfation of long-chain alcohols with this compound is a fast and exothermic process.[2] Similarly, sulfamic acid, which can be considered a milder sulfonating agent, is used for the sulfation of alcohols and ethoxylated alcohols.[2] While detailed comparative kinetic data is scarce, the general trend of reactivity (SO₃ > ClSO₃H > H₂SO₄) is expected to hold for these reactions as well, with the choice of reagent influencing the reaction speed and the potential for side reactions.

Conclusion

The selection of a sulfonating or sulfating agent has a profound impact on the rate and outcome of a chemical reaction. This compound stands out as a powerful and rapid reagent, offering a balance between the high reactivity of sulfur trioxide and the more moderate nature of sulfuric acid. The experimental protocols and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to make informed decisions when designing synthetic routes that involve sulfonation or sulfation, ultimately leading to more efficient and controlled chemical transformations.

References

A Comparative Environmental Impact Assessment of Chlorosulfonic Acid and Its Alternatives in Sulfonation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Sulfonation Chemistry

In the realm of chemical synthesis, sulfonation is a cornerstone reaction for producing a vast array of compounds, from pharmaceuticals to detergents. The choice of sulfonating agent carries significant weight, not only for reaction efficiency but also for the environmental footprint of the process. This guide provides an objective comparison of the environmental impact and performance of chlorosulfonic acid against its common alternatives, supported by available data and established experimental protocols.

Executive Summary

This compound, a highly reactive and effective sulfonating agent, is plagued by significant environmental and safety concerns. Its violent reaction with water produces corrosive and toxic byproducts, namely hydrochloric acid and sulfuric acid. In contrast, alternatives such as sulfur trioxide, oleum (B3057394), solid acid catalysts, and ionic liquids offer varying degrees of environmental and safety advantages. While sulfur trioxide and oleum are potent sulfonating agents, they are also hazardous and contribute to air pollution and acid rain. Emerging "green" alternatives like solid acid catalysts and ionic liquids present promising avenues for sustainable sulfonation, offering benefits such as reusability and reduced waste generation. However, a comprehensive life cycle assessment is crucial for a holistic understanding of their environmental impact.

Comparison of Sulfonating Agents: A Data-Driven Overview

The following tables summarize the key environmental, health, and safety data for this compound and its alternatives.

Table 1: General Properties and Hazards

ReagentChemical FormulaPhysical StateKey Hazards
This compoundClSO₃HColorless to yellowish fuming liquidReacts violently with water, corrosive, toxic by inhalation, causes severe burns[1][2][3][4][5][6]
Sulfur TrioxideSO₃Colorless to white crystalline solid/liquid/gasAir pollutant, precursor to acid rain, corrosive, toxic by inhalation, reacts violently with water[7][8][9][10]
Oleum (Fuming Sulfuric Acid)H₂SO₄·xSO₃Oily, fuming liquidHighly corrosive, strong oxidizing agent, reacts violently with water, toxic[11]
Solid Acid Catalystse.g., Sulfonated ResinsSolidGenerally low toxicity and corrosivity, environmentally benign, reusable[5][11][12][13][14][15][16]
Ionic Liquidse.g., [bmim][HSO₄]LiquidLow vapor pressure, tunable properties, potential for recyclability, toxicity varies[1][2][3][4][8][17][18][19]

Table 2: Environmental Impact Considerations

ReagentPrimary ByproductsAir PollutionWater PollutionWaste Generation
This compoundHydrochloric acid (HCl), Sulfuric acid (H₂SO₄)Acidic fumes (HCl, H₂SO₄ mist)[2][4]Acidification of water bodies if released[5]Significant acidic liquid waste[20]
Sulfur TrioxideSulfuric acid (H₂SO₄)Major contributor to SOx emissions and acid rain[7][8][9][10][21]Acidification of water bodies[7]Less byproduct waste compared to this compound
OleumSulfuric acid (H₂SO₄)SO₃ fumes contribute to air pollution[11]Acidification of water bodiesAcidic waste
Solid Acid CatalystsMinimal, often waterNegligible air pollution from the catalyst itselfLeaching of acid groups can be a concernMinimal waste, catalyst can be regenerated and reused[5][12][22]
Ionic LiquidsDependent on reaction, potential for degradation productsLow volatility reduces air pollution[1][3][4][8][17][18][19]Toxicity to aquatic life is a concern and varies with structureCan be recycled, but synthesis and recycling processes have their own environmental impact[1][2][3][4][8][17][18][19]

Table 3: Aquatic Ecotoxicity Data (LC50 values)

ReagentSpeciesExposure TimeLC50Reference
This compoundDaphnia magna48 hours32 mg/L (EC50)[22]
This compoundFreshwater Fish96 hours5740 mg/L[22]
Sulfuric Acid (hydrolysis product)Daphnia magna48 hours29 mg/LECHA Database
Hydrochloric Acid (hydrolysis product)Daphnia magna48 hours56 mg/LECHA Database
Sodium Sulfite (related compound)Daphnia magna48 hours440 mg/L[23]

Note: Direct LC50 data for sulfur trioxide and oleum are scarce due to their rapid reaction with water to form sulfuric acid. The toxicity is therefore primarily attributed to the resulting sulfuric acid.

Experimental Protocols: A Methodological Framework

To ensure robust and comparable data, standardized experimental protocols are essential. The following sections outline key methodologies for assessing environmental impact and performance.

Life Cycle Assessment (LCA) - ISO 14040/14044 Framework

A comprehensive environmental comparison necessitates a Life Cycle Assessment (LCA) approach, guided by the principles of ISO 14040 and ISO 14044.[1][2][5][7][8][9][10][11] This "cradle-to-grave" analysis evaluates the environmental impacts associated with all stages of a product's life.

The four main phases of an LCA are:

  • Goal and Scope Definition: Clearly defining the purpose of the assessment, the functional unit (e.g., the production of 1 kg of a specific sulfonated product), and the system boundaries.

  • Life Cycle Inventory (LCI) Analysis: Compiling an inventory of all inputs (raw materials, energy) and outputs (products, byproducts, emissions, waste) for each stage of the life cycle.[7][24]

  • Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts of the inputs and outputs identified in the LCI. Common impact categories include global warming potential, acidification potential, and ecotoxicity.

A simplified workflow for an LCA comparing sulfonating agents is visualized below.

LCA_Workflow cluster_LCA Life Cycle Assessment (ISO 14040/14044) cluster_Inputs Inputs cluster_Outputs Outputs Goal_Scope Goal & Scope Definition LCI Life Cycle Inventory (LCI) Goal_Scope->LCI LCIA Life Cycle Impact Assessment (LCIA) LCI->LCIA Product Sulfonated Product LCI->Product Byproducts Byproducts (e.g., HCl, H₂SO₄) LCI->Byproducts Emissions Emissions (Air, Water, Soil) LCI->Emissions Waste Waste LCI->Waste Interpretation Interpretation LCIA->Interpretation Interpretation->Goal_Scope Raw_Materials Raw Materials (e.g., Sulfur, Benzene) Raw_Materials->LCI Energy Energy (Electricity, Steam) Energy->LCI

A simplified workflow for a Life Cycle Assessment of sulfonating agents.
Aquatic Ecotoxicity Testing - OECD Test Guideline 203 (Fish, Acute Toxicity Test)

To determine the acute toxicity of the sulfonating agents and their byproducts to aquatic life, the OECD Test Guideline 203 is a widely accepted protocol.[7][8][9][13][14]

Key aspects of the OECD 203 protocol include:

  • Test Organism: A variety of fish species can be used, with Zebrafish (Danio rerio) being a common choice.

  • Exposure: Fish are exposed to a range of concentrations of the test substance for a 96-hour period.

  • Endpoint: The primary endpoint is mortality, and the concentration that is lethal to 50% of the test organisms (LC50) is calculated.

  • Test Conditions: The test is conducted under controlled conditions of temperature, light, and water quality.

The following diagram illustrates the general workflow of an acute fish toxicity test.

OECD_203_Workflow cluster_Preparation Preparation cluster_Exposure Exposure (96 hours) cluster_Observation Observation & Data Collection Test_Substance Prepare Test Substance (e.g., this compound) Concentration_1 Test Concentration 1 Test_Substance->Concentration_1 Concentration_n Test Concentration n Test_Substance->Concentration_n Test_Organisms Acclimate Test Organisms (e.g., Zebrafish) Control Control Group (No Test Substance) Test_Organisms->Control Test_Organisms->Concentration_1 Test_Organisms->Concentration_n Mortality_Check Record Mortalities at 24, 48, 72, 96 hours Control->Mortality_Check Concentration_1->Mortality_Check Concentration_n->Mortality_Check Data_Analysis Statistical Analysis (Calculate LC50) Mortality_Check->Data_Analysis

General workflow for an acute fish toxicity test (OECD 203).
Representative Sulfonation Protocol: Sulfonation of Dodecylbenzene (B1670861)

The sulfonation of dodecylbenzene to produce linear alkylbenzene sulfonate (LAS), a common surfactant, serves as a relevant experimental workflow for comparing different sulfonating agents.[10][13][14][17][18]

General Procedure:

  • Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with dodecylbenzene.[13]

  • Cooling: The flask is cooled in an ice bath to maintain a low temperature.[13]

  • Addition of Sulfonating Agent: The chosen sulfonating agent (e.g., this compound, oleum, or a solid acid catalyst slurry) is added dropwise while monitoring the temperature.

  • Reaction: The reaction mixture is stirred for a specified time at a controlled temperature.

  • Workup and Neutralization: The reaction is quenched, and the resulting sulfonic acid is neutralized, typically with sodium hydroxide, to yield the sulfonate salt.[10]

The choice of sulfonating agent will significantly impact the reaction conditions, workup procedure, and the nature and quantity of byproducts generated.

"Green" Alternatives: A Move Towards Sustainability

The search for more environmentally friendly chemical processes has led to the development of "greener" alternatives for sulfonation.

Solid Acid Catalysts

Solid acid catalysts, such as sulfonated resins and zeolites, offer several advantages:

  • Reusability: They can be recovered and reused multiple times, reducing waste.[5][12][22]

  • Reduced Corrosion: Being solid, they are less corrosive to equipment than liquid acids.

  • Simplified Workup: Product separation is often easier, involving simple filtration.

  • Environmental Benignity: They are generally less toxic and produce fewer hazardous byproducts.[5][16]

The primary drawback can be lower catalytic activity compared to traditional agents, which may require more forcing reaction conditions. The environmental impact of catalyst synthesis and regeneration must also be considered in a full life cycle assessment.[22]

Ionic Liquids

Ionic liquids are salts that are liquid at or near room temperature and have gained attention as "green" solvents and catalysts due to their:

  • Low Vapor Pressure: This significantly reduces air pollution from volatile organic compounds (VOCs).[1][2][3][4][8][17][18][19]

  • Tunable Properties: Their physical and chemical properties can be tailored by modifying the cation and anion.

  • Potential for Recyclability: Many ionic liquids can be recovered and reused.[1][2][3][4][8][17][18][19]

However, the "greenness" of ionic liquids is not absolute. Their synthesis can be complex and may involve hazardous materials.[1][3][4][8][17][18] Furthermore, their toxicity to aquatic organisms can be significant and varies widely depending on their chemical structure.[1][3][4][18] A complete life cycle assessment is necessary to determine their true environmental benefit compared to conventional methods.[1][3][4][8][17][18]

Signaling Pathways and Byproduct Toxicity

The byproducts of sulfonation reactions, particularly those from traditional methods, can have detrimental effects on biological systems. The primary concern with this compound, sulfur trioxide, and oleum is the generation of strong acids, leading to acidification of the environment.

Sulfonated aromatic compounds, which can be byproducts or the desired products, may also have biological effects. Some sulfonated aromatic amines, for example, have shown poor biodegradability and potential for toxicity.[25] Perfluorooctane (B1214571) sulfonate (PFOS), a persistent environmental pollutant, has been shown to cause a range of adverse health effects, including liver toxicity and disruption of endocrine function, by interfering with various signaling pathways.[26][27][28] While not a direct byproduct of simple sulfonation, the study of such compounds highlights the potential for sulfonated molecules to interact with biological systems.

The following diagram illustrates a simplified representation of how byproducts from sulfonation can impact the environment and potentially interact with biological pathways.

Byproduct_Impact_Pathway Sulfonation Sulfonation Process (e.g., with this compound) Byproducts Byproducts (e.g., HCl, H₂SO₄, Sulfonated Aromatics) Sulfonation->Byproducts Environmental_Release Environmental Release (Air, Water, Soil) Byproducts->Environmental_Release Acidification Environmental Acidification Environmental_Release->Acidification Aquatic_Toxicity Aquatic Toxicity Environmental_Release->Aquatic_Toxicity Cellular_Uptake Cellular Uptake Environmental_Release->Cellular_Uptake Acidification->Aquatic_Toxicity Signaling_Disruption Disruption of Signaling Pathways Cellular_Uptake->Signaling_Disruption Adverse_Health_Effects Adverse Health Effects Signaling_Disruption->Adverse_Health_Effects

Potential environmental and biological impact of sulfonation byproducts.

Conclusion and Future Outlook

The selection of a sulfonating agent is a critical decision with far-reaching environmental consequences. While this compound remains a potent and widely used reagent, its significant environmental and safety drawbacks are undeniable. Sulfur trioxide and oleum, while effective, also present considerable hazards.

The future of sustainable sulfonation lies in the continued development and adoption of greener alternatives. Solid acid catalysts and ionic liquids show great promise in reducing waste, minimizing pollution, and improving the overall safety of sulfonation processes. However, a thorough and transparent life cycle assessment is paramount to ensure that these alternatives are indeed more environmentally benign from cradle to grave. Further research into the synthesis, regeneration, and ecotoxicity of these novel systems is crucial for their widespread and responsible implementation in the chemical industry. By embracing these greener technologies and a life cycle thinking approach, the scientific community can pave the way for a more sustainable future for chemical manufacturing.

References

Safety Operating Guide

Chlorosulfonic Acid: A Step-by-Step Guide to Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chlorosulfonic acid is critical for ensuring laboratory safety and environmental protection. Due to its highly reactive and corrosive nature, specific procedures must be followed to mitigate risks. This compound reacts violently with water, generating significant heat and releasing corrosive fumes of hydrochloric and sulfuric acid.[1][2][3] This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound waste, designed for researchers and laboratory professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. Handling of this compound should always occur within a chemical fume hood to manage the release of toxic vapors.[4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles and a face shield (minimum 8-inch).[5]

  • Hand Protection: Use rubber or neoprene gauntlet-style gloves.[2] Always inspect gloves for integrity before use.[5]

  • Body Protection: A complete acid-impervious suit, including an apron and boots, is required to prevent skin contact.[2] Clothing should be long-sleeved and made of wool or acrylic fibers.[6]

  • Respiratory Protection: In case of insufficient ventilation or potential for exposure, use an OSHA-permissible, self-contained breathing apparatus.[2][7]

Core Disposal Method: Controlled Hydrolysis and Neutralization

The standard and accepted method for disposing of this compound waste involves a two-stage process:

  • Controlled Hydrolysis: The acid is cautiously and slowly added to a large volume of ice or an ice-water slurry. This hydrolyzes the this compound into sulfuric acid and hydrochloric acid in a controlled manner.[1]

  • Neutralization: The resulting acidic solution is then neutralized with a suitable alkaline substance.[1][7]

Experimental Protocol: Step-by-Step Disposal Procedure

Materials Required:

  • Appropriate PPE (as listed above)

  • Chemical fume hood

  • Large, corrosion-resistant container (e.g., heavy-walled glass or a suitable polymer)

  • Ice (crushed or cubed)

  • Stirring mechanism (e.g., magnetic stirrer and stir bar)

  • Neutralizing agent: Soda ash (sodium carbonate), sodium bicarbonate, or lime.[1][7]

  • pH indicator strips or a calibrated pH meter

Procedure:

  • Preparation:

    • Don all required PPE.

    • Perform the entire procedure within a certified chemical fume hood.

    • Place the large, corrosion-resistant container in a secondary containment tray filled with ice to act as a cooling bath.

  • Controlled Hydrolysis:

    • Fill the reaction container with a significant amount of crushed ice or an ice-water slurry. The mass of ice should be several times that of the acid to be disposed of.

    • While continuously stirring the ice slurry, slowly and cautiously add the this compound waste dropwise or in a very thin stream.

    • CRITICAL: Never add water or ice to the acid. This will cause a violent, uncontrolled reaction. The acid must always be added to the water/ice.[1]

    • Monitor the reaction temperature closely. Maintain the temperature of the solution below 50-60°C to control the rate of reaction and fume generation.[1] Add more ice to the external bath or directly to the solution if necessary.

  • Neutralization:

    • Once all the this compound has been hydrolyzed, allow the resulting acidic solution (a mixture of sulfuric and hydrochloric acids) to cool to room temperature.

    • Slowly begin adding the neutralizing agent (e.g., soda ash) in small portions while stirring continuously. Be aware that the neutralization process is also exothermic and may produce gas (carbon dioxide if using carbonate/bicarbonate).

    • Periodically check the pH of the solution using pH strips or a pH meter.

    • Continue adding the neutralizing agent until the pH of the solution is within a neutral range (typically pH 6.0 - 8.0).

  • Final Disposal:

    • This compound is regulated as a RCRA hazardous waste.[1] All disposal must be accomplished in compliance with applicable local, state, and federal regulations.[1][2][7]

    • Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of water, but this requires explicit approval from your institution's environmental health and safety office and compliance with local wastewater regulations.[2][8]

    • If drain disposal is not permitted, the neutralized solution must be collected in a properly labeled waste container for pickup by a licensed hazardous waste disposal company.[5][9]

Data Presentation: Key Disposal Parameters

For quick reference, the following table summarizes the critical quantitative data for the disposal process.

ParameterGuideline / ValueSource
Hydrolysis Temperature Control Maintain below 50-60°C[1]
Target pH for Neutralization 6.0 - 8.0Standard Practice
CERCLA Reportable Quantity 1000 pounds[1]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the safe disposal of this compound.

ChlorosulfonicAcidDisposal start This compound Waste prep Step 1: Preparation (Full PPE in Fume Hood) start->prep Begin Disposal hydrolysis Step 2: Controlled Hydrolysis (Slowly add acid to ice) Maintain Temp < 50-60°C prep->hydrolysis neutralization Step 3: Neutralization (Add base to reach pH 6-8) hydrolysis->neutralization After Cooling check_reg Step 4: Regulatory Compliance Check (Consult EHS & Local Regulations) neutralization->check_reg drain Dispose via Drain (If Permitted) check_reg->drain Yes haz_waste Collect for Hazardous Waste Pickup check_reg->haz_waste No end Disposal Complete drain->end haz_waste->end

Caption: Workflow for the safe hydrolysis and neutralization of this compound.

References

Navigating the Risks: A Comprehensive Guide to Handling Chlorosulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Chlorosulfonic acid is a highly corrosive and reactive chemical that demands meticulous handling and a thorough understanding of safety protocols.[1] This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage this compound, from initial handling to final disposal. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Immediate Safety and Hazard Profile

This compound is a strong acid that reacts violently with water, including moisture in the air, to release corrosive fumes of hydrochloric acid and sulfuric acid mist.[2][3] Contact with the liquid can cause severe burns to the skin and eyes, while inhalation of its vapors can lead to significant respiratory tract irritation and potential lung damage.[1][2][3][4]

Hazard Summary

Hazard TypeDescription
Physical Hazard Reacts violently and explosively with water.[4] May ignite combustible materials like wood, paper, and oil. Containers may explode in a fire.[4]
Health Hazard Causes severe skin and eye burns upon contact.[1][5] Inhalation of vapors can irritate the nose, throat, and lungs, potentially causing pulmonary edema.[4] Ingestion leads to severe damage of the gastrointestinal tract.[3]
Reactivity Incompatible with strong acids, strong bases, combustibles, alcohols, oxidizing agents, and finely divided metals.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is mandatory when handling this compound.[3] Equipment selection should be based on the potential for exposure.

Required Personal Protective Equipment

Body PartRoutine HandlingEmergency / Spill Response
Eyes/Face Chemical splash goggles and a face shield are required.[4]Wear a face shield in combination with respiratory protection.[6]
Hands Acid-resistant gauntlet gloves (e.g., Polyethylene, Butyl Rubber, or Neoprene®).[2][3][4]Acid-resistant gauntlet gloves.[2]
Body Chemical-resistant lab coat or apron.[1] Long-sleeved shirt and trousers made of wool or acrylic fiber.[2]A complete acid-impervious suit with a hood, gloves, and boots.[2][3]
Feet Closed-toe safety shoes.[1][2]Acid-resistant boots.[2]
Respiratory Use in a well-ventilated area or fume hood.[1]A NIOSH-approved supplied-air respirator with a full facepiece operated in a positive-pressure mode is necessary.[4]

Note: Always inspect PPE for integrity before use and properly clean or dispose of it after handling the acid.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safely handling this compound.

1. Preparation and Training:

  • Training: All personnel must be thoroughly trained on the hazards and proper handling procedures for this compound before work begins.[1][4]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are easily accessible and in good working order.[3][4]

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1][2]

  • Emergency Plan: Review and understand the emergency procedures for spills and exposures.

2. Handling and Storage:

  • Container Handling: Use automated pumps for transferring the liquid from storage containers whenever possible to minimize exposure.[4]

  • Avoid Contamination: Keep containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible materials, especially water and moisture.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[4] Always wash hands thoroughly after handling the chemical.[2][3]

3. Disposal Plan:

  • Waste Classification: this compound and its contaminated materials must be treated as hazardous waste.[4]

  • Container Management: Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be handled as if they still contain the product.

  • Disposal Procedure: All waste disposal must comply with federal, state, and local regulations.[2] Contact your institution's environmental health and safety department for specific disposal instructions. One suggested method for small spills involves slowly pouring the acid onto sodium carbonate (soda ash) and then washing the neutralized contents into a designated drain after the reaction ceases.[8]

Emergency Protocols: Immediate and Decisive Action

In the event of an emergency, a swift and correct response is critical to mitigating harm.

Exposure Response

Exposure TypeImmediate Action
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][5] Seek immediate medical attention.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
Inhalation Move the person to fresh air immediately.[2] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[1][5][7] Rinse the mouth with water.[7] Seek immediate medical attention.[1][5]

Spill Response Workflow

The following workflow outlines the procedural steps for managing a this compound spill.

G cluster_0 Spill Spill Occurs Evacuate Evacuate Area (non-essential personnel) Spill->Evacuate PPE Don Emergency PPE (Full suit, respirator) Evacuate->PPE Ventilate Ventilate the Area PPE->Ventilate Contain Contain Spill with Inert Absorbent (Dry Sand, Vermiculite) Ventilate->Contain NoWater DO NOT USE WATER Contain->NoWater Collect Collect Absorbed Material in Sealed Containers Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste (as hazardous) Decontaminate->Dispose

Caption: Workflow for this compound Spill Response.

Quantitative Exposure Limits

Regulatory bodies have established exposure limits for the hazardous components released by this compound.

Occupational Exposure Limits

SubstanceAgencyLimit
Hydrogen Chloride OSHA5 ppm (Ceiling)
Sulfuric Acid Mist OSHA1 mg/m³ (8-hour TWA)

Data sourced from U.S. Department of Labor (OSHA) regulations.[2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorosulfonic acid
Reactant of Route 2
Chlorosulfonic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。